Quinuclidine-3-carboxylic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIHXLMMFNAYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996670 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75208-40-1 | |
| Record name | 3-Quinuclidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75208-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinuclidine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075208401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Quinuclidine-3-carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications
Introduction: The Significance of the Quinuclidine Scaffold in Medicinal Chemistry
The quinuclidine nucleus, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a privileged scaffold in modern drug discovery. Its conformational rigidity pre-organizes appended functional groups in a well-defined three-dimensional space, facilitating optimal interactions with biological targets such as receptors and enzymes. Among the various substituted quinuclidines, (R)-Quinuclidine-3-carboxylic acid stands out as a chiral building block of paramount importance. Its unique stereochemistry and bifunctional nature, possessing both a basic tertiary amine and an acidic carboxylic acid, make it a versatile synthon for the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and key applications of (R)-Quinuclidine-3-carboxylic acid for researchers, scientists, and professionals in the field of drug development.
Strategic Synthesis of (R)-Quinuclidine-3-carboxylic Acid: A Multi-step Approach
The synthesis of enantiomerically pure (R)-Quinuclidine-3-carboxylic acid is a multi-step process that hinges on the stereoselective preparation of its key precursor, (R)-3-quinuclidinol. The subsequent oxidation of the hydroxyl group to a carboxylic acid requires careful selection of reagents to preserve the chiral integrity of the molecule.
Part I: Enantioselective Synthesis of (R)-3-Quinuclidinol
The cornerstone of synthesizing (R)-Quinuclidine-3-carboxylic acid is the efficient and stereocontrolled production of (R)-3-quinuclidinol from the prochiral ketone, 3-quinuclidinone. Two primary strategies have proven to be highly effective: biocatalytic asymmetric reduction and chemical asymmetric hydrogenation.
Biocatalysis offers an environmentally benign and highly selective route to (R)-3-quinuclidinol. This approach utilizes ketoreductases (KREDs) or specific 3-quinuclidinone reductases from various microorganisms to achieve exceptional enantiomeric excess (ee).
Causality Behind Experimental Choices: The choice of microorganism and the implementation of a cofactor regeneration system are critical for the efficiency and economic viability of this method. Whole-cell biocatalysts are often preferred as they circumvent the need for enzyme purification and provide a native environment for the reductase. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is indispensable for recycling the expensive nicotinamide cofactor (NADH or NADPH), allowing for the use of catalytic amounts.
Experimental Protocol: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
Materials:
-
3-Quinuclidinone hydrochloride
-
Recombinant E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and glucose dehydrogenase (GDH)
-
Glucose
-
Potassium phosphate buffer (e.g., 200 mM, pH 7.0)
-
Potassium carbonate (K₂CO₃)
-
Organic solvent for extraction (e.g., chloroform or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium containing an inducer to express the reductase and GDH. Harvest the cells via centrifugation.
-
Asymmetric Reduction: In a temperature-controlled reactor, suspend the harvested E. coli cells in the potassium phosphate buffer.
-
Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC or HPLC).
-
Product Isolation: Separate the cells by centrifugation.
-
Adjust the pH of the supernatant to approximately 12 with K₂CO₃.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetone).
Caption: Biocatalytic reduction of 3-quinuclidinone to (R)-3-quinuclidinol with cofactor regeneration.
Asymmetric hydrogenation using chiral metal catalysts, particularly ruthenium-based complexes, provides a powerful and scalable method for producing (R)-3-quinuclidinol with high enantioselectivity.
Causality Behind Experimental Choices: The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the hydrogenation. Chiral diphosphine ligands, in combination with a ruthenium precursor, form an active catalytic species that facilitates the enantioselective transfer of hydrogen to the carbonyl group of 3-quinuclidinone. The use of a base is often necessary to generate the active catalyst and facilitate the reaction.
Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone
Materials:
-
3-Quinuclidinone
-
Chiral Ruthenium catalyst (e.g., RuBr₂[(S)-BINAP])
-
Anhydrous ethanol
-
Base (e.g., potassium tert-butoxide)
-
High-purity hydrogen gas
Procedure:
-
In a high-pressure reactor under an inert atmosphere (e.g., argon), dissolve 3-quinuclidinone and the chiral ruthenium catalyst in anhydrous ethanol.
-
Add the base to the reaction mixture.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) until the reaction is complete.
-
Work-up: Carefully release the hydrogen pressure. Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting (R)-3-quinuclidinol by appropriate methods, such as recrystallization.
Caption: Asymmetric hydrogenation of 3-quinuclidinone to (R)-3-quinuclidinol.
Part II: Oxidation of (R)-3-Quinuclidinol to (R)-Quinuclidine-3-carboxylic Acid
The final step in the synthesis is the oxidation of the secondary alcohol, (R)-3-quinuclidinol, to the corresponding carboxylic acid. This transformation must be performed under conditions that do not lead to racemization of the adjacent chiral center. Several oxidation methods can be employed, with the choice of reagent being crucial for achieving a high yield and maintaining enantiomeric purity.
While the Corey-Kim oxidation is primarily known for converting alcohols to aldehydes and ketones, modifications of the workup procedure can lead to the formation of the carboxylic acid, particularly if the intermediate aldehyde is hydrated and further oxidized.[1]
Causality Behind Experimental Choices: The Corey-Kim oxidation utilizes a mild electrophilic sulfur species generated in situ from N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS). The reaction proceeds at low temperatures, which helps to minimize side reactions and preserve stereochemical integrity. The use of a base, such as triethylamine, is essential for the final elimination step.
Generalized Protocol: Oxidation of (R)-3-Quinuclidinol
Materials:
-
(R)-3-Quinuclidinol
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Appropriate workup reagents (e.g., water, diethyl ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend freshly recrystallized NCS in anhydrous toluene and cool to 0°C.
-
Add DMS and cool the mixture to -20°C.
-
A solution of (R)-3-quinuclidinol in anhydrous toluene is added dropwise.
-
The reaction is stirred at low temperature for a specified period.
-
Triethylamine is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water and extracted with an appropriate organic solvent.
-
The combined organic layers are dried and concentrated. The crude product can be purified by crystallization or chromatography. Note: The specific conditions for oxidizing the intermediate aldehyde to the carboxylic acid would need to be optimized, potentially involving a modified workup or a two-step one-pot procedure.
Physicochemical Properties of (R)-Quinuclidine-3-carboxylic Acid
The unique structural features of (R)-Quinuclidine-3-carboxylic acid give rise to its distinct physicochemical properties, which are crucial for its handling, formulation, and biological activity.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.19 g/mol | [4] |
| Appearance | White solid | [5] |
| Melting Point (HCl salt) | 271-273°C | [4] |
| Boiling Point (Predicted) | 284.5 ± 23.0 °C | [5] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 3.56 ± 0.20 | [5] |
| Solubility | Good solubility in water and polar aprotic solvents (e.g., DMSO, acetonitrile). Moderate solubility in alcohols. Poor solubility in non-polar solvents (e.g., benzene, hexane). | [4] |
Structural Insights: The rigid bicyclic structure of the quinuclidine core minimizes conformational flexibility.[3] The presence of both a basic nitrogen and an acidic carboxylic acid allows for the formation of a zwitterion under certain pH conditions, which can influence its solubility and interactions with biological targets.[3]
Applications in Drug Development: A Versatile Chiral Building Block
(R)-Quinuclidine-3-carboxylic acid and its derivatives are integral components in a variety of pharmaceuticals, primarily due to the favorable pharmacokinetic and pharmacodynamic properties imparted by the quinuclidine scaffold.
Muscarinic Receptor Antagonists
A significant application of (R)-quinuclidine derivatives is in the development of muscarinic receptor antagonists. These drugs are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).
-
Solifenacin: Used for the treatment of overactive bladder, solifenacin incorporates an (R)-3-quinuclidinol ester. While not directly synthesized from the carboxylic acid, the synthesis of solifenacin relies on the enantiomerically pure (R)-3-quinuclidinol precursor.
-
Aclidinium Bromide: This long-acting muscarinic antagonist is used for the maintenance treatment of COPD.[6][7] Aclidinium is a quaternary ammonium derivative of an ester of (R)-3-quinuclidinol.[6][7]
Cholinergic Agonists
-
Cevimeline: This drug is a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome.[8][9] The synthesis of cevimeline starts from 3-quinuclidinone, the precursor to (R)-3-quinuclidinol.[8][10]
Other Therapeutic Areas
Derivatives of quinuclidine-3-carboxylic acid are also being explored for other therapeutic applications:
-
Antihistamines and Antiarrhythmic Drugs: The quinuclidine core is found in some antihistaminic and antiarrhythmic medications.[2]
-
Antibacterial Agents: Quaternary ammonium compounds derived from 3-amidoquinuclidine have shown promising antibacterial activity.[2]
-
Central Nervous System (CNS) Disorders: The structural similarity of the quinuclidine scaffold to molecules that interact with the CNS has prompted research into its use for developing treatments for neurological disorders, including Alzheimer's disease.[3]
Caption: Pharmaceutical applications of (R)-Quinuclidine-3-carboxylic acid and its derivatives.
Conclusion: A Privileged Scaffold for Future Drug Discovery
(R)-Quinuclidine-3-carboxylic acid has firmly established its role as a critical chiral building block in pharmaceutical research and development. The methodologies for its synthesis, particularly the enantioselective preparation of its precursor (R)-3-quinuclidinol, have matured to allow for its efficient and scalable production. The unique physicochemical properties conferred by the rigid quinuclidine scaffold continue to make it an attractive component in the design of novel therapeutics targeting a range of diseases. As our understanding of structure-activity relationships deepens, it is certain that (R)-Quinuclidine-3-carboxylic acid and its derivatives will continue to be a source of innovation in the quest for safer and more effective medicines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 5. WO2012175119A1 - Process for the preparation of solifenacin and salts thereof - Google Patents [patents.google.com]
- 6. Aclidinium | C26H30NO4S2+ | CID 11434515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
An In-depth Technical Guide on the Discovery and Historical Context of Quinuclidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinuclidine-3-carboxylic acid, a bicyclic saturated heterocycle, represents a pivotal scaffold in medicinal chemistry. Its rigid, conformationally constrained structure has rendered it an invaluable building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical context of this compound and its derivatives. We will delve into the pioneering synthetic efforts, the evolution of its medicinal chemistry applications, and its role in the development of significant drugs, particularly muscarinic agonists. This guide aims to provide researchers and drug development professionals with a thorough understanding of the foundational chemistry and historical significance of this important molecule.
Introduction: The Quinuclidine Nucleus - A Privileged Scaffold
The quinuclidine ring system, chemically known as 1-azabicyclo[2.2.2]octane, is a unique and highly symmetrical heterocyclic structure.[1] Its defining feature is a rigid, cage-like framework that significantly restricts conformational flexibility.[1] This inherent rigidity is a key attribute that makes the quinuclidine scaffold particularly attractive in drug design. By pre-organizing the molecule into a specific three-dimensional orientation, it can facilitate high-affinity and selective binding to biological targets such as receptors and enzymes.[1]
The structure is composed of three cyclohexane rings in a boat conformation, which is a departure from the more common chair conformation.[1] The presence of a tertiary bridgehead nitrogen atom imparts basic properties, while the introduction of functional groups at various positions allows for a wide range of chemical modifications. Among these, the substitution at the C3 position has proven to be of paramount importance in medicinal chemistry.
Early Synthetic Endeavors and the Emergence of this compound
The historical roots of quinuclidine chemistry are intertwined with the study of natural products, particularly the Cinchona alkaloids like quinine, which feature a quinuclidine core.[2] However, the synthetic exploration of the standalone quinuclidine nucleus and its derivatives began in earnest in the mid-20th century. A critical precursor for many C3-substituted quinuclidines, including this compound, is 3-quinuclidinone.
Foundational Syntheses of 3-Quinuclidinone
Early and notable syntheses of 3-quinuclidinone hydrochloride laid the groundwork for accessing a variety of 3-substituted quinuclidines. One of the most convenient methods involves a Dieckmann condensation.[3][4] This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings.
Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation [3][4]
-
Esterification: Piperidine-4-carboxylic acid is reacted with thionyl chloride and ethanol to yield ethyl piperidine-4-carboxylate.[4]
-
N-Alkylation: The resulting ester is then condensed with methyl chloroacetate in the presence of a base like sodium carbonate to afford ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[4]
-
Dieckmann Condensation, Hydrolysis, and Decarboxylation: A one-pot reaction involving Dieckmann condensation of the diester using a strong base such as potassium tert-butoxide, followed by in-situ hydrolysis and decarboxylation, yields 3-quinuclidinone.[4] The reaction is typically quenched with acid, and the product is isolated as the hydrochloride salt.[3]
From Ketone to Carboxylic Acid: The Genesis of this compound
With a reliable supply of 3-quinuclidinone, the path to this compound was opened. Several synthetic strategies have been reported to achieve this transformation.[5]
-
Cyanohydrin Formation and Hydrolysis: A common route involves the conversion of 3-quinuclidinone to a cyanohydrin, which is then hydrolyzed to the corresponding carboxylic acid.[5][6]
-
Wittig Reaction: The Wittig reaction can be utilized to introduce a carbon-carbon double bond at the 3-position, which can then be further functionalized to the carboxylic acid.[5]
The development of these synthetic routes was a critical step, as it made this compound a readily accessible building block for medicinal chemists.[1]
The Rise of this compound in Medicinal Chemistry
The true significance of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][5] Its bifunctional nature, possessing both a basic nitrogen and an acidic carboxylic acid, allows for diverse chemical manipulations.[1]
A Key Intermediate for Diverse Therapeutic Agents
Derivatives of this compound have been explored for a multitude of therapeutic applications, including:
-
Antihistamines: It serves as a precursor in the synthesis of antihistaminic drugs like mequitazine.[5]
-
Antiarrhythmic Drugs: The quinuclidine scaffold is a component of certain antiarrhythmic medications.[5]
-
Antibacterial Agents: 3-Amidoquinuclidine quaternary ammonium compounds derived from the acid have shown potential as soft antibacterial agents.[5]
-
Anticholinesterase Drugs: The structural similarity of the quinuclidine framework to molecules that interact with the central nervous system has led to its investigation in the development of anticholinesterase drugs for conditions like Alzheimer's disease.[1]
The Muscarinic Connection: A Historical Perspective
Perhaps the most significant historical and ongoing application of the this compound scaffold is in the development of muscarinic acetylcholine receptor (mAChR) agonists.[7][8] Muscarinic receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in a vast array of physiological processes.[7]
The quest for selective muscarinic agonists has been a long-standing goal in medicinal chemistry. Early agonists, while effective, often suffered from a lack of receptor subtype selectivity, leading to undesirable side effects. The rigid quinuclidine framework provided an ideal starting point for designing more selective ligands.
Case Study: The Development of Cevimeline - A Quinuclidine-Derived Muscarinic Agonist
The story of cevimeline (Evoxac) provides an excellent illustration of the evolution of quinuclidine-based drug discovery. Cevimeline is a quinuclidine derivative and a muscarinic agonist with a degree of selectivity for M1 and M3 receptors.[9][10]
From Alzheimer's Research to Sjögren's Syndrome
Cevimeline was initially investigated as a potential treatment for Alzheimer's disease, a condition where cholinergic deficits are a key pathological feature.[9] While it did not ultimately succeed in this indication, its potent secretagogue effects, particularly on salivary glands, were noted. This led to its successful development and approval for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[9][10][11][12]
Synthesis of Cevimeline
The synthesis of cevimeline highlights the utility of quinuclidine precursors. A key step involves the reaction of quinuclidin-3-one with trimethylsulfoxonium iodide and sodium hydride in DMSO to form an epoxide. This epoxide is then opened, and subsequent cyclization with acetaldehyde yields a mixture of diastereomers, one of which is cevimeline.[9]
Figure 1: Simplified synthetic pathway to Cevimeline from Quinuclidin-3-one.
The Enduring Legacy and Future Directions
The discovery and development of synthetic routes to this compound have had a lasting impact on medicinal chemistry. Its rigid structure continues to be a source of inspiration for the design of novel therapeutic agents with improved selectivity and efficacy.
Modern synthetic approaches now often focus on the direct functionalization of more readily available precursors like quinuclidin-3-one, leading to better yields and selectivity.[1] A significant area of ongoing research is the development of enantiomerically pure versions of this compound and its derivatives, which can be achieved through methods like asymmetric hydrogenation or enzymatic resolution.[1]
The historical context of this compound serves as a testament to the power of fundamental synthetic chemistry in driving drug discovery. The journey from understanding the unique properties of the quinuclidine nucleus to the development of life-changing medicines like cevimeline underscores the importance of this remarkable scaffold.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| Quinuclidine | C₇H₁₃N | 111.19 | Reagent, catalyst[2] |
| 3-Quinuclidinone | C₇H₁₁NO | 125.17 | Precursor for 3-substituted quinuclidines[3][4] |
| This compound | C₈H₁₃NO₂ | 155.19 | Intermediate for pharmaceuticals[5][13] |
| Aceclidine | C₉H₁₅NO₂ | 169.22 | Miotic agent for glaucoma and presbyopia[14][15] |
| Cevimeline | C₁₀H₁₇NOS | 199.31 | Treatment of xerostomia in Sjögren's syndrome[10] |
References
- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 2. Quinuclidine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Buy this compound | 75208-40-1 [smolecule.com]
- 6. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 9. Portico [access.portico.org]
- 10. Cevimeline - Wikipedia [en.wikipedia.org]
- 11. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Aceclidine - Wikipedia [en.wikipedia.org]
- 15. Aceclidine | C9H15NO2 | CID 1979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of Physicochemical Profiling in Drug Development
An In-Depth Technical Guide to the Physicochemical Properties of Quinuclidine-3-Carboxylic Acid
In the landscape of modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous characterization. It is not merely the pharmacological activity of a compound that dictates its success, but a nuanced interplay of its physical and chemical properties. These properties govern how a molecule behaves in a biological system—its absorption, distribution, metabolism, and excretion (ADME). This compound, a derivative of the rigid 1-azabicyclo[2.2.2]octane system, represents a fascinating and highly valuable building block in this arena.[1][2] Its unique three-dimensional structure and bifunctional nature (containing both a tertiary amine and a carboxylic acid) make it a sought-after intermediate for compounds targeting the central nervous system, among other therapeutic areas.[1][3]
This guide provides an in-depth exploration of the core physicochemical properties of this compound. We move beyond a simple recitation of data, delving into the structural rationale behind these properties and presenting field-proven, self-validating experimental protocols for their determination. For the researcher, scientist, or drug development professional, a thorough understanding of this molecule's profile is the first step toward rationally designing next-generation therapeutics with enhanced efficacy and developability.
Molecular Structure and Its Implications
The foundational structure of this compound is the quinuclidine nucleus (1-azabicyclo[2.2.2]octane), a highly symmetrical and stable heterocyclic system.[1] This bicyclic framework is conformationally rigid, a critical attribute that pre-organizes the molecule into a specific shape, which can be highly advantageous for binding to biological targets like enzymes and receptors.[1] Attached to this core at the C3 position is a carboxylic acid (-COOH) group.
The molecule's most defining feature is the presence of both a basic tertiary amine (the bridgehead nitrogen) and an acidic carboxylic acid group.[1] This makes it a zwitterionic compound under physiological conditions, capable of forming intramolecular hydrogen bonds, which further enhances its conformational rigidity.[1]
Caption: Structure of this compound.
Acid-Base Properties and pKa Determination
The zwitterionic nature of this compound means it has two distinct ionization constants (pKa values): one for the deprotonation of the carboxylic acid (pKa₁) and one for the deprotonation of the conjugate acid of the tertiary amine (pKa₂). These values are paramount as they dictate the molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions.
While the parent quinuclidine is a strong base with a conjugate acid pKa of 11.3, the introduction of the electron-withdrawing carboxylic acid group at the 3-position is expected to lower this value.[4][5] Conversely, the carboxylic acid group's acidity is influenced by the nearby positively charged nitrogen (at pH values below pKa₂). A predicted pKa for the carboxylic acid group is approximately 3.56.[6]
Causality in Experimental Design: Potentiometric Titration
Potentiometric titration is the gold-standard method for empirically determining pKa values.[7] The principle is to monitor the change in pH of a solution of the analyte as a titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve reveals inflection points corresponding to the pKa values of the ionizable groups.[8][9]
The choice of a strong base like NaOH is critical to ensure a complete and stoichiometric reaction with both the acidic proton of the carboxyl group and the protonated amine. The experiment's self-validating nature comes from the distinct, well-defined equivalence points on the titration curve, which confirm the presence of the ionizable groups and allow for accurate pKa calculation.[10]
Caption: Experimental workflow for pKa determination via titration.
Detailed Experimental Protocol: pKa Determination
-
Preparation of Analyte: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of 0.1 M KCl (the KCl maintains constant ionic strength) in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Titrant Standardization: Prepare a ~0.1 M NaOH solution and standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse a calibrated pH electrode, and ensure the system is sealed to minimize CO₂ absorption from the atmosphere.
-
Execution: Begin stirring the analyte solution. Record the initial pH. Add the standardized NaOH solution in precise, small increments (e.g., 0.05-0.1 mL) using a burette.
-
Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the second equivalence point.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa₁ is the pH at the halfway point to the first equivalence point. The pKa₂ is the pH at the point halfway between the first and second equivalence points. The Henderson-Hasselbalch equation can be used for precise calculation.[9]
Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)
Lipophilicity is arguably one of the most critical physicochemical properties in drug discovery, heavily influencing absorption, membrane penetration, and plasma protein binding.[11] It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a lipophilic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).
For ionizable molecules like this compound, the more relevant metric is the distribution coefficient (LogD), which is the partition coefficient at a specific pH (e.g., physiological pH of 7.4).[11] LogD accounts for all species (ionized and neutral) of the molecule.
Causality in Experimental Design: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring LogP/LogD.[11][12] Its authority stems from its direct measurement of the partitioning of the compound between two immiscible phases after they have reached thermodynamic equilibrium.[13]
The choice of n-octanol is a deliberate mimic of the amphiphilic nature of biological membranes, possessing both a polar hydroxyl group and a nonpolar alkyl chain. The use of a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for LogD₇.₄) is essential to control the ionization state of the analyte, ensuring the measurement is relevant to physiological conditions.[14]
Caption: Workflow for the shake-flask LogD determination method.
Detailed Experimental Protocol: LogD₇.₄ Determination
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4. In a large separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously and allow the layers to separate overnight. This creates pre-saturated solvents, which is critical for accuracy.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Partitioning: In a vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. Add a small aliquot of the compound stock solution, ensuring the final concentration is within the linear range of the analytical method and does not exceed its aqueous solubility.
-
Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 12-24 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the two phases.
-
Quantification: Carefully remove an aliquot from the n-octanol layer and another from the aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV or LC/MS against a standard curve.[14]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ (Concentration in octanol / Concentration in aqueous phase).
Solubility Profile
Aqueous solubility is a prerequisite for systemic drug delivery.[16] Poor solubility can lead to low bioavailability and hinder formulation development.[15] this compound, due to its polar carboxylic acid and charged amine functionalities, is expected to have good solubility in polar protic solvents like water.[4]
-
Polar Protic Solvents (e.g., Water, Methanol): Good solubility is expected due to extensive hydrogen bonding with both the carboxyl group and the protonated nitrogen.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to good solubility is likely, as these solvents can effectively solvate the charged species.[4]
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's highly polar and ionic character.[4]
The hydrochloride salt form generally exhibits significantly enhanced aqueous solubility due to the complete ionization of the amine nitrogen.[4][17]
Detailed Experimental Protocol: Thermodynamic Aqueous Solubility
The "gold standard" for solubility is the thermodynamic or equilibrium solubility, which measures the concentration of a saturated solution in equilibrium with the solid drug.[16]
-
Setup: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (24-72 hours) to allow the system to reach thermodynamic equilibrium.[16]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by high-speed centrifugation or by filtering through a low-binding filter plate (e.g., MultiScreen Solubility filter plate).[18]
-
Quantification: Take a precise aliquot of the clear supernatant (the saturated solution) and dilute it as necessary. Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC/MS) against a calibration curve.[15]
-
Reporting: The result is reported as the solubility in units such as mg/mL or µM.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound based on available data.
| Property | Value | Source(s) |
| IUPAC Name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid | [19] |
| CAS Number | 75208-40-1 | [1] |
| Molecular Formula | C₈H₁₃NO₂ | [4][19] |
| Molecular Weight | 155.19 g/mol | [4][19] |
| Appearance | White solid | [6] |
| pKa₁ (Carboxylic Acid) | ~3.56 (Predicted) | [6] |
| pKa₂ (Conjugate Acid) | < 11.3 | [4][5] |
| XLogP3 | -2.0 | [20] |
| Boiling Point | 284.5 ± 23.0 °C (Predicted) | [6] |
| Solubility | Good in water; moderate in alcohols; poor in non-polar solvents. | [4] |
Spectral Characterization Data
Spectroscopic techniques are essential for confirming the identity and purity of the molecule.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show complex multiplets for the aliphatic protons on the bicyclic ring system. A distinct signal for the proton at C3 and signals for the exchangeable carboxylic acid proton would be expected.
-
¹³C NMR: Will show signals for the unique carbons of the quinuclidine core, with a characteristic downfield signal for the carbonyl carbon of the carboxylic acid group.[19]
-
-
Mass Spectrometry (MS): The exact mass can be determined, confirming the molecular formula. The calculated monoisotopic mass is 155.0946 g/mol .[19] Common adducts observed would be [M+H]⁺ at m/z 156.1019 and [M-H]⁻ at m/z 154.0873.[20]
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (~1700-1725 cm⁻¹), and C-N stretches associated with the amine.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]
- 4. Buy this compound | 75208-40-1 [smolecule.com]
- 5. Quinuclidine - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 75208-40-1 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. scribd.com [scribd.com]
- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 10. scribd.com [scribd.com]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. PubChemLite - this compound (C8H13NO2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Spectroscopic Characterization of Quinuclidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidine-3-carboxylic acid, with the systematic IUPAC name 1-azabicyclo[2.2.2]octane-3-carboxylic acid, is a key chiral building block in medicinal chemistry.[1] Its rigid bicyclic structure provides a well-defined three-dimensional framework, making it an attractive scaffold for the design of therapeutic agents targeting a variety of receptors and enzymes.[1][2] The presence of both a basic tertiary amine and an acidic carboxylic acid group imparts zwitterionic character under physiological conditions, influencing its pharmacokinetic and pharmacodynamic properties.[2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in drug discovery and development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the standard atom numbering for the quinuclidine ring system is used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The rigid bicyclic framework leads to a well-resolved spectrum with distinct signals for each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the bicyclic core. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carboxylic acid group, as well as the rigid conformational constraints of the ring system.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H3 | ~3.0-3.2 | m |
| H2, H6 (axial & equatorial) | ~2.8-3.1 | m |
| H4 (axial & equatorial) | ~2.8-3.1 | m |
| H5, H7, H8 (axial & equatorial) | ~1.6-2.1 | m |
| COOH | ~11-13 | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
Interpretation of the ¹H NMR Spectrum:
-
The proton at the C3 position (H3), being adjacent to the electron-withdrawing carboxylic acid group, is expected to resonate at a downfield position compared to the other methine proton in the parent quinuclidine.
-
The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear at a lower field.
-
The remaining methylene protons on the quinuclidine ring (C4, C5, C7, and C8) give rise to a complex series of overlapping multiplets in the upfield region of the spectrum.
-
The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, which is highly dependent on concentration and the solvent used due to hydrogen bonding.
For unambiguous assignment of all proton resonances, two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.[3] COSY experiments reveal scalar coupling networks between adjacent protons, while NOESY provides information about through-space proximity of protons, aiding in the determination of the relative stereochemistry.[2]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound provides key information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | ~175-180 |
| C3 | ~40-45 |
| C2, C6 | ~48-52 |
| C4 | ~25-30 |
| C5, C7, C8 | ~20-25 |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH. Data is based on analysis of related quinuclidine derivatives.[3]
Interpretation of the ¹³C NMR Spectrum:
-
The carbonyl carbon of the carboxylic acid group is the most deshielded carbon and appears at the lowest field (~175-180 ppm).
-
The carbons adjacent to the nitrogen atom (C2 and C6) are also significantly deshielded.
-
The C3 carbon, substituted with the carboxylic acid group, appears in the mid-field region.
-
The remaining methylene carbons of the quinuclidine ring (C4, C5, C7, and C8) resonate at higher fields.
The unambiguous assignment of carbon signals can be achieved using ¹H-¹³C correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions arising from the carboxylic acid moiety and the C-H and C-N bonds of the quinuclidine ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |
| 2850-3000 | C-H stretch (aliphatic) | Medium-Strong |
| 1700-1725 | C=O stretch (carboxylic acid) | Strong |
| 1400-1470 | C-H bend (aliphatic) | Medium |
| 1210-1320 | C-O stretch (carboxylic acid) | Medium-Strong |
| 1000-1200 | C-N stretch | Medium |
| 910-950 | O-H bend (out-of-plane) | Broad, Medium |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad and intense absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid dimer.[4]
-
C-H Stretch: Multiple sharp to medium intensity peaks between 2850 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methylene and methine groups in the quinuclidine ring.
-
C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[4] The zwitterionic nature of the molecule in the solid state may lead to the presence of a carboxylate (COO⁻) asymmetric stretching band around 1550-1610 cm⁻¹ as well.
-
C-O Stretch and O-H Bend: The spectrum will also display C-O stretching and O-H bending vibrations in the fingerprint region, which are characteristic of the carboxylic acid group.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) for this compound (C₈H₁₃NO₂) is expected at a mass-to-charge ratio (m/z) of 155.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[2] For this compound, fragmentation would also involve the stable bicyclic amine structure.[2] A GC-MS spectrum has shown major fragments at m/z 42 and 110.[2]
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing the labile carboxylic acid proton.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be collected to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Processing: Perform a baseline correction if necessary.
Mass Spectrometry
-
Sample Introduction (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition (Full Scan): Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300) to determine the molecular weight.
-
Tandem MS (MS/MS): To investigate fragmentation, perform a tandem mass spectrometry experiment by isolating the molecular ion (m/z 155) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. The detailed analysis of the expected spectral features, coupled with established experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Accurate interpretation of this spectroscopic data is fundamental for the verification of the structure and purity of this important chiral building block and its numerous derivatives.
References
The Elusive Crystal Structure of Quinuclidine-3-Carboxylic Acid: A Technical Guide to Its Predicted Architecture and Experimental Determination
Abstract: Quinuclidine-3-carboxylic acid is a pivotal chiral building block in medicinal chemistry, valued for its rigid bicyclic framework that pre-organizes molecular conformations for optimal target binding. Despite its widespread use, a definitive experimental crystal structure of the parent acid has not been publicly reported. This technical guide synthesizes available data from its derivatives and computational insights to present a comprehensive understanding of its likely solid-state architecture. Furthermore, it provides a detailed, field-proven protocol for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering a roadmap for researchers to elucidate its definitive structure.
Introduction: The Significance of a Rigid Scaffold
This compound, systematically named 1-azabicyclo[2.2.2]octane-3-carboxylic acid, is a molecule of significant interest to researchers in drug development and organic synthesis.[1][2] Its foundational structure is the quinuclidine nucleus, a highly symmetrical and stable heterocyclic system.[1] This bicyclic framework is conformationally rigid, a critical attribute that reduces the entropic penalty upon binding to biological targets such as enzymes and receptors.[1] The presence of both a basic tertiary amine and an acidic carboxylic acid group makes it a zwitterionic compound under certain conditions, capable of forming strong intermolecular interactions.[1][3]
While the crystal structures of numerous quinuclidine derivatives have been elucidated, providing valuable insights into the behavior of the quinuclidine cage, the crystal structure of the parent acid remains conspicuously absent from public crystallographic databases. This guide aims to bridge this knowledge gap by, firstly, presenting a detailed analysis of the predicted molecular and supramolecular structure of this compound based on analogous compounds. Secondly, it provides a comprehensive experimental workflow for its structural determination, empowering researchers to uncover its precise solid-state arrangement.
Predicted Molecular and Crystal Structure
In the absence of direct experimental data, we can infer the likely structural characteristics of this compound from the known crystal structures of its derivatives and fundamental principles of stereochemistry and intermolecular forces.
Molecular Conformation
The quinuclidine cage is composed of three cyclohexane rings fused in a boat conformation.[1] This rigid structure significantly limits conformational freedom. The carboxylic acid substituent at the C3 position is the primary determinant of its chemical reactivity and intermolecular interactions. A key structural feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the bridgehead nitrogen atom (N1). This interaction would further enhance the molecule's rigidity.[1] The stereochemistry at the C3 position is also a critical factor, with the (R) and (S) enantiomers potentially exhibiting different packing arrangements in the solid state.[1]
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dominated by hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the tertiary amine is a hydrogen bond acceptor. In the solid state, it is highly probable that the molecules will arrange themselves to maximize these interactions, forming extensive hydrogen-bonded networks.
Based on the crystal structures of other amino acids and carboxylic acids, we can anticipate the formation of common hydrogen-bonding motifs, or "synthons". For instance, carboxylic acid dimers forming an R22(8) ring motif are a very common feature in the crystal structures of carboxylic acids. Additionally, head-to-tail chains involving hydrogen bonds between the carboxylic acid of one molecule and the nitrogen of an adjacent molecule are also highly probable. The interplay of these and other potential interactions will dictate the overall three-dimensional packing of the molecules in the crystal lattice.
Experimental Determination of the Crystal Structure: A Step-by-Step Protocol
The following section outlines a detailed experimental workflow for determining the crystal structure of this compound. This protocol is designed to be a self-validating system, with checks and balances at each stage to ensure the highest quality data.
Synthesis and Purification
The synthesis of this compound can be achieved through various established routes, often starting from commercially available precursors. One common method involves the hydrolysis of ethyl 3-quinuclidinecarboxylate.[4]
Protocol:
-
Hydrolysis: Reflux ethyl 3-quinuclidinecarboxylate with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The choice of acidic or basic hydrolysis will depend on the desired salt form for initial purification.
-
Neutralization and Isolation: If basic hydrolysis is used, carefully neutralize the reaction mixture with an acid to the isoelectric point of this compound to precipitate the zwitterionic form. If acidic hydrolysis is used, the hydrochloride salt can be isolated.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water/ethanol, water/isopropanol). The purity of the compound should be verified by NMR spectroscopy and mass spectrometry.
Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.
Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate).
-
Crystallization Techniques: Employ various crystallization methods:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., concentration, temperature, precipitant) to grow larger, well-formed single crystals.
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.
Protocol:
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray beam of a single-crystal X-ray diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the structure factors using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.
Computational Crystal Structure Prediction
In the absence of experimental data, computational crystal structure prediction (CSP) has emerged as a powerful tool to generate and rank plausible crystal structures.[5][6][7][8] These methods use force fields or quantum mechanical calculations to determine the most energetically favorable packing arrangements for a given molecule. While not a substitute for experimental determination, CSP can provide valuable insights into potential polymorphs and the dominant intermolecular interactions.
Data Presentation
Should the experimental determination be successful, the key crystallographic data for this compound should be summarized in a table for clarity and ease of comparison.
| Crystallographic Parameter | Value |
| Chemical Formula | C₈H₁₃NO₂ |
| Formula Weight | 155.19 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Hydrogen Bonding | To be described |
Visualizations
Visual representations are crucial for understanding the complex three-dimensional structures of molecules and their packing in crystals.
Caption: Predicted intramolecular hydrogen bond in this compound.
Caption: Experimental workflow for crystal structure determination.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of related structures and computational principles provides a strong predictive model of its solid-state architecture. The molecule's rigid framework and potent hydrogen bonding capabilities suggest a highly ordered and stable crystal lattice. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to successfully determine its structure, a finding that would be of significant value to the fields of medicinal chemistry and materials science. The elucidation of this structure will undoubtedly aid in the rational design of new pharmaceuticals and a deeper understanding of intermolecular interactions in complex molecular systems.
References
- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 2. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The computational prediction of pharmaceutical crystal structures and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemistry and Stability of Quinuclidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of Physicochemical Characterization in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is a critical determinant of a compound's journey from the laboratory to the clinic. Quinuclidine-3-carboxylic acid, a key building block in the synthesis of a diverse array of pharmacologically active agents, is no exception. Its rigid bicyclic structure and bifunctional nature present unique characteristics that directly influence its reactivity, formulation, and ultimately, its therapeutic potential. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the thermochemistry and stability of this compound, offering both theoretical insights and practical, field-proven methodologies. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, explaining not just what to do, but why specific experimental and computational choices are made.
Structural and Physicochemical Landscape of this compound
This compound, systematically named 1-azabicyclo[2.2.2]octane-3-carboxylic acid, possesses a unique and rigid bicyclic structure that is largely strain-free.[1] This conformational rigidity is a key attribute, pre-organizing the molecule for specific interactions with biological targets.[1] The molecule's architecture consists of three cyclohexane rings in a boat conformation, which is a departure from the more common chair conformation.[1]
A crucial feature of this molecule is the presence of both a basic tertiary amine (the quinuclidine nitrogen) and an acidic carboxylic acid group. This duality gives rise to its zwitterionic nature under certain pH conditions, where intramolecular hydrogen bonding can occur between the carboxylic proton and the nitrogen atom, further enhancing its conformational rigidity.[1] The parent quinuclidine is a strong base, with a pKa of 11.3 for its conjugate acid.[2] The introduction of the carboxylic acid at the 3-position is expected to influence this basicity. For context, the pKa values of other 3-substituted quinuclidines are 9.9 for 3-hydroxyquinuclidine, 9.3 for 3-acetoxyquinuclidine, and 8.9 for 3-chloroquinuclidine.[2] A predicted pKa for the carboxylic acid group of this compound is approximately 3.56.[3] This amphiphilic nature, with both a hydrophilic carboxylic acid and a more hydrophobic bicyclic core, governs its solubility in various solvents.[2] It exhibits good solubility in polar protic solvents like water due to hydrogen bonding and ion-dipole interactions.[2]
Caption: Molecular structure of this compound.
Thermochemical Properties: A Computational Approach
Rationale for Computational Methodology
To achieve high accuracy in thermochemical predictions, we recommend a composite method such as Gaussian-3 (G3) or Gaussian-4 (G4) theory, or the more computationally efficient G3(MP2) or G4(MP2) methods.[4][5] These methods systematically combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation with a large basis set. The G3MP2 method, for instance, has shown a mean absolute deviation from experimental values of approximately 1.18 kcal/mol for a wide range of molecules, which is well within the definition of "chemical accuracy" (±1 kcal/mol).[6][7]
For a molecule of this size, Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., 6-311++G(d,p)) can also provide good estimates, especially when combined with isodesmic reactions.[8][9][10] Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.[9]
In-Silico Protocol for Enthalpy of Formation Calculation
The following protocol outlines the steps for calculating the gas-phase standard enthalpy of formation of this compound using the G3MP2 composite method.
Step 1: Geometry Optimization and Frequency Calculation
-
Perform a geometry optimization and frequency calculation at the HF/6-31G(d) level of theory. This provides the initial structure and the zero-point vibrational energy (ZPVE).
-
Subsequently, perform a more accurate geometry optimization at the MP2(Full)/6-31G(d) level.
Step 2: Single-Point Energy Calculations
-
Using the MP2(Full)/6-31G(d) optimized geometry, perform single-point energy calculations at the following levels:
-
QCISD(T,FC)/6-31G(d)
-
MP2(FC)/G3MP2large
-
Step 3: Calculation of the G3MP2 Energy (E0(G3MP2))
-
The total G3MP2 energy at 0 K is calculated using the formula: E₀(G3MP2) = E[QCISD(T,FC)/6-31G(d)] + ΔE(MP2) + E(HLC) + E(SO) + ZPVE where ΔE(MP2) is the basis set extension correction calculated at the MP2 level, E(HLC) is a higher-level correction, and E(SO) is the spin-orbit correction (zero for this closed-shell molecule).
Step 4: Calculation of the Enthalpy of Formation
-
The standard enthalpy of formation at 298 K can then be calculated using the atomization method: ΔHf°(M, 298 K) = Σ ΔHf°(atoms, 298 K) - [Σ E₀(atoms) - E₀(M)] - [H₂₉₈(M) - H₀(M)] + Σ [H₂₉₈(atoms) - H₀(atoms)] where the experimental enthalpies of formation of the constituent atoms and the calculated thermal corrections (H₂₉₈ - H₀) are used.
Caption: Computational workflow for determining thermochemical properties.
Stability Profile: Experimental Assessment
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[11] For this compound, its inherent structure suggests good thermal stability, which is supported by preliminary data.
Thermal Stability
Available data indicates that this compound is thermally stable up to 250°C.[1] Measurable weight loss is observed in the range of 250-280°C, with the initial decomposition pathway being decarboxylation, a common degradation route for carboxylic acids under thermal stress.[1]
3.1.1 Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
To experimentally verify and quantify the thermal stability, a coupled TGA-DSC analysis is the method of choice.
Step 1: Sample Preparation
-
Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., aluminum or platinum).
Step 2: TGA-DSC Instrument Setup
-
Place the sample pan in the TGA-DSC instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
Step 3: Thermal Program
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature above the expected decomposition range (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
Step 4: Data Analysis
-
TGA Curve: Analyze the weight loss as a function of temperature. The onset temperature of decomposition is the point at which significant weight loss begins.
-
DSC Curve: Analyze the heat flow as a function of temperature. Endothermic or exothermic peaks will correspond to phase transitions (e.g., melting) or decomposition events.
| Parameter | Expected Observation | Significance |
| TGA Onset Temperature | ~250°C | Indicates the beginning of thermal degradation. |
| TGA Weight Loss | Corresponds to the loss of CO₂ (decarboxylation) | Confirms the initial degradation pathway. |
| DSC Melting Point | A sharp endothermic peak before decomposition | Determines the melting point of the compound. |
| DSC Decomposition | An endothermic or exothermic event associated with weight loss | Characterizes the energetics of the decomposition process. |
Solid-State Stability
Solid-state stability studies are crucial for determining appropriate storage conditions and identifying potential degradation pathways that may occur in a drug product.[12][13][14] These studies involve subjecting the solid API to various stress conditions.[12][15]
3.2.1 Experimental Protocol: Forced Degradation Studies (Solid-State)
Step 1: Sample Preparation
-
Place accurately weighed samples of this compound in separate, appropriate containers (e.g., glass vials).
Step 2: Stress Conditions
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C) with controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines, including both UV and visible light.
-
Oxidative Stress: Expose samples to an oxidative environment, for instance, by storing them in an oxygen-rich atmosphere or in the presence of a solid-state oxidizing agent.
Step 3: Sample Analysis
-
At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.
-
The method should be validated to separate the parent compound from any degradation products.
Step 4: Data Interpretation
-
Quantify the amount of parent compound remaining and any degradation products formed.
-
Identify the structure of significant degradation products using techniques like LC-MS/MS.
Caption: Workflow for solid-state stability assessment.
Solution-State Stability
The stability of a drug substance in solution is critical for the development of liquid formulations and for understanding its behavior in biological systems.[16] Forced degradation studies in solution are performed to identify potential degradation pathways under various pH and oxidative conditions.[17][18][19][20]
3.3.1 Experimental Protocol: Forced Degradation Studies (Solution-State)
Step 1: Solution Preparation
-
Prepare solutions of this compound in various media at a known concentration (e.g., 1 mg/mL).
Step 2: Stress Conditions
-
Acidic Hydrolysis: Use 0.1 M HCl and heat at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Use 0.1 M NaOH and heat at an elevated temperature (e.g., 60°C).
-
Neutral Hydrolysis: Use water and heat at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Use a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose solutions to light as per ICH Q1B guidelines.
Step 3: Sample Analysis and Data Interpretation
-
Follow the same analysis and interpretation steps as outlined for the solid-state stability studies (Section 3.2.1, Steps 3 and 4).
Conclusion: A Foundation for Rational Drug Development
The thermochemical and stability data of this compound are indispensable for its successful progression through the drug development pipeline. The computational and experimental protocols detailed in this guide provide a robust framework for obtaining this critical information. A comprehensive understanding of its enthalpy of formation, thermal decomposition pathways, and stability under various stress conditions enables informed decisions regarding synthesis optimization, formulation design, and the establishment of appropriate storage and handling procedures. By embracing a proactive approach to physicochemical characterization, researchers and drug developers can mitigate risks, accelerate timelines, and ultimately enhance the probability of therapeutic success for molecules derived from this versatile chemical scaffold.
References
- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 75208-40-1 [smolecule.com]
- 3. This compound CAS#: 75208-40-1 [amp.chemicalbook.com]
- 4. gaussian.com [gaussian.com]
- 5. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 6. G3MP2 Theory [schulz.chemie.uni-rostock.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Solid State Stability | VxP Pharma [vxppharma.com]
- 13. alfatestlab.com [alfatestlab.com]
- 14. agnopharma.com [agnopharma.com]
- 15. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. staff.um.edu.mt [staff.um.edu.mt]
- 17. biomedres.us [biomedres.us]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-depth Technical Guide to Quinuclidine-3-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of Quinuclidine-3-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. Its unique structural features and chemical versatility have established it as a valuable scaffold in the synthesis of a wide array of pharmacologically active compounds.
Core Molecular Attributes of this compound
This compound, systematically named 1-azabicyclo[2.2.2]octane-3-carboxylic acid, is a bicyclic compound featuring a rigid quinuclidine framework with a carboxylic acid group at the 3-position. This unique architecture imparts a high degree of conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.[1] The presence of both a basic tertiary amine and an acidic carboxylic acid group makes it a zwitterionic molecule with distinct physicochemical properties.
Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 155.19 g/mol | [1][5] |
| CAS Number (Racemate) | 75208-40-1 | [2][3][4][6] |
| CAS Number ((S)-enantiomer) | 604803-79-4 | [7] |
| CAS Number (HCl salt) | 6238-34-2 | [3][6] |
| IUPAC Name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid | [4] |
| Melting Point (HCl salt) | 271-273°C | [5] |
| Predicted pKa | 3.56 ± 0.20 | [8] |
| Solubility | Good solubility in polar protic solvents like water.[5] The hydrochloride salt shows enhanced water solubility.[5] | [5] |
| Appearance | White solid | [8] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step process commencing from commercially available starting materials. A common and effective route begins with the synthesis of the key intermediate, 3-quinuclidinone, from piperidine-4-carboxylic acid.
Synthesis of the Precursor: 3-Quinuclidinone Hydrochloride
A robust method for preparing 3-quinuclidinone hydrochloride involves the Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[9]
Experimental Protocol:
-
Esterification of Piperidine-4-carboxylic acid: React piperidine-4-carboxylic acid with thionyl chloride in ethanol to yield ethyl piperidine-4-carboxylate.[9]
-
N-Alkylation: Condense ethyl piperidine-4-carboxylate with methyl chloroacetate in the presence of a base such as sodium carbonate to obtain ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[9]
-
Dieckmann Condensation, Hydrolysis, and Decarboxylation: Subject the diester to a one-pot Dieckmann reaction using a strong base like potassium tert-butoxide. The subsequent hydrolysis and decarboxylation afford 3-quinuclidinone, which is then converted to its hydrochloride salt.[9][10]
Conversion to this compound Hydrochloride
The hydrochloride salt of this compound can be synthesized from its corresponding ethyl ester.
Experimental Protocol:
-
Hydrolysis: Heat ethyl 3-quinuclidinecarboxylate with hydrochloric acid for approximately 4 hours.[3] This reaction typically results in a high yield of around 80%.[3]
Synthesis Workflow Diagram
Caption: Synthesis of this compound HCl.
Spectroscopic Characterization
The structural integrity of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound. The rigid bicyclic system results in a well-defined and predictable spectrum.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~12.5 (br s, 1H) | -COOH |
| ~3.5-3.8 (m, 1H) | H-3 |
| ~3.0-3.4 (m, 6H) | H-2, H-4, H-5, H-7 |
| ~1.8-2.2 (m, 4H) | H-6, H-8 |
Note: Actual chemical shifts may vary depending on the solvent and pH.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be observed at m/z 156.10.[4]
Applications in Drug Discovery and Development
The quinuclidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for a variety of therapeutic agents. Its rigid framework helps in presenting functional groups in a well-defined spatial orientation, which is crucial for high-affinity binding to biological targets.
Muscarinic Receptor Agonists
Derivatives of the quinuclidine core are integral to the structure of several muscarinic M1 and M3 receptor agonists. These drugs are used in the treatment of conditions like Sjögren's syndrome and Alzheimer's disease. A notable example is Cevimeline , used to treat dry mouth associated with Sjögren's syndrome, which is synthesized from the related precursor, quinuclidin-3-one.[1][11][12]
Antimicrobial Agents
Recent research has demonstrated the potential of this compound derivatives as potent antimicrobial agents.[2] Quaternary ammonium compounds derived from 3-amidoquinuclidine have shown a broad range of antibacterial activities.[2] These compounds are particularly interesting as they can be designed to target multi-drug resistant bacterial strains.
Asymmetric Synthesis
While not a chiral auxiliary in the traditional sense where it is temporarily incorporated and then removed[13][14][15], the chiral enantiomers of quinuclidine derivatives are crucial chiral building blocks.[13] The inherent chirality of molecules like (R)-3-quinuclidinol, a derivative of the quinuclidine core, is fundamental to the biological activity of the final drug substance.[13][16][17] The rigid structure of the quinuclidine scaffold is advantageous in asymmetric synthesis, providing a predictable stereochemical outcome.[18][19]
Quinuclidine Scaffold in Therapeutics
Caption: The quinuclidine core as a versatile scaffold.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry. Its unique and rigid bicyclic structure, coupled with its versatile chemical handles, makes it an invaluable building block for the synthesis of a diverse range of therapeutic agents. From muscarinic agonists to novel antimicrobial compounds, the applications of this scaffold continue to expand, underscoring its importance in the ongoing quest for new and improved medicines.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 75208-40-1 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]
- 8. This compound CAS#: 75208-40-1 [amp.chemicalbook.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Portico [access.portico.org]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to the Zwitterionic Nature of Quinuclidine-3-Carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinuclidine-3-carboxylic acid, a conformationally rigid bicyclic molecule, serves as a vital scaffold in medicinal chemistry.[1][2] Its physicochemical properties are profoundly influenced by its existence as a zwitterion, a molecule possessing both a positive and a negative charge, yet remaining electrically neutral overall.[3] This guide provides a comprehensive examination of the theoretical underpinnings and definitive experimental evidence confirming the zwitterionic nature of this compound. We will delve into its structural features, the acid-base equilibria that govern its speciation in solution, and the analytical techniques used for its characterization. Furthermore, this document will elucidate the critical implications of its zwitterionic character on drug design and development, offering field-proven insights into how this fundamental property impacts solubility, membrane permeability, and biological activity. Detailed, validated protocols for key analytical procedures are provided to serve as a practical resource for researchers in the field.
Foundational Principles: The Inherent Duality of this compound
The structure of this compound, systematically named 1-azabicyclo[2.2.2]octane-3-carboxylic acid, uniquely combines two functional groups with opposing acid-base properties within a rigid framework[2][4].
-
The Basic Center: The bridgehead nitrogen of the quinuclidine core is a tertiary amine. Due to the rigid bicyclic structure that prevents pyramidal inversion, this nitrogen is a strong base and a potent proton acceptor[1]. The conjugate acid of the parent quinuclidine has a high pKa of 11.3[1].
-
The Acidic Center: The carboxylic acid group (-COOH) at the 3-position is a classic Brønsted-Lowry acid, capable of donating a proton. Simple carboxylic acids typically have pKa values in the range of 2-5[5]. A predicted pKa for the carboxylic acid group of this compound is approximately 3.56[6].
A molecule that contains both acidic and basic functional groups is termed an ampholyte. Zwitterions are a specific class of ampholytes where the acidic pKa is significantly lower than the basic pKa, allowing for intramolecular proton transfer.[7] In the case of this compound, the strongly basic nitrogen readily accepts a proton from the acidic carboxylic acid group. This results in the formation of a zwitterion, featuring a positively charged quinuclidinium ion and a negatively charged carboxylate group.
The equilibrium between the neutral, zwitterionic, cationic, and anionic forms is exquisitely dependent on the pH of the solution. Understanding this equilibrium is paramount for predicting the molecule's behavior in physiological environments and during formulation.
References
- 1. Buy this compound | 75208-40-1 [smolecule.com]
- 2. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 3. zwitterco.com [zwitterco.com]
- 4. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zwitterion - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 75208-40-1 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust and Enantioselective Synthesis of (S)-Quinuclidine-3-carboxylic Acid
Abstract: This document provides a comprehensive guide for the chiral synthesis of (S)-Quinuclidine-3-carboxylic acid, a valuable chiral building block for drug development and medicinal chemistry. The outlined strategy is designed for high enantioselectivity, scalability, and reproducibility. It employs a three-stage process commencing with the synthesis of the key precursor, 3-quinuclidinone, followed by a highly selective biocatalytic asymmetric reduction to establish the chiral center, and concluding with a stereoinvertive functional group transformation to yield the target (S)-acid. This note details the scientific rationale behind the chosen methodologies, provides step-by-step protocols, and includes methods for in-process control and final product characterization.
Introduction and Strategic Overview
The quinuclidine scaffold, a rigid 1-azabicyclo[2.2.2]octane system, is a privileged structure found in numerous natural products and pharmacologically active compounds. Specifically, enantiomerically pure derivatives such as (S)-Quinuclidine-3-carboxylic acid are critical intermediates in the synthesis of modern therapeutics, where precise three-dimensional orientation is paramount for biological activity.[1] The primary challenge lies in the efficient and controlled installation of the stereocenter at the C3 position.
This guide presents a robust and logical synthetic pathway that prioritizes enantiomeric purity and practical execution. The strategy hinges on a key biocatalytic transformation, which offers exceptional selectivity under mild, environmentally benign conditions.
The overall synthetic workflow is as follows:
-
Precursor Synthesis: Construction of the achiral quinuclidine core via a Dieckmann condensation to produce 3-quinuclidinone hydrochloride from a commercially available piperidine derivative.[2]
-
Asymmetric Reduction (Chirality Induction): Enzymatic reduction of 3-quinuclidinone to (R)-3-quinuclidinol. This step is the cornerstone of the synthesis, utilizing a specific ketoreductase to achieve near-perfect enantiomeric excess (>99% ee).[3][4]
-
Stereoinvertive Conversion to the Target Acid: A three-step sequence involving tosylation of the alcohol, an SN2 displacement with cyanide which inverts the stereocenter, and subsequent hydrolysis of the nitrile to afford the final (S)-Quinuclidine-3-carboxylic acid.
Caption: Overall synthetic workflow for (S)-Quinuclidine-3-carboxylic acid.
Part 1: Synthesis of 3-Quinuclidinone Hydrochloride
Principle and Rationale
The formation of the bicyclic quinuclidine ring system is efficiently achieved via an intramolecular Dieckmann condensation.[5] This reaction involves the cyclization of a piperidine derivative bearing two ester functionalities, one on the ring and one on the nitrogen atom. A strong base, such as potassium tert-butoxide, deprotonates the carbon alpha to one of the ester carbonyls, creating a nucleophilic enolate. This enolate then attacks the other ester carbonyl intramolecularly, forming a cyclic β-keto ester intermediate. Subsequent acidic workup followed by heating leads to hydrolysis and decarboxylation, yielding the stable 3-quinuclidinone product.[6] This method is reliable and provides the key achiral precursor in good yield from readily available starting materials.[2]
Experimental Protocol
-
N-Alkylation:
-
To a stirred solution of ethyl piperidine-4-carboxylate (1 equiv.) and potassium carbonate (1.5 equiv.) in acetonitrile, add ethyl chloroacetate (1.1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude diethyl 1-(carboxymethyl)piperidine-4-carboxylate.
-
-
Dieckmann Condensation & Decarboxylation:
-
Prepare a suspension of potassium tert-butoxide (1.5 equiv.) in anhydrous toluene. Heat the suspension to reflux.
-
Add a solution of the crude diester from the previous step (1 equiv.) in anhydrous toluene dropwise to the refluxing suspension over 2 hours.
-
After the addition is complete, continue refluxing for an additional 4 hours.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of 6 M hydrochloric acid until the pH is ~1.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the organic layer with 1 M HCl (2x).
-
Combine the aqueous layers and heat to reflux for 6-8 hours to effect decarboxylation.
-
Cool the solution and concentrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude solid from ethanol/ether to yield pure 3-quinuclidinone hydrochloride as a white crystalline solid.
-
Characterization and Quality Control
-
¹H NMR: Confirm the disappearance of the ethyl ester signals and the appearance of the characteristic peaks for the quinuclidinone structure.
-
Mass Spectrometry (ESI+): Expected m/z = 126.12 [M+H]⁺ for the free base.
-
Melting Point: Compare with literature values for 3-quinuclidinone hydrochloride.
Part 2: Asymmetric Synthesis of (R)-3-Quinuclidinol
Principle and Rationale
The critical step of installing chirality is achieved through the asymmetric reduction of the prochiral ketone, 3-quinuclidinone. While chiral metal catalysts can be used, biocatalysis offers unparalleled selectivity and operates under mild, aqueous conditions.[7][8] Several ketoreductases (KREDs) are known to reduce 3-quinuclidinone with high stereoselectivity. For the synthesis of the (R)-enantiomer, reductases from organisms such as Rhodotorula rubra or Agrobacterium tumefaciens are particularly effective, requiring a cofactor such as NADPH.[3][4] The reaction can be performed using either isolated enzymes or whole-cell systems, where an integrated cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) enhances efficiency and atom economy.[3] This approach consistently delivers (R)-3-quinuclidinol with over 99% enantiomeric excess.
Experimental Protocol (Whole-Cell Bioreduction)
-
Biocatalyst Preparation:
-
Prepare a culture of E. coli cells engineered to overexpress a 3-quinuclidinone reductase specific for (R)-product formation (e.g., from A. tumefaciens) and a glucose dehydrogenase (GDH) for cofactor recycling.
-
Grow the cells in a suitable nutrient broth containing an inducing agent (e.g., IPTG) to stimulate protein expression.
-
Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0) to obtain a cell paste.
-
-
Asymmetric Reduction:
-
In a temperature-controlled reaction vessel, suspend the harvested cell paste in a phosphate buffer (100 mM, pH 7.0).
-
Add D-glucose (1.2 equiv., for cofactor regeneration) and NADP⁺ (0.001 equiv.).
-
Dissolve 3-quinuclidinone hydrochloride (1 equiv.) in the buffer and add it to the cell suspension to initiate the reaction. The substrate concentration is typically in the range of 5-20 g/L.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC, observing the conversion of the ketone to the alcohol.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), remove the cells by centrifugation or filtration.
-
Adjust the pH of the supernatant to >11 with 5 M NaOH.
-
Extract the aqueous solution continuously or batchwise with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.
-
Purify further by sublimation or recrystallization if necessary.
-
Characterization and Quality Control
-
Chiral HPLC/GC: This is the critical analysis. Use a chiral column (e.g., a cyclodextrin-based column) to separate the (R) and (S) enantiomers and determine the enantiomeric excess (% ee). The goal is >99% ee.
-
¹H NMR: Confirm the conversion of the ketone to the alcohol by the appearance of the CH-OH proton signal.
-
Optical Rotation: Measure the specific rotation and compare it with the literature value for enantiopure (R)-3-quinuclidinol.
Caption: Biocatalytic reduction with integrated cofactor regeneration.
Part 3: Conversion to (S)-Quinuclidine-3-carboxylic Acid
Principle and Rationale
This stage involves a three-step sequence designed to convert the C3-hydroxyl group into a carboxylic acid group with an inversion of stereochemistry.
-
Tosylation: The hydroxyl group of (R)-3-quinuclidinol is converted into a good leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This reaction proceeds with retention of configuration at the C3 stereocenter.
-
Cyanation (SN2 Inversion): The (R)-tosylate is then treated with a cyanide source, such as sodium cyanide (NaCN). The cyanide anion acts as a nucleophile and displaces the tosylate group via an SN2 mechanism. This nucleophilic substitution reaction inherently proceeds with an inversion of stereochemistry (Walden inversion), converting the (R)-configured intermediate into an (S)-configured nitrile.
-
Hydrolysis: The final step is the hydrolysis of the (S)-3-cyanouinuclidine intermediate to the target carboxylic acid. This can be achieved under either acidic or basic conditions, which converts the nitrile functional group into a carboxylate, followed by acidification to yield (S)-Quinuclidine-3-carboxylic acid.
Experimental Protocol
-
Step 3a: Tosylation of (R)-3-Quinuclidinol:
-
Dissolve (R)-3-quinuclidinol (1 equiv.) in anhydrous pyridine or dichloromethane with triethylamine (1.5 equiv.) at 0°C under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction with cold water and extract the product into ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to give the crude (R)-3-tosylquinuclidine, which can be used directly in the next step.
-
-
Step 3b: Cyanation to (S)-3-Cyanouinuclidine:
-
Dissolve the crude (R)-3-tosylquinuclidine (1 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (NaCN, 1.5 equiv.). Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction by TLC for the disappearance of the tosylate.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate or chloroform.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield crude (S)-3-cyanouinuclidine.
-
-
Step 3c: Hydrolysis to (S)-Quinuclidine-3-carboxylic Acid:
-
To the crude (S)-3-cyanouinuclidine (1 equiv.), add 6 M aqueous HCl.
-
Heat the mixture to reflux (approx. 100°C) for 8-12 hours until the nitrile is fully hydrolyzed (monitor by TLC or IR for the disappearance of the C≡N stretch).
-
Cool the solution and concentrate under reduced pressure.
-
The resulting solid is the hydrochloride salt of the product. To obtain the zwitterionic form, dissolve the residue in a minimum amount of water and adjust the pH to ~6-7 with a suitable base (e.g., NaOH or an ion-exchange resin).
-
The product will precipitate out of the solution. Filter the solid, wash with cold water and then acetone, and dry under vacuum to obtain pure (S)-Quinuclidine-3-carboxylic acid.
-
Characterization and Quality Control
-
¹H & ¹³C NMR: Confirm the structure of the final product.
-
Mass Spectrometry (ESI+): Expected m/z = 156.09 [M+H]⁺.
-
FT-IR: Observe the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid.
-
Optical Rotation: Measure the specific rotation to confirm the final product has the desired (S)-configuration.
Summary of Quantitative Data
The following table summarizes the expected outcomes for each stage of the synthesis.
| Stage | Product | Typical Yield | Purity (by NMR/LC) | Enantiomeric Excess (% ee) |
| 1 | 3-Quinuclidinone HCl | 65-75% | >98% | N/A |
| 2 | (R)-3-Quinuclidinol | 85-95% | >99% | >99% |
| 3 | (S)-Quinuclidine-3-carboxylic acid | 60-70% (over 3 steps) | >99% | >98% (retention of ee) |
References
- 1. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 5. Quinuclidine-3-carboxylic acid | 75208-40-1 | Benchchem [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Enantioselective synthesis of quinuclidine derivatives
An Application Guide to Modern Enantioselective Synthesis of Quinuclidine Derivatives
Abstract
The quinuclidine scaffold, a rigid 1-azabicyclo[2.2.2]octane system, is a privileged structure in medicinal chemistry and a cornerstone of numerous catalysts and biologically active agents.[1] Its presence in natural products like quinine, a potent antimalarial drug, and in synthetic pharmaceuticals underscores its importance.[2] The pharmacological activity of these compounds is frequently dependent on the specific stereochemistry at substituted positions, making the development of robust enantioselective synthetic methods a critical endeavor for researchers and drug development professionals.[3][4] This guide provides an in-depth exploration of key modern strategies for the asymmetric synthesis of quinuclidine derivatives, moving beyond simple procedural lists to explain the causal relationships behind experimental design. We will dissect three powerful and distinct approaches: Transition-Metal Catalysis, Biocatalysis, and Organocatalysis, offering detailed protocols and field-proven insights for their successful implementation.
The Strategic Importance of Stereochemistry in Quinuclidines
The three-dimensional architecture of a drug molecule is paramount to its interaction with biological targets. For quinuclidine derivatives, the introduction of a chiral center, often at the C3 position, can lead to enantiomers with dramatically different pharmacological and toxicological profiles.[5][6] Therefore, accessing enantiomerically pure forms is not merely an academic challenge but a prerequisite for developing safe and effective therapeutics.[7] This necessity has driven the evolution of sophisticated synthetic strategies that can predictably and efficiently control stereochemical outcomes.
Strategy I: Iridium-Catalyzed Asymmetric Allylic Dearomatization
A powerful modern strategy for constructing complex, fused quinuclidine systems involves the transition-metal-catalyzed dearomatization of aromatic precursors. An outstanding example is the iridium-catalyzed intramolecular asymmetric allylic dearomatization, which transforms planar aromatic compounds into highly enantio-enriched three-dimensional molecules.[1] This method provides access to novel indolenine-fused quinuclidine derivatives with excellent control over both diastereoselectivity and enantioselectivity.[2]
Mechanistic Rationale & Causality
The reaction's success hinges on a catalytic system typically derived from [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand, such as the Feringa ligand.[1][2] The iridium complex generates a chiral environment that orchestrates the stereochemical outcome of the key bond-forming step.
The catalytic cycle proceeds through several key stages:
-
Oxidative Addition: The active Ir(I) catalyst undergoes oxidative addition to the allylic carbonate substrate, forming a π-allyl-Ir(III) intermediate and releasing the leaving group.
-
Stereodetermining Nucleophilic Attack: The chiral ligand environment dictates the facial selectivity of the intramolecular attack of the nucleophile (the indole ring) onto the π-allyl complex. The Feringa-type ligand effectively shields one face of the allyl moiety, allowing the nucleophile to attack the other face (the Si-face) with high fidelity.[1]
-
Product Formation & Catalyst Regeneration: This intramolecular cyclization forms the fused quinuclidine ring system and regenerates the active Ir(I) catalyst, allowing it to re-enter the catalytic cycle.
The high diastereoselectivity arises from the facial selectivity of the nucleophilic attack on the prochiral indole ring, which is controlled by the catalyst.[1]
References
Quinuclidine-3-carboxylic Acid: A Conformationally Restricted Chiral Building Block for Modern Drug Discovery
Senior Application Scientist Note: In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, precise stereochemistry, and versatile functionality is paramount. Quinuclidine-3-carboxylic acid, a chiral derivative of 1-azabicyclo[2.2.2]octane, has emerged as a quintessential "privileged scaffold." Its inherent conformational rigidity significantly reduces the entropic penalty associated with binding to biological targets, often translating into enhanced potency and selectivity. This guide provides an in-depth exploration of the rationale, applications, and detailed protocols for leveraging this exceptional building block in medicinal chemistry programs, particularly those targeting the central nervous system and cholinergic pathways.
Section 1: The Strategic Advantage of this compound
The utility of this compound in drug design is not accidental; it is a direct consequence of its unique stereochemical and physical properties. The 1-azabicyclo[2.2.2]octane nucleus is a highly symmetrical and stable heterocyclic system that is largely strain-free.[1] This bicyclic framework locks the molecule into a specific three-dimensional shape, a critical attribute for pre-organizing functional groups for optimal interaction with enzymes and receptors.[1]
Key Molecular Attributes:
-
Conformational Rigidity: Unlike flexible aliphatic chains, the quinuclidine core restricts rotational freedom.[1][2] This pre-organization minimizes the loss of conformational entropy upon binding to a target protein, a thermodynamically favorable event that contributes to higher binding affinity.
-
Chiral Center at C3: The carboxylic acid is attached at a stereocenter, allowing for the synthesis of (R) and (S) enantiomers.[1] It is a foundational principle of pharmacology that different stereoisomers can exhibit vastly different biological activities and toxicological profiles, making stereochemical control essential.[1]
-
Bifunctionality: The molecule possesses both a basic tertiary amine (the bridgehead nitrogen) and an acidic carboxylic acid.[1] The nitrogen is typically protonated at physiological pH, enabling potent ionic interactions with acidic residues (e.g., Asp, Glu) in a binding pocket. The carboxylic acid can engage in hydrogen bonding or be derivatized into esters, amides, and other functional groups to fine-tune activity and properties.[1] This bifunctional nature makes it a versatile intermediate for creating more complex molecules.[1]
-
Zwitterionic Potential: Under specific pH conditions, the molecule can exist as a zwitterion, featuring intramolecular hydrogen bonding between the carboxylic proton and the nitrogen atom, which further enhances its conformational rigidity.[1]
Caption: Key structural features of this compound.
Section 2: Applications in Medicinal Chemistry & Drug Discovery
The quinuclidine framework is a cornerstone in the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3][4] Its structural resemblance to key neurotransmitters makes it an invaluable scaffold for modulating their respective receptors.
Muscarinic Receptor Modulators
A primary application of this building block is in the development of ligands for muscarinic acetylcholine receptors (M₁-M₅).[5] These receptors are implicated in a range of physiological processes and are therapeutic targets for conditions like Alzheimer's disease, overactive bladder, and Sjögren's syndrome.[1][6] The quinuclidine scaffold effectively mimics the cationic head of acetylcholine, while the C3-substituent can be modified to act as a surrogate for the acetyl group, thereby conferring either agonist or antagonist activity.[5]
-
Cevimeline: An M₁/M₃ agonist used to treat dry mouth associated with Sjögren's syndrome, cevimeline features a spiro-oxathiolane ring attached to a quinuclidine core.[6]
-
Solifenacin: A potent M₃ antagonist for treating overactive bladder, solifenacin incorporates a chiral quinuclidin-3-yl ester.[7] Its efficacy and selectivity are critically dependent on the correct stereochemistry.[7]
Caption: Pharmacophore model for quinuclidine binding to muscarinic receptors.
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond cholinergic targets.
| Therapeutic Area | Target/Mechanism | Rationale |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | The rigid structure fits effectively into the AChE active site, preventing the breakdown of acetylcholine.[1] |
| Infectious Disease | Bacterial Targets | Certain 3-amidoquinuclidine quaternary ammonium compounds have shown a broad range of antibacterial activities.[8] |
| Respiratory Disease | Phosphodiesterase 4 (PDE4) Inhibition | Used as an intermediate for synthesizing dual-acting PDE4 inhibitors and muscarinic M₃ receptor antagonists.[9] |
Section 3: Synthesis and Stereochemical Control Protocols
The synthesis of enantiomerically pure this compound is a critical challenge.[10] While racemic material can be prepared from achiral precursors, its utility is limited. Therefore, robust methods for both chiral resolution and direct asymmetric synthesis are essential.
Protocol 3.1: Synthesis of Racemic this compound
This protocol outlines a common, multi-step synthesis starting from the commercially available quinuclidin-3-one. The causality behind this sequence is the conversion of a ketone to a carboxylic acid via a nitrile intermediate, followed by manipulation of saturation to arrive at the final product.
Caption: Synthetic pathway from quinuclidin-3-one to the target acid.
Step-by-Step Methodology:
-
Cyanohydrin Formation: To a solution of quinuclidin-3-one hydrochloride, add sodium cyanide. This nucleophilic addition to the ketone forms the cyanohydrin intermediate with high yield (~97%).[1]
-
Esterification: The cyanohydrin is treated with methanol under acidic conditions. This step converts the nitrile to a methyl ester, yielding methyl quinuclidine-3-hydroxy-3-carboxylate.[1][11]
-
Dehydration: The tertiary alcohol is eliminated using a dehydrating agent such as thionyl chloride (SOCl₂).[1][11] This is a crucial step that introduces an endocyclic double bond, forming an unsaturated ester.
-
Hydrogenation: The double bond is reduced via catalytic hydrogenation. Raney nickel is a common and effective catalyst for this transformation, yielding the saturated methyl quinuclidine-3-carboxylate.[1][11]
-
Hydrolysis: The final step involves the basic or acidic hydrolysis of the methyl ester to afford the desired racemic this compound.
Protocol 3.2: Chiral Resolution by Diastereomeric Derivatization and HPLC
For laboratory-scale synthesis, chiral resolution of the racemic acid is a practical approach. This protocol involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated using standard chromatography.
Caption: Workflow for the chiral resolution of this compound.
Step-by-Step Methodology:
-
Derivatization:
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a chiral alcohol (e.g., (R)-(+)-1-phenylethanol, 1.1 eq), dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 12-18 hours. Causality: DCC activates the carboxylic acid for nucleophilic attack by the chiral alcohol, forming a mixture of diastereomeric esters.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
-
Chromatographic Separation:
-
Purify the crude diastereomeric ester mixture by flash column chromatography on silica gel.
-
System: Normal phase HPLC.
-
Column: Standard silica gel column.
-
Mobile Phase: A hexane/ethyl acetate or hexane/isopropanol gradient. The different spatial arrangements of the diastereomers lead to differential interaction with the stationary phase, enabling separation.
-
Detection: UV at 220-280 nm (if an aromatic auxiliary is used).[12]
-
Collect the separated diastereomer fractions.
-
-
Auxiliary Cleavage (Hydrolysis):
-
For each isolated diastereomer, dissolve in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with an appropriate organic solvent to remove the chiral alcohol.
-
Isolate the enantiomerically pure this compound hydrochloride from the aqueous phase.
-
Note on Advanced Synthesis: For larger scale and higher efficiency, direct asymmetric synthesis methods are preferred. Iridium-catalyzed reactions, for example, can produce quinuclidine derivatives with excellent enantioselectivity (up to >99% ee) in a single step, bypassing the need for resolution.[10][13]
Section 4: Analytical Characterization
Rigorous analytical chemistry is required to confirm the structure and stereochemical purity of the final product.
| Technique | Parameter | Expected Outcome |
| Chiral HPLC | Enantiomeric Excess (% ee) | Baseline separation of enantiomers (often after derivatization). Integration of peaks should show >98% ee for a successful resolution. |
| ¹H NMR | Chemical Shift (δ) | Characteristic peaks for the quinuclidine protons, typically in the range of δ 1.5-4.0 ppm. The methine proton at C3 is a key diagnostic signal.[14] |
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the unique carbons of the bicyclic system and the carboxyl carbon (~170-180 ppm).[14] |
| Mass Spectrometry | Molecular Ion Peak (m/z) | For C₈H₁₃NO₂, the expected [M+H]⁺ is ~156.10 g/mol .[15] |
| Polarimetry | Specific Rotation [α]D | A non-zero value indicates an excess of one enantiomer. The sign (+ or -) helps assign the absolute configuration based on literature values. |
Conclusion
This compound stands as a testament to the power of conformationally restricted design in medicinal chemistry. Its rigid framework, combined with the strategic placement of a basic nitrogen and a versatile, chiral carboxylic acid, provides a powerful platform for developing highly potent and selective drug candidates. The protocols and rationale outlined in this guide offer researchers a foundational understanding and practical starting point for incorporating this exceptional chiral building block into their drug discovery programs, paving the way for the next generation of targeted therapeutics.
References
- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 75208-40-1 [smolecule.com]
- 9. This compound CAS#: 75208-40-1 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 12. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. scispace.com [scispace.com]
- 15. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Quinuclidine-3-Carboxylic Acid from Quinuclidin-3-one: An Application and Protocol Guide
This guide provides a detailed protocol for the synthesis of quinuclidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available quinuclidin-3-one. The primary focus of this document is a robust and high-yielding two-step synthetic route involving the formation of a cyanohydrin intermediate followed by its hydrolysis. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction: The Significance of the Quinuclidine Scaffold
The quinuclidine moiety is a bridged bicyclic amine that imparts unique conformational rigidity and basicity to molecules. This structural feature is highly sought after in medicinal chemistry as it can lead to improved binding affinity and selectivity for various biological targets. This compound, in particular, serves as a key precursor for the synthesis of a wide range of pharmacologically active compounds, including muscarinic M1 and M3 receptor agonists and antagonists. The development of efficient and scalable synthetic routes to this important intermediate is therefore of significant interest to the pharmaceutical industry.
Synthetic Strategy: A Two-Step Approach via a Cyanohydrin Intermediate
The most direct and well-established method for the synthesis of this compound from quinuclidin-3-one proceeds through a two-step sequence:
-
Nucleophilic Addition of Cyanide: Reaction of quinuclidin-3-one with a cyanide salt to form the corresponding cyanohydrin, 3-cyano-3-hydroxy-quinuclidine.
-
Hydrolysis of the Nitrile: Conversion of the nitrile group of the cyanohydrin intermediate to a carboxylic acid function under acidic or basic conditions.
This approach is advantageous due to the high yield of the initial cyanohydrin formation and the well-understood nature of nitrile hydrolysis.
Alternative Synthetic Routes: A Brief Overview
While the cyanohydrin route is the primary focus, other named reactions could be conceptually applied, though they may be less direct for this specific transformation:
-
Strecker Synthesis: This reaction typically produces α-amino acids from aldehydes or ketones, ammonia, and cyanide.[1][2][3] Adapting this for this compound would involve the formation of an α-amino nitrile, which would then require hydrolysis.
-
Bucherer-Bergs Reaction: This multicomponent reaction yields hydantoins from ketones, cyanide, and ammonium carbonate.[4][5] The resulting hydantoin would need to be hydrolyzed to the desired carboxylic acid.
-
Favorskii Rearrangement: This reaction involves the rearrangement of α-halo ketones to carboxylic acid derivatives.[6][7] This would necessitate an initial α-halogenation of quinuclidin-3-one, and care would be needed to avoid potential ring contraction.
Given the efficiency and high yield of the cyanohydrin pathway, it is the recommended and most practical approach.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Cyano-3-hydroxy-quinuclidine
This protocol is adapted from a procedure described in US Patent 4,925,942.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Quinuclidin-3-one hydrochloride | 161.64 | 10.0 g | 0.0619 |
| Sodium cyanide (NaCN) | 49.01 | 3.03 g | 0.0618 |
| Deionized Water | 18.02 | As needed | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0619 mol) of quinuclidin-3-one hydrochloride in 12.7 mL of cold deionized water.
-
Cool the solution to 15 °C using an ice bath.
-
In a separate beaker, dissolve 3.03 g (0.0618 mol) of sodium cyanide in 11.3 mL of deionized water.
-
Slowly add the sodium cyanide solution to the cooled quinuclidin-3-one hydrochloride solution dropwise over a period of one hour, maintaining the temperature at 15 °C.
-
After the addition is complete, continue stirring the reaction mixture at 15 °C for an additional hour.
-
A white precipitate of 3-cyano-3-hydroxy-quinuclidine will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: A high yield of approximately 97% is expected for this step.[8][9]
Causality and Experimental Insights:
-
The use of the hydrochloride salt of quinuclidin-3-one aids in its solubility in the aqueous medium.
-
The reaction is performed at a reduced temperature (15 °C) because the cyanohydrin formation is a reversible reaction, and lower temperatures favor the product.[9]
-
Slow, dropwise addition of the sodium cyanide solution is crucial to control the reaction exotherm and maintain the desired temperature.
-
The product precipitates out of the reaction mixture, allowing for easy isolation by filtration.
Part 2: Hydrolysis of 3-Cyano-3-hydroxy-quinuclidine to this compound
This is a general protocol for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.[10][11][12][13] The reaction conditions may require optimization for this specific substrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Cyano-3-hydroxy-quinuclidine | 152.18 | 5.0 g | 0.0328 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Place 5.0 g (0.0328 mol) of 3-cyano-3-hydroxy-quinuclidine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a mixture of deionized water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture, added cautiously due to the exothermic nature of dilution). The exact volume should be sufficient to fully dissolve the starting material upon heating.
-
Heat the reaction mixture to reflux and maintain reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution to a pH of approximately 7. The desired product may precipitate upon neutralization.
-
If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold water, and dry.
-
If the product remains in solution, it may be isolated by extraction with a suitable organic solvent after adjusting the pH, or by other purification techniques such as ion-exchange chromatography.
Causality and Experimental Insights:
-
Acid Catalysis: The hydrolysis of the nitrile is catalyzed by acid. The protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[10][11]
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the point of completion and to avoid potential side reactions or degradation of the product under harsh hydrolytic conditions.
-
Work-up and Isolation: The work-up procedure is critical for isolating the final product. As this compound is an amino acid, it is zwitterionic and its solubility is highly dependent on pH. Careful pH adjustment is necessary to induce precipitation or to facilitate extraction.
Reaction Mechanisms and Visualizations
Mechanism of Cyanohydrin Formation
The formation of 3-cyano-3-hydroxy-quinuclidine is a classic example of a nucleophilic addition to a carbonyl group. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of quinuclidin-3-one. This is followed by protonation of the resulting alkoxide intermediate.[14][15][16]
Caption: Mechanism of cyanohydrin formation.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The acid-catalyzed hydrolysis of the cyanohydrin to the carboxylic acid proceeds in two main stages: first, the nitrile is hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid.[10][11][13][17]
Caption: Acid-catalyzed hydrolysis of a nitrile.
Experimental Workflow Visualization
The overall experimental workflow can be summarized in the following diagram:
Caption: Overall experimental workflow.
Conclusion
The synthesis of this compound from quinuclidin-3-one via a cyanohydrin intermediate is a reliable and high-yielding method. This guide provides detailed protocols and mechanistic insights to aid researchers in the successful synthesis of this important building block. The provided procedures, with appropriate safety precautions and potential for optimization, should serve as a valuable resource for the scientific community engaged in pharmaceutical research and development.
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 8. US4925942A - Preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 9. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. savemyexams.com [savemyexams.com]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
The Quinuclidine Core in Asymmetric Catalysis: Application Notes for (S)-N-(Quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea
Introduction: The Privileged Scaffold of Quinuclidine
The quinuclidine framework, a rigid 1-azabicyclo[2.2.2]octane system, represents a privileged scaffold in the design of chiral ligands and organocatalysts. Its conformational rigidity minimizes unpredictable steric variations, providing a well-defined chiral environment essential for effective stereochemical communication during a catalytic cycle. While renowned for its presence in the Cinchona alkaloids, simpler derivatives of quinuclidine offer a modular platform for catalyst development.
Quinuclidine-3-carboxylic acid, in its enantiopure (S)- or (R)-form, serves as an invaluable chiral starting material. The carboxylic acid moiety provides a versatile synthetic handle for the introduction of various functional groups, enabling the construction of sophisticated bifunctional catalysts. By converting the carboxylic acid to an amine (e.g., via a Curtius rearrangement), one can readily access precursors like (S)-3-aminoquinuclidine. This amine serves as a cornerstone for building catalysts that merge the inherent basicity of the quinuclidine nitrogen with another functional domain, such as a hydrogen-bond donor.
This application note details the synthesis and application of a bifunctional thiourea organocatalyst derived from (S)-3-aminoquinuclidine. This catalyst, (S)-N-(quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea , combines a Brønsted basic site (the quinuclidine nitrogen) and a dual hydrogen-bond donor site (the thiourea moiety) within a single chiral molecule. We will explore its application in the asymmetric Michael addition, providing detailed protocols and insights into the principles governing its catalytic activity.
Catalyst Synthesis: From Chiral Precursor to Bifunctional Organocatalyst
The synthesis of the target thiourea catalyst is a straightforward, two-step process starting from the commercially available (S)-3-aminoquinuclidine dihydrochloride. The procedure is designed for efficiency and high yield, making the catalyst readily accessible.
Protocol 1: Synthesis of (S)-N-(Quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea
This protocol first involves the liberation of the free amine from its salt, followed by the reaction with a commercially available isothiocyanate.
Step 1: Preparation of the Free Base, (S)-3-Aminoquinuclidine
-
Reagents & Materials:
-
(-)-(S)-3-Aminoquinuclidine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, rotary evaporator
-
-
Procedure: a. Dissolve (-)-(S)-3-aminoquinuclidine dihydrochloride in a minimal amount of water. b. Cool the solution in an ice bath and add an excess of solid sodium hydroxide to make the solution strongly basic (pH > 12). c. Extract the aqueous layer multiple times with chloroform. d. Combine the organic extracts and dry over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, (S)-3-aminoquinuclidine, which should be used immediately in the next step.
Step 2: Formation of the Thiourea Catalyst
-
Reagents & Materials:
-
(S)-3-Aminoquinuclidine (from Step 1)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Chloroform (CHCl₃), anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure: a. Dissolve the crude (S)-3-aminoquinuclidine in anhydrous chloroform. b. To this solution, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. c. Gently warm the reaction mixture to 40 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). d. Upon completion, the solvent is removed under reduced pressure to yield the crude product. e. The product can be purified by flash column chromatography on silica gel to afford the desired thiourea catalyst as a solid. The synthesis typically results in a quantitative yield.[1][2][3]
Caption: Synthetic pathway for the bifunctional thiourea catalyst.
Application in Asymmetric Michael Addition
Bifunctional thiourea catalysts are particularly effective in promoting asymmetric Michael additions. The proposed mechanism involves a dual activation strategy:
-
Base Activation: The basic tertiary amine of the quinuclidine core deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity.
-
H-Bonding Activation: The two N-H protons of the thiourea moiety form hydrogen bonds with the electrophile (e.g., a nitroalkene), activating it for nucleophilic attack and orienting it within the chiral pocket of the catalyst.
This cooperative activation lowers the energy of the transition state and allows for effective facial discrimination, leading to the preferential formation of one enantiomer.
Caption: Dual activation mechanism in thiourea-catalyzed Michael addition.
Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This protocol describes a representative application of the catalyst in the conjugate addition of a soft nucleophile to a nitroalkene.
-
Reagents & Materials:
-
(S)-N-(quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea (Catalyst)
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
TLC plates, silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination (e.g., Chiralpak IA)
-
-
Procedure: a. To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (0.02 mmol, 10 mol%). b. Add anhydrous toluene (0.5 mL). c. Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv). d. Add diethyl malonate (0.3 mmol, 1.5 equiv). e. Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. f. Upon completion (typically 24-48 hours), concentrate the reaction mixture directly onto silica gel. g. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct. h. Determine the yield and measure the enantiomeric excess (% ee) of the product by chiral HPLC analysis.
Data and Performance
The performance of the (S)-N-(quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea catalyst has been evaluated in several Michael addition reactions. The results indicate that while the catalyst is active, the enantioselectivities achieved are often modest. This underscores the subtle structural requirements for high stereochemical induction and provides a baseline for future catalyst optimization.
Table 1: Performance in Asymmetric Michael Additions [1][2][3]
| Entry | Nucleophile | Electrophile | Solvent | Yield (%) | ee (%) |
| 1 | Diethyl malonate | trans-β-Nitrostyrene | Toluene | ~17 | 23 (S) |
| 2 | Acetylacetone | trans-β-Nitrostyrene | Toluene | Low | Low |
| 3 | Nitromethane | trans-Chalcone | Toluene | Low | N/D |
N/D: Not Determined due to low yield.
Troubleshooting and Scientific Insights
-
Causality of Low Enantioselectivity: The observed low enantiomeric excess suggests that while the bifunctional activation mechanism is operative, the chiral environment created by the catalyst is not sufficiently organized to enforce a highly selective approach of the reactants.[1] Unlike the highly successful Cinchona alkaloid-derived thioureas, the simple quinuclidine scaffold may lack the necessary steric bulk or additional interacting groups to create a well-defined "chiral pocket." The flexibility of the thiourea linkage can also lead to multiple, energetically similar transition states, eroding the overall stereoselectivity.
-
Improving Performance: The original researchers suggest that further elaboration of reaction conditions, such as screening different solvents and additives, may improve both yield and enantioselectivity.[3] For instance, aprotic, non-polar solvents are typically preferred to minimize interference with the hydrogen-bonding interactions crucial for catalysis. Additives, such as weak acids or bases, can sometimes modulate the activity and selectivity of the catalytic system.
-
Self-Validating Protocol: This protocol is self-validating through rigorous analysis. The yield is determined by standard purification and mass measurement. The enantiomeric excess, the key metric of success in asymmetric catalysis, must be determined using a reliable method, typically chiral HPLC. A racemic version of the product should be synthesized (e.g., using a non-chiral base like triethylamine) and used as a standard to confirm the separation of enantiomers on the chiral column.
Conclusion and Outlook
This compound serves as a valuable and accessible chiral building block for the synthesis of novel organocatalysts. Through a straightforward conversion to 3-aminoquinuclidine, bifunctional catalysts such as the thiourea derivative discussed herein can be readily prepared. While this specific catalyst demonstrates the principles of dual activation in asymmetric Michael additions, its performance highlights the challenges in achieving high levels of stereocontrol with simpler scaffolds.
For drug development professionals and researchers, this system represents a foundational model. It confirms the catalytic potential of the quinuclidine core while simultaneously demonstrating that achieving high enantioselectivity is a nuanced challenge requiring careful optimization of the catalyst structure and reaction conditions. Future work may focus on introducing additional steric or electronic elements to the quinuclidine-3-carboxamide backbone to create a more defined and selective catalytic pocket, thereby unlocking the full potential of this privileged chiral scaffold.
References
Application Notes & Protocols: The Quinuclidine Scaffold in the Synthesis of Advanced Muscarinic Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinuclidine nucleus, a rigid bicyclic amine, represents a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and basic nitrogen atom are instrumental in designing high-affinity ligands for various biological targets.[1][2] This guide provides an in-depth exploration of the application of quinuclidine precursors in the synthesis of potent muscarinic receptor antagonists, compounds often utilized for their anticholinergic properties which can be relevant in fields historically addressed by antihistamines. We will dissect the pharmacological distinction between muscarinic and histaminic receptors, provide detailed, field-proven protocols for the synthesis of the key chiral intermediate (R)-3-Quinuclidinol, and delineate the multi-step synthesis of Solifenacin, a benchmark M3-selective antagonist. Furthermore, a conceptual synthetic pathway for the H1-antihistamine Mequitazine is proposed, directly leveraging a Quinuclidine-3-carboxylic acid derivative.
The Quinuclidine Nucleus: A Cornerstone of Modern Drug Design
The foundational structure of quinuclidine is 1-azabicyclo[2.2.2]octane.[2] This highly symmetrical and stable heterocyclic system is characterized by a bridged nitrogen atom within a rigid framework, a feature that significantly restricts rotational freedom.[1][2]
Key Chemical Attributes and Their Significance:
-
Conformational Rigidity: Unlike flexible aliphatic amines, the quinuclidine cage pre-organizes the molecule into a specific three-dimensional shape. This structural rigidity minimizes the entropic penalty upon binding to a receptor, often leading to a significant increase in binding affinity and selectivity.[2]
-
Basic Nitrogen Center: The bridgehead nitrogen atom is a strong base (pKa of the conjugate acid is ~11.0), making it readily protonated at physiological pH.[3] This positive charge is often crucial for forming key ionic interactions with anionic residues (e.g., aspartic acid) in the binding pockets of receptors.
-
Stereochemical Control: Functionalization of the quinuclidine ring, particularly at the C3 position, creates a stereocenter. The precise stereochemistry is often paramount for pharmacological activity, with enantiomers frequently exhibiting vastly different efficacy and safety profiles.[4] This necessitates robust methods for asymmetric synthesis or chiral separation.
Caption: Structure of the Quinuclidine Nucleus.
Pharmacological Context: Muscarinic vs. Histamine H1 Receptors
While structurally distinct, the physiological effects mediated by the antagonism of muscarinic and histamine H1 receptors can sometimes overlap, leading to potential confusion.
-
Histamine H1 Receptor Antagonists (Antihistamines): These agents, like Cetirizine or Loratadine, primarily block the action of histamine on H1 receptors. This alleviates allergic responses such as rhinitis, urticaria, and conjunctivitis.[5] First-generation antihistamines (e.g., Diphenhydramine) readily cross the blood-brain barrier and exhibit significant anticholinergic (muscarinic receptor blocking) activity, leading to side effects like sedation and dry mouth.[6]
-
Muscarinic Receptor Antagonists (Anticholinergics): These drugs block the action of acetylcholine (ACh) at muscarinic receptors (M1-M5).[7] The quinuclidine scaffold is a premier pharmacophore for potent muscarinic antagonists.[8][9] For example, antagonism of M3 receptors in the bladder's detrusor muscle leads to smooth muscle relaxation, an effect harnessed by drugs like Solifenacin for treating overactive bladder.[7][10]
The quinuclidine core is versatile enough to be incorporated into molecules targeting either receptor class. Solifenacin is a selective muscarinic antagonist, while Mequitazine is an H1-antihistamine that also contains a quinuclidine moiety, demonstrating the scaffold's broad utility.[11]
Synthesis of the Key Chiral Precursor: (R)-3-Quinuclidinol
The synthesis of many advanced quinuclidine-based drugs requires an enantiomerically pure precursor. (R)-3-Quinuclidinol is a critical building block for Solifenacin and other important active pharmaceutical ingredients (APIs).[4] It is most commonly prepared via the asymmetric reduction of the prochiral ketone, 3-quinuclidone.
Caption: Workflow for Asymmetric Synthesis of (R)-3-Quinuclidinol.
Protocol: Asymmetric Reduction of 3-Quinuclidone
This protocol is a representative procedure based on established asymmetric reduction methodologies.
-
Reactor Setup: Under an inert nitrogen atmosphere, charge a dry, temperature-controlled reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to 0-5 °C.
-
Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 1-5 mol%).
-
Borane Addition: Slowly add a solution of Borane-dimethyl sulfide complex (BH3·SMe2) or another suitable borane source to the reactor, maintaining the temperature below 5 °C. Stir for 15-30 minutes.
-
Substrate Feed: Prepare a solution of 3-quinuclidone in anhydrous THF. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions, ensuring high enantioselectivity.
-
Reaction Monitoring: Stir the mixture at 5-10 °C for 4-8 hours. Monitor the reaction for completion by TLC or HPLC analysis.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0-5 °C to quench the excess borane. Safety Note: This is an exothermic process that evolves hydrogen gas.
-
Work-up: Warm the mixture to room temperature and add 1M HCl. Stir for 1 hour. Basify the aqueous layer with 2M NaOH to pH > 12 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (R)-3-Quinuclidinol can be purified by crystallization or column chromatography.
-
Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.
Table 1: Example Conditions for Chiral HPLC Analysis of 3-Quinuclidinol Derivatives
| Parameter | Condition | Rationale & Reference |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak IA) | These phases show excellent enantioselectivity for quinuclidine derivatives.[4][12] |
| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 90:10:0.1) | A non-polar mobile phase is typical for normal-phase chiral separations. The amine additive improves peak shape for basic analytes.[4] |
| Detection | UV at 220 nm (after derivatization) | 3-Quinuclidinol lacks a strong chromophore. Pre-column derivatization with an agent like benzoyl chloride is required for sensitive UV detection.[4] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for HPLC. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
Application Protocol: Synthesis of Solifenacin
This protocol outlines the synthesis of Solifenacin via the coupling of (R)-3-Quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The key transformation is the formation of a carbamate linkage.
Caption: Synthetic Workflow for Solifenacin Succinate.
Detailed Step-by-Step Protocol:
This procedure synthesizes methods described in the patent literature.[13][14]
-
Step 1: Activation of (R)-3-Quinuclidinol
-
In a dry reactor under N2, dissolve 10.0g of (R)-3-Quinuclidinol in 600 mL of anhydrous THF.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add 20.0g of diphosgene dropwise. Causality: Diphosgene acts as a safer alternative to phosgene gas for creating the highly reactive chloroformate intermediate, which is necessary for the subsequent coupling.[13][15]
-
After addition, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain crude (R)-quinuclidin-3-yl carbonochloridate. This intermediate is often used immediately in the next step without further purification.
-
-
Step 2: Coupling Reaction
-
In a separate reactor, dissolve 11.3g of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and 8.2g of triethylamine in 100 mL of dichloromethane (DCM).
-
Prepare a solution of the crude chloroformate from Step 1 (approx. 13.4g) in 60 mL of DCM.
-
Cool the tetrahydroisoquinoline solution in an ice-water bath.
-
Add the chloroformate solution dropwise, keeping the temperature below 10 °C. Causality: Triethylamine is a non-nucleophilic organic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium to favor product formation.[13]
-
After addition, remove the ice bath and stir at room temperature until the reaction is complete (typically 2-4 hours, monitored by HPLC).
-
-
Step 3: Work-up and Salt Formation
-
Concentrate the reaction mixture to obtain crude Solifenacin oil.
-
Dissolve the crude oil in 100 mL of DCM and wash the organic phase sequentially with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to yield purified Solifenacin base as an oil (approx. 17.6g).[13]
-
Dissolve the Solifenacin oil (17.6g) in 20.0 mL of ethyl acetate. Add a solution of succinic acid in a suitable solvent mixture (e.g., ethanol/ethyl acetate).[16][17]
-
Stir the mixture. The Solifenacin succinate salt will precipitate. If needed, add seed crystals to induce crystallization.
-
Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to yield the final API.
-
Conceptual Protocol: Synthesis of Mequitazine
Mequitazine, an H1-antihistamine, can be synthesized by coupling the phenothiazine core with a functionalized quinuclidine side chain. A plausible route starts from this compound, directly addressing the topic of this guide.
Caption: Proposed Synthetic Route for Mequitazine.
Proposed Step-by-Step Methodology:
-
Step 1: Preparation of 3-(Chloromethyl)quinuclidine Hydrochloride
-
Reduction: Carefully add this compound to a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C. After the addition, reflux the mixture to drive the reaction to completion. This reduces the carboxylic acid to the primary alcohol, 3-quinuclidinemethanol.
-
Activation: Treat the resulting 3-quinuclidinemethanol with thionyl chloride (SOCl2) or p-toluenesulfonyl chloride (TsCl) to convert the hydroxyl group into a good leaving group (chloride or tosylate), yielding the desired electrophilic side chain.
-
-
Step 2: N-Alkylation of Phenothiazine
-
In an inert atmosphere, add sodium hydride (NaH) to a solution of phenothiazine in anhydrous dimethylformamide (DMF). Causality: NaH is a strong, non-nucleophilic base that deprotonates the phenothiazine nitrogen, forming a highly nucleophilic phenothiazide anion.
-
Add the 3-(chloromethyl)quinuclidine hydrochloride to the solution and heat the reaction mixture to facilitate the SN2 reaction.
-
Monitor the reaction by TLC/HPLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude Mequitazine by column chromatography or crystallization to yield the final product.
-
Conclusion and Future Perspectives
The quinuclidine scaffold is a powerful tool in the arsenal of the medicinal chemist. Its application in the synthesis of Solifenacin demonstrates how its rigid structure can be leveraged to create highly selective muscarinic receptor antagonists. While its direct use in classical antihistamines is less common than in anticholinergics, the synthesis of molecules like Mequitazine confirms its versatility. Future research will undoubtedly continue to exploit the unique properties of this nucleus, leading to the development of novel catalysts for asymmetric synthesis and new therapeutic agents targeting a wide range of biological systems.[2][18]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 3. Quinuclidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy this compound | 75208-40-1 [smolecule.com]
- 12. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
- 13. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. EP2305676A1 - Synthesis of solifenacin monosuccinate - Google Patents [patents.google.com]
- 16. CN104447734A - Synthesis method of solifenacin succinate - Google Patents [patents.google.com]
- 17. US20080287680A1 - Solifenacin Succinate-Containing Composition - Google Patents [patents.google.com]
- 18. chinesechemsoc.org [chinesechemsoc.org]
Application Note & Protocols: The Role of Quinuclidine-3-carboxylic Acid in Developing Antiarrhythmic Drugs
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the Quinuclidine-3-carboxylic acid scaffold in the discovery and development of novel antiarrhythmic agents.
Introduction: The Quinuclidine Scaffold in Modern Antiarrhythmic Drug Discovery
The quest for safe and effective antiarrhythmic drugs is a cornerstone of cardiovascular pharmacology. Historically, natural products have provided foundational chemical scaffolds, with few as influential as the quinuclidine ring system. The earliest example, Quinidine, a stereoisomer of quinine derived from the cinchona tree, was one of the first antiarrhythmic agents used clinically and established the therapeutic potential of this bicyclic amine structure.[1] Quinidine is recognized as a Class Ia antiarrhythmic agent, primarily acting by blocking cardiac sodium channels.[2][3]
The rigid, three-dimensional structure of the quinuclidine moiety serves as an excellent pharmacophore, a molecular framework that ensures the precise spatial arrangement of functional groups necessary for interaction with cardiac ion channels.[4] While early drugs like quinidine were revolutionary, they suffered from limitations including proarrhythmic effects and off-target toxicities.[1][5]
This has shifted the focus of modern drug discovery from natural products to synthetic chemistry, where specific scaffolds can be systematically modified to optimize potency, selectivity, and safety. This compound emerges as a highly valuable and versatile starting material in this context. Its carboxylic acid group provides a reactive handle for a wide range of chemical modifications, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) and develop new generations of antiarrhythmic candidates with improved therapeutic profiles.
Core Mechanism of Action: Modulating Cardiac Ion Channels
Cardiac arrhythmias arise from abnormalities in the generation or conduction of the electrical impulse that governs the heartbeat.[6] This impulse, known as the cardiac action potential (AP), is orchestrated by the sequential opening and closing of various ion channels. Quinuclidine-based compounds exert their antiarrhythmic effects by modulating these channels.
-
Primary Target (Class I Activity): Sodium Channel Blockade The initial rapid upstroke (Phase 0) of the ventricular action potential is driven by the influx of sodium ions (Na+) through fast voltage-gated sodium channels (Nav1.5). Derivatives of the quinuclidine scaffold, like quinidine, physically block these channels.[3] This blockade reduces the maximum rate of depolarization, thereby slowing the conduction velocity of the electrical impulse through the cardiac tissue.[7] This is a key mechanism for terminating re-entrant arrhythmias, where an impulse circulates abnormally in a loop of tissue.
-
Secondary Target (Class III Activity): Potassium Channel Blockade Repolarization (the return to the resting state, primarily Phases 2 and 3 of the AP) is mediated by the efflux of potassium ions (K+) through several types of potassium channels. Many quinuclidine derivatives also block these channels, particularly the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[8][9] Blocking these K+ channels delays repolarization, which prolongs the action potential duration (APD) and the effective refractory period (ERP).[10] A longer ERP makes the cardiac tissue unexcitable for a longer period, which can prevent premature beats from initiating an arrhythmia.
-
Multi-Ion Channel Effects & Novel Mechanisms It is crucial to recognize that many potent antiarrhythmic drugs, including those based on the quinuclidine scaffold, often interact with multiple ion channels.[11] While this can enhance efficacy, it also complicates the safety profile. Beyond direct pore blockade, emerging research suggests that some antiarrhythmic agents can modulate the functional expression of channels by altering their trafficking to the cell membrane or their rate of degradation, revealing novel therapeutic strategies.[12][13][14]
Caption: Cardiac action potential phases and targets for quinuclidine-based drugs.
Application Note: Leveraging this compound for Lead Optimization
The true value of this compound lies in its utility as a scaffold for medicinal chemistry campaigns aimed at discovering novel antiarrhythmics with superior properties.
Rationale for Use: The carboxylic acid functional group at the 3-position is a key synthetic handle. It is not directly involved in the primary pharmacophore (the basic nitrogen of the quinuclidine ring) but provides an ideal attachment point for various chemical moieties. Through standard reactions like amide bond formation or esterification, chemists can append diverse fragments to the core, systematically probing the structure-activity relationship (SAR). This allows for the fine-tuning of properties such as:
-
Potency: Increasing affinity for the target ion channel(s).
-
Selectivity: Enhancing binding to a specific channel (e.g., atrial-specific K+ channels) over others (e.g., ventricular hERG channels) to improve safety.
-
Pharmacokinetics: Modifying absorption, distribution, metabolism, and excretion (ADME) properties.
General Synthetic Strategy: A common approach involves coupling this compound with a library of diverse amines or alcohols. For example, coupling with various substituted anilines can introduce aromatic groups that can engage in additional binding interactions within the ion channel pore, a strategy that has proven effective for modulating electrophysiological activity.[15]
Caption: General workflow for creating a drug library from this compound.
Protocols for Preclinical Evaluation
Once a library of derivatives is synthesized, a rigorous screening cascade is required to identify promising candidates.
Protocol 1: In Vitro High-Throughput Electrophysiological Screening
Objective: To perform a primary screen to determine the inhibitory concentration (IC50) of novel this compound derivatives against key cardiac ion channels, primarily hERG (IKr), Nav1.5 (INa), and Cav1.2 (ICa,L).
Rationale: This initial step is critical for identifying active compounds and, just as importantly, for flagging potential proarrhythmic liability early. hERG channel inhibition is a major cause of acquired Long QT Syndrome and Torsades de Pointes.[8][9] This assay provides the first quantitative measure of a compound's potency and selectivity.
Methodology (Automated Patch-Clamp):
-
Cell Culture: Use human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected to express the human ion channel of interest (e.g., hERG, Nav1.5). Culture cells to ~80% confluency under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular solution, and resuspend to the desired concentration for the automated patch-clamp system.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the appropriate extracellular solution to achieve a range of final concentrations (e.g., 0.01 µM to 30 µM).
-
Automated Patch-Clamp Procedure:
-
Load cell suspension, intracellular solution, extracellular solution, and compound plates onto the automated patch-clamp platform.
-
Initiate the system protocol to achieve whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol designed to elicit the target current (e.g., a step protocol for hERG, a pulse protocol for Nav1.5).
-
Establish a stable baseline current recording in the vehicle control solution.
-
Apply the test compound at increasing concentrations, allowing for equilibrium at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for each compound against each channel.
-
Data Presentation:
| Compound ID | hERG (IKr) IC50 (µM) | Nav1.5 (INa) IC50 (µM) | Cav1.2 (ICa,L) IC50 (µM) |
| QCA-001 | 5.2 | 1.5 | > 30 |
| QCA-002 | > 30 | 2.3 | > 30 |
| QCA-003 | 0.8 | 0.5 | 15.7 |
Protocol 2: In Vitro Cardiac Action Potential Assessment
Objective: To evaluate the integrated effect of lead compounds on the morphology and duration of the cardiac action potential in native cardiac tissue.
Rationale: While single ion channel data is essential, it doesn't fully predict the compound's effect on the complex interplay of currents that shape the action potential. This assay provides a more physiologically relevant measure of a compound's net electrophysiological effect.[16][17]
Methodology (Isolated Guinea Pig Papillary Muscle):
-
Tissue Dissection: Humanely euthanize a guinea pig according to approved institutional protocols. Rapidly excise the heart and place it in chilled, oxygenated Tyrode's solution. Dissect a suitable papillary muscle from the right ventricle.
-
Experimental Setup: Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C. Attach one end to a force transducer and the other to a point electrode for stimulation.
-
Intracellular Recording: Carefully impale a muscle fiber with a sharp glass microelectrode (filled with 3 M KCl) to record the transmembrane potential.
-
Stimulation Protocol: Pace the muscle at a constant frequency (e.g., 1 Hz) using square wave pulses.
-
Data Acquisition: After a stabilization period, record baseline action potentials. Perfuse the tissue bath with increasing concentrations of the test compound, allowing for steady-state effects at each concentration.
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
Measure other parameters such as resting membrane potential and action potential amplitude.
-
Assess for proarrhythmic signs like early afterdepolarizations (EADs).
-
Protocol 3: In Vivo Model of Chemically-Induced Arrhythmia
Objective: To assess the antiarrhythmic efficacy of a lead compound in a living animal model.
Rationale: In vivo models are indispensable for evaluating a drug's efficacy under complex physiological conditions, including autonomic nervous system influence and drug metabolism. The aconitine-induced arrhythmia model is a standard method for screening compounds with potential Class I antiarrhythmic activity.[6][16][18]
Methodology (Aconitine-Induced Arrhythmia in Rats):
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane). Insert cannulas into the jugular vein for drug administration and the carotid artery for blood pressure monitoring. Attach ECG leads to record cardiac electrical activity.
-
Drug Administration: Administer the test compound or vehicle control via the jugular vein as a bolus or infusion. Allow for a distribution period (e.g., 10-15 minutes).
-
Arrhythmia Induction: Begin a slow, continuous infusion of aconitine (e.g., 10 µg/kg/min) through the jugular vein.
-
Monitoring and Endpoints: Continuously monitor the ECG. Record the dose of aconitine required to induce the first signs of:
-
Ventricular premature beats (VPBs).
-
Ventricular tachycardia (VT).
-
Ventricular fibrillation (VF).
-
-
Data Analysis: Compare the threshold dose of aconitine required to induce arrhythmias in the drug-treated group versus the vehicle control group. A significant increase in the threshold dose in the treated group indicates antiarrhythmic activity.
Key Considerations in Drug Development and Safety
The development of antiarrhythmics is fraught with challenges, primarily the risk of proarrhythmia—the potential for a drug to cause new or worsened arrhythmias.
-
Proarrhythmic Risk and Torsades de Pointes (TdP): The most significant safety concern is the induction of TdP, a polymorphic ventricular tachycardia associated with excessive prolongation of the QT interval on the ECG.[5] This is most commonly caused by a potent block of the hERG potassium channel.[10] Therefore, a key goal is to achieve a sufficient therapeutic window between the efficacious dose (e.g., for Nav1.5 block) and the dose that causes significant hERG block.
-
Reverse Use-Dependence: A characteristic of many Class III agents where their APD-prolonging effect is more pronounced at slower heart rates.[10] This is counterintuitive and dangerous, as the drug may have its strongest (and potentially proarrhythmic) effect when the patient is at rest.
-
Atrial Selectivity: For the treatment of atrial fibrillation, an ideal drug would selectively target ion channels predominantly expressed in the atria (like Kv1.5, which underlies the IKur current) while sparing ventricular channels, thereby reducing the risk of ventricular proarrhythmia.[12] The flexibility of the this compound scaffold can be exploited to design derivatives that achieve this desired selectivity.
Caption: Decision-making workflow in preclinical antiarrhythmic drug screening.
Conclusion
This compound represents a powerful and versatile platform for the rational design of novel antiarrhythmic drugs. By building upon the established legacy of the quinuclidine pharmacophore found in agents like quinidine, medicinal chemists can leverage this synthetic intermediate to create diverse libraries of new chemical entities. A disciplined and integrated screening cascade, incorporating high-throughput in vitro electrophysiology, ex vivo tissue models, and relevant in vivo arrhythmia models, is essential for identifying candidates. The ultimate goal is to develop agents that possess not only high efficacy but also a wide margin of safety, particularly with respect to ventricular proarrhythmia, thereby addressing a significant unmet need in the management of cardiac rhythm disorders.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ANTIARRHYTHMIC DRUGS. I. MECHANISM OF QUINIDINE ACTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical features and basic mechanisms of quinidine-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 8. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Treatment for Arrhythmias via the Control of the Degradation of Ion Channel Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion Channel Trafficking: Control of Ion Channel Density as a Target for Arrhythmias? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Functionalization of the Quinuclidine Ring System
Introduction: The Enduring Significance of the Quinuclidine Scaffold
The quinuclidine ring system, a rigid bicyclic amine also known as 1-azabicyclo[2.2.2]octane, is a cornerstone structural motif in medicinal chemistry and asymmetric catalysis.[1][2] Its unique conformational rigidity, pronounced basicity, and three-dimensional structure make it a privileged scaffold for interacting with biological targets.[3][4] Found in the core of vital natural products like the antimalarial drug quinine and its Cinchona alkaloid counterparts, the quinuclidine moiety is integral to a wide spectrum of therapeutic agents targeting neurological disorders, malaria, and cardiac arrhythmias.[2][3][5]
The development of novel synthetic methodologies to selectively introduce functional groups onto the quinuclidine framework is of paramount importance.[1] Such modifications allow for the fine-tuning of pharmacological properties, the development of new catalysts, and the exploration of novel chemical space.[6][7] This guide moves beyond classical synthetic approaches, which often rely on the cyclization of pre-functionalized piperidine precursors, and delves into modern, efficient strategies for the direct functionalization of the pre-formed quinuclidine ring.[1][8] We will explore position-selective methods, explain the mechanistic rationale behind these powerful transformations, and provide detailed protocols for their implementation in a research setting.
Strategic Approaches to Quinuclidine Functionalization
The functionalization of the quinuclidine core can be broadly categorized by the targeted position. The most significant advances have been made in modifying the positions alpha to the bridgehead nitrogen (C2) and the C3 position. This guide will focus on these key areas, providing both the theoretical underpinning and practical execution of state-of-the-art methodologies.
Logical Flow for Selecting a Functionalization Strategy
The choice of synthetic strategy is dictated by the desired position of the new substituent. The following diagram outlines a decision-making process for researchers.
Caption: Decision tree for quinuclidine functionalization.
Functionalization at the α-Position (C2)
The protons at the C2 position are activated by the adjacent bridgehead nitrogen, making this site a prime target for functionalization through C-H activation strategies.
Deprotonation and Electrophilic Quenching
A direct and effective method for introducing substituents at the C2 position involves the deprotonation of an activated quinuclidine derivative followed by trapping the resulting carbanion with an electrophile.[8][9]
Mechanistic Rationale: Direct deprotonation of the α-proton of quinuclidine is challenging due to its pKa. Two primary strategies overcome this barrier:
-
N-Oxide Formation: Oxidation of the bridgehead nitrogen to the corresponding N-oxide significantly increases the acidity of the α-protons.[8][10] This allows for deprotonation with a strong base like n-butyllithium, generating a stabilized carbanion that can react with a range of electrophiles. The N-oxide is subsequently removed via reduction to afford the C2-functionalized quinuclidine.[10]
-
Lewis Acid Activation: Coordination of a Lewis acid, such as boron trifluoride (BF₃), to the bridgehead nitrogen withdraws electron density, enhancing the acidity of the α-protons.[9] This complex can then be deprotonated using a superbase, and the resulting anion is trapped with an electrophile. This method avoids the separate N-oxide formation and deoxygenation steps.[9]
Caption: α-Deprotonation via Lewis acid activation.
Protocol 1: α-Benzylation of Quinuclidine via Lewis Acid Activation
This protocol is adapted from the procedure described by Kessar et al. for the direct α-functionalization of quinuclidine.[9]
Materials:
-
Quinuclidine
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Potassium tert-butoxide (t-BuOK)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Complex Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve quinuclidine (1.0 mmol) in anhydrous THF (4 mL). Cool the solution to -78 °C. Slowly add BF₃·OEt₂ (1.0 mmol) and stir for 15 minutes.
-
Superbase Preparation: In a separate Schlenk flask, suspend t-BuOK (2.2 mmol) in anhydrous THF (6 mL) at -78 °C. Slowly add n-BuLi (2.2 mmol) and stir the mixture for 30 minutes to generate the superbase.
-
Deprotonation: Slowly add the solution of the quinuclidine-BF₃ complex from step 1 to the superbase solution at -78 °C via cannula. Stir the resulting mixture for 2 hours at this temperature.
-
Electrophilic Quench: Add a solution of benzyl bromide (2.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture. Maintain the temperature at -78 °C for 30 minutes, then allow it to warm to -30 °C over 30 minutes.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the α-benzylated quinuclidine.
Photoredox-Catalyzed C(sp³)–H Functionalization
Visible-light photoredox catalysis has revolutionized C-H functionalization, and the quinuclidine scaffold is an excellent substrate for these transformations.[11][12] This approach utilizes a photocatalyst to generate a highly electrophilic quinuclidine radical cation, which then acts as a potent hydrogen atom transfer (HAT) catalyst.[13][14]
Mechanistic Rationale: The general mechanism, often involving a triple catalytic cycle, proceeds as follows:[13]
-
Photocatalyst Excitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and is excited to a long-lived, high-energy state.
-
Formation of Quinuclidine Radical Cation: The excited photocatalyst oxidizes a ground-state quinuclidine molecule via single-electron transfer (SET), generating the key quinuclidinium radical cation.
-
Hydrogen Atom Transfer (HAT): The highly electrophilic quinuclidinium radical cation selectively abstracts a hydridic hydrogen atom from a substrate (e.g., the α-C-H of an ether or amine), generating an alkyl radical.[15] This step is thermodynamically favorable due to the formation of a strong N-H bond in the resulting quinuclidinium cation.[15]
-
Radical Coupling: The newly formed alkyl radical couples with a suitable partner, often coordinated to a nickel co-catalyst.
-
Reductive Elimination & Catalyst Regeneration: The nickel complex undergoes reductive elimination to form the C-C bond and release the final product. The photocatalyst and quinuclidine catalysts are regenerated to complete the cycles.
Caption: Photoredox/HAT/Nickel triple catalytic cycle.
Functionalization at the C3-Position
The C3 position is commonly functionalized by leveraging the chemistry of the commercially available starting material, 3-quinuclidinone.[8][16] The ketone functionality serves as a versatile handle for a variety of transformations.
Strategies from 3-Quinuclidinone
-
Nucleophilic Addition: The carbonyl group is an excellent electrophile for nucleophiles such as Grignard reagents, organolithium compounds, and acetylides. This reaction yields 3-hydroxy-3-substituted quinuclidines, which are valuable precursors for further modifications.[16]
-
Reductive Amination: Condensation of 3-quinuclidinone with a primary or secondary amine, followed by reduction of the resulting iminium ion, provides access to a wide range of 3-amino-substituted quinuclidines.[16]
-
Wittig Reaction: The reaction of 3-quinuclidinone with a phosphonium ylide generates a 3-methylene-substituted quinuclidine.[16] This exocyclic double bond can then be subjected to further reactions, such as hydrogenation, epoxidation, or Michael addition.
Protocol 2: Synthesis of 3-Hydroxy-3-phenylquinuclidine via Grignard Reaction
This protocol is a representative procedure for nucleophilic addition to 3-quinuclidinone.
Materials:
-
3-Quinuclidinone hydrochloride
-
Phenylmagnesium bromide (PhMgBr) solution in THF
-
Sodium hydroxide (NaOH)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Free Base Preparation: Dissolve 3-quinuclidinone hydrochloride (1.0 mmol) in water and basify to pH > 12 with 2M NaOH. Extract the free base into diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield 3-quinuclidinone.
-
Grignard Addition: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the 3-quinuclidinone from step 1 in anhydrous diethyl ether (10 mL). Cool the solution to 0 °C.
-
Slowly add the PhMgBr solution (1.1 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford 3-hydroxy-3-phenylquinuclidine.
Data Summary: Comparative Yields in Functionalization
The efficiency of these reactions is highly dependent on the specific substrates and conditions employed. The following table summarizes representative yields for the α-deprotonation-electrophilic substitution methodology.[9]
| Entry | Electrophile (E) | Product (E) | Yield (%) |
| 1 | Ethyl Benzoate | -C(O)Ph | 71 |
| 2 | Benzophenone | -C(OH)Ph₂ | 75 |
| 3 | Benzaldehyde | -CH(OH)Ph | 62 |
| 4 | 1-Naphthaldehyde | -CH(OH)-1-naphthyl | 68 |
| 5 | Diphenyl disulfide | -SPh | 52 (disubstituted) |
Conclusion and Future Outlook
The functionalization of the quinuclidine ring system has advanced significantly, moving from classical multi-step constructions to elegant and efficient direct C-H activation strategies. Photoredox and hydrogen atom transfer catalysis, in particular, have opened new avenues for installing functionality at the α-position with remarkable selectivity.[13][17] Concurrently, the versatile chemistry of 3-quinuclidinone remains a robust platform for accessing a diverse array of C3-substituted derivatives.[16]
These methodologies provide drug development professionals and synthetic chemists with a powerful toolkit to create novel quinuclidine-based molecules. The continued development of site-selective C-H functionalization techniques, particularly for the more challenging C3 and C4 positions, will undoubtedly unlock new opportunities in the design of next-generation therapeutics and catalysts.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Quinuclidine - Wikipedia [en.wikipedia.org]
- 6. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Facile α-deprotonation–electrophilic substitution of quinuclidine and DABCO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of Quinuclidine-3-Carboxylic Acid in Enzyme Inhibitor Development
Introduction: The Architectural Advantage of a Rigid Scaffold
In the intricate world of rational drug design, the geometric and electronic properties of a molecular scaffold are paramount. The quinuclidine framework, a rigid bicyclic structure known chemically as 1-azabicyclo[2.2.2]octane, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its defining feature is its conformational rigidity, which significantly reduces the entropic penalty associated with binding to a biological target.[1] This pre-organization into a specific, stable shape can lead to higher binding affinities and selectivities.
At the heart of this guide is Quinuclidine-3-carboxylic acid , a derivative that couples the rigid quinuclidine core with two critical functional groups: a tertiary amine within the bicyclic system and a carboxylic acid at the C3 position.[1][3] This unique combination provides a trifecta of features for inhibitor design: a rigid core for precise orientation, a hydrogen-bond donating/accepting carboxylic acid, and a basic nitrogen atom that can be protonated to form ionic interactions. These attributes have made this compound and its analogues potent inhibitors for a range of enzymes, most notably cholinesterases, which are key targets in neurodegenerative diseases like Alzheimer's.[1][2]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will elucidate the causality behind using this scaffold, provide detailed protocols for its evaluation, and present a framework for interpreting the resulting data in the quest for novel enzyme inhibitors.
Part 1: The Quinuclidine Scaffold - A Deeper Dive
Core Structural Attributes and Rationale for Use
The power of the this compound scaffold lies in its inherent chemical architecture.
-
Conformational Lock-In: Unlike flexible aliphatic or cyclic systems, the 1-azabicyclo[2.2.2]octane nucleus is conformationally locked.[1] When designing an inhibitor, a significant energy barrier (the entropic cost) must be overcome to force a flexible molecule into the specific conformation required for optimal binding within an enzyme's active site. By using a rigid scaffold like quinuclidine, the molecule is already near its bioactive conformation, meaning less free energy is lost upon binding, which can translate directly to a lower dissociation constant (Kd) and higher affinity.
-
Vectorial Placement of Functional Groups: The rigid framework acts like a stable platform, allowing for the precise, directional projection of functional groups into the enzyme's active site. The carboxylic acid at the C3 position and the tertiary amine are held in a fixed spatial relationship, enabling predictable and optimized interactions with amino acid residues.
-
The Indispensable Carboxylic Acid: The -COOH group at the C3 position is a versatile interaction hub. It can act as a hydrogen bond donor and acceptor and, in its carboxylate form (-COO⁻), can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in an active site. This is a common and powerful binding motif seen in many enzyme inhibitors.[4]
-
The Role of the Bridgehead Nitrogen: The basic nitrogen atom is a key feature, influencing the molecule's pKa and overall physicochemical profile.[5] Under physiological pH, this nitrogen is often protonated, allowing it to engage in crucial ionic interactions or hydrogen bonds, further anchoring the inhibitor in the active site.
-
Stereochemical Significance: The C3 position is a stereocenter. The (R) and (S) enantiomers of this compound can exhibit markedly different biological activities and binding affinities, as the spatial orientation of the carboxylic acid is critical for precise interaction with a chiral enzyme active site.[1][6] Synthesizing enantiomerically pure versions is therefore a crucial step in optimizing inhibitor potency.[1]
General Workflow for Inhibitor Development
The development of an enzyme inhibitor from a scaffold like this compound follows a logical, multi-stage process. This workflow ensures that resources are focused on compounds with genuine therapeutic potential.
References
- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 2. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 75208-40-1 [smolecule.com]
- 6. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Quinuclidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of Quinuclidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Quinuclidine-based compounds are vital building blocks in medicinal chemistry, notably in the development of treatments for neurological disorders, making the efficient synthesis of this core scaffold a critical endeavor.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Synthesis Overview & Core Principles
The most robust and widely reported method for synthesizing this compound begins with the commercially available starting material, Quinuclidin-3-one. The pathway is a multi-step process that requires careful control over reaction conditions at each stage to ensure high overall yield and purity.
The general synthetic workflow is illustrated below. Each step presents unique challenges and opportunities for optimization, which will be addressed in the subsequent troubleshooting and FAQ sections.
Caption: High-level overview of the cyanohydrin route to this compound.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The answers are framed to not only solve the immediate issue but also to build a deeper understanding of the reaction mechanics.
Problem 1: Low Yield in Cyanohydrin Formation
Q: My yield for the 3-cyano-3-hydroxy-quinuclidine intermediate is significantly lower than the reported >95%. What are the likely causes?
A: Achieving a near-quantitative yield in the initial cyanohydrin formation is critical for the overall efficiency of the synthesis.[2] A low yield in this step almost always points to issues with equilibrium or side reactions. Consider the following:
-
pH Control: The reaction of a ketone with cyanide to form a cyanohydrin is a reversible equilibrium. The reaction is typically performed on the hydrochloride salt of quinuclidin-3-one.[3] The equilibrium is favored under slightly acidic to neutral conditions. If the reaction medium becomes too basic, the equilibrium will shift back towards the starting materials. Conversely, strongly acidic conditions can lead to the protonation of the cyanide ion, forming volatile and highly toxic HCN gas, which reduces the effective concentration of the nucleophile. Careful control of the pH is paramount.
-
Reaction Temperature: While the reaction proceeds readily, exothermic heat can shift the equilibrium back to the starting materials. It is advisable to maintain the reaction at or below room temperature, particularly during the initial addition of the cyanide source, to maximize product formation.
-
Purity of Quinuclidin-3-one: The starting material is the foundation of the synthesis. Impurities can interfere with the reaction.[4] Ensure you are using high-purity quinuclidin-3-one or its hydrochloride salt. If the purity is suspect, consider purification by recrystallization or sublimation before starting.
-
Reaction Time: While high yields are reported within 1-5 hours, allowing the reaction to proceed for a sufficient duration ensures it reaches completion.[2] Monitor the reaction by an appropriate method (e.g., TLC, GC-MS) to determine the optimal endpoint.
Problem 2: Inefficient Esterification and Dehydration
Q: I'm observing incomplete conversion to the methyl ester and/or significant side product formation during dehydration with thionyl chloride. How can I optimize this?
A: This two-part sequence transforms the cyanohydrin into the key unsaturated ester. Both steps are sensitive to procedural details.
-
Esterification via Imidate Intermediate: The conversion of the cyanohydrin to the methyl ester proceeds through an imidate ester intermediate, which requires anhydrous conditions.[2] This is typically achieved by bubbling dry hydrogen chloride gas through anhydrous methanol.[5] The presence of water will hydrolyze the intermediate and prevent the formation of the desired ester.
-
Causality: Water acts as a competing nucleophile, attacking the imidate ester intermediate to form an amide or carboxylic acid, halting the desired reaction pathway. Ensure your methanol is anhydrous and that the reaction is protected from atmospheric moisture.
-
-
Dehydration with Thionyl Chloride (SOCl₂): The elimination of the hydroxyl group is a critical step.
-
Temperature Control: This reaction is highly exothermic. The addition of thionyl chloride must be done slowly and at a low temperature (e.g., 0-15°C) to prevent uncontrolled reaction rates and the formation of charred, polymeric side products.[5]
-
Stoichiometry: While an excess of thionyl chloride is used to drive the reaction, a very large excess can complicate the workup. After the reaction is complete, excess SOCl₂ is typically removed by distillation.[5]
-
Side Reactions: The intermediate formed with SOCl₂ is highly reactive. Poor temperature control can lead to rearrangements or intermolecular reactions, reducing the yield of the desired dehydrated product.
-
Problem 3: Poor Yield during Catalytic Hydrogenation
Q: The hydrogenation of the unsaturated ester is slow, incomplete, or fails entirely. What factors should I investigate?
A: Catalytic hydrogenation is a powerful tool, but its success hinges on the activity of the catalyst and the purity of the substrate. Raney Nickel is a common and effective catalyst for this transformation.[3][5]
-
Catalyst Activity & Loading: Raney Nickel is an active catalyst but can be sensitive to air and poisons. Use a fresh, high-activity batch of the catalyst. Ensure it is handled under an appropriate solvent or inert atmosphere to prevent deactivation. The catalyst loading is also important; too little will result in a slow or incomplete reaction.
-
Catalyst Poisons: The most common cause of hydrogenation failure is the presence of catalyst poisons. Sulfur compounds, and sometimes residual chlorides from the previous step, can irreversibly bind to the active sites on the catalyst surface and deactivate it.[4] Ensure your unsaturated ester intermediate is thoroughly purified before attempting hydrogenation.
-
Hydrogen Pressure & Temperature: This reaction is often run at elevated pressure (e.g., 6 bar) and temperature (e.g., 60°C) to ensure a reasonable reaction rate.[5] These parameters may need to be optimized for your specific setup. Ensure the reaction vessel is properly sealed and that hydrogen uptake is monitored to track progress.
-
Solvent Choice: The reaction is typically performed in water or a protic solvent like methanol. The solvent must be able to dissolve the substrate and should be free of impurities that could act as catalyst poisons.
Problem 4: Incomplete Hydrolysis of the Methyl Ester
Q: After the final hydrolysis step, I still see a significant amount of the methyl ester intermediate by NMR or LC-MS. How can I drive the reaction to completion?
A: The final step, the hydrolysis of methyl quinuclidine-3-carboxylate, can be performed under either acidic or alkaline conditions.[2] Incomplete reaction is usually a matter of reaction time, temperature, or reagent concentration.
-
Alkaline Hydrolysis (Saponification): This is often preferred as it is typically irreversible. Using a base like NaOH or KOH in a water/alcohol mixture and heating to reflux is a common method. To drive the reaction to completion, ensure at least one full equivalent of base is used (an excess is recommended) and that the reflux time is sufficient (monitor by TLC). The product will be the carboxylate salt, which requires an acidic workup to protonate it to the final carboxylic acid.
-
Acidic Hydrolysis: This is a reversible equilibrium. To drive it to completion, a large excess of water is needed, along with a strong acid like HCl and elevated temperatures.[6] This method may require longer reaction times compared to saponification. The product is isolated directly as the hydrochloride salt of the carboxylic acid.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing overall yield?
A1: While every step is important, the dehydration and subsequent purification of the unsaturated ester is often the most critical juncture. The cyanohydrin formation and hydrogenation steps are frequently reported with very high yields (>95%).[2][3] However, the dehydration with thionyl chloride is prone to side product formation if not carefully controlled.[5] Furthermore, any impurities carried over from this step, particularly sulfur or chloride-containing byproducts, can poison the hydrogenation catalyst, leading to a catastrophic failure in the next step. Therefore, meticulous execution of the dehydration and rigorous purification of its product are paramount for maximizing the overall yield.
Q2: How can I effectively purify the final this compound product?
A2: this compound is an amino acid, meaning it is amphoteric. This property can be exploited for a highly effective purification strategy using acid-base extraction.[7][8]
-
Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). This protonates the quinuclidine nitrogen, making the molecule highly water-soluble.
-
Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove any neutral or basic organic impurities.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule (typically around neutral pH). The product will precipitate out of the solution as it is least soluble at this pH.
-
If precipitation is not efficient, make the aqueous layer basic (e.g., pH 11-12 with NaOH) and extract the deprotonated acid into an organic solvent. Correction: Carboxylic acids are deprotonated in base and would remain in the aqueous layer. The correct procedure is to acidify the aqueous layer to a pH well below the pKa of the carboxylic acid (e.g., pH 2-3) and then extract the neutral carboxylic acid into an organic solvent.[7]
-
The final product can then be further purified by recrystallization from a suitable solvent system, such as acetone or an alcohol/water mixture.[2]
Q3: What are the key considerations for synthesizing an enantiomerically pure version (e.g., (S)-Quinuclidine-3-carboxylic acid)?
A3: Chirality is crucial for pharmacological activity.[1] To obtain an enantiomerically pure product, two main strategies are employed:
-
Chiral Resolution: A racemic mixture of this compound or a suitable intermediate can be separated using a chiral resolving agent, such as a chiral amine or acid (e.g., tartaric acid), to form diastereomeric salts that can be separated by crystallization.[1]
-
Asymmetric Synthesis: This is a more elegant approach where the chirality is introduced during the synthesis. A key opportunity is the hydrogenation step. Instead of Raney Nickel, a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) can be used for an asymmetric hydrogenation of the unsaturated ester intermediate, directly yielding an enantiomerically enriched product.[3] Enzymatic resolutions are also a powerful method for achieving high enantiomeric purity.[1]
Section 4: Protocols & Data
Table 1: Summary of Recommended Reaction Conditions
| Step | Reagents & Solvents | Key Parameters | Typical Yield | Reference |
| Cyanohydrin Formation | Quinuclidin-3-one HCl, NaCN, Water | pH 6-7, Temp: < 25°C, Time: 1-5h | ~97% | [2][3] |
| Esterification | Cyanohydrin, Anhydrous MeOH, HCl (gas) | Anhydrous conditions, Temp: 25-30°C | ~68% (for this step) | [5] |
| Dehydration | 3-Hydroxy-ester, Thionyl Chloride (SOCl₂) | Temp: 0-15°C during addition, then reflux | Variable, highly dependent on control | [5] |
| Hydrogenation | Unsaturated Ester, Raney Ni, H₂ (gas) | Temp: ~60°C, Pressure: ~6 bar | >95% | [2][5] |
| Hydrolysis | Methyl Ester, NaOH (aq.), EtOH/H₂O | Reflux, Time: 2-4h | Good to Excellent | [2] |
Protocol 1: Synthesis of Racemic this compound
This protocol is a synthesis of information from multiple sources and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step A: Cyanohydrin Formation: Dissolve Quinuclidin-3-one hydrochloride in water. Cool the solution and add a solution of sodium cyanide in water dropwise, maintaining the temperature below 25°C. Stir for 2-5 hours until the reaction is complete (monitored by TLC). The product, 3-cyano-3-hydroxy-quinuclidine, can be isolated by extraction.[2][3]
-
Step B: Esterification: Suspend the dried cyanohydrin from Step A in anhydrous methanol. Cool the mixture and bubble dry hydrogen chloride gas through it until saturation. Allow the mixture to stir at room temperature for 16-20 hours. Remove the methanol under vacuum. The residue is the hydrochloride salt of methyl 3-hydroxy-quinuclidine-3-carboxylate.[5]
-
Step C: Dehydration: To a flask containing thionyl chloride, cool to 0-15°C. Add the 3-hydroxy-ester from Step B in portions, ensuring the temperature does not exceed 15°C. After the addition, heat the mixture to reflux for 15 hours. Cool the reaction and carefully distill off the excess thionyl chloride under vacuum. The residue contains the unsaturated ester hydrochloride.[5]
-
Step D: Hydrogenation: Dissolve the unsaturated ester hydrochloride from Step C in water and place it in a suitable hydrogenation reactor. Add Raney Nickel catalyst. Pressurize the reactor with hydrogen gas (e.g., 6 bar) and heat to 60°C. Maintain stirring until hydrogen uptake ceases (approx. 6 hours). Filter off the catalyst carefully and remove the water under vacuum to yield methyl quinuclidine-3-carboxylate hydrochloride.[5]
-
Step E: Hydrolysis: Dissolve the methyl ester from Step D in a 2M sodium hydroxide solution and heat to reflux for 2-4 hours. Cool the solution to room temperature and carefully acidify with concentrated HCl to a pH of ~7. The product may precipitate. Cool the mixture in an ice bath to maximize precipitation, filter the solid, wash with cold water, and dry under vacuum to yield this compound.[2]
Section 5: Visualizations
Caption: A logical flowchart for troubleshooting common yield issues in the synthesis.
References
- 1. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]
- 2. Buy this compound | 75208-40-1 [smolecule.com]
- 3. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 6. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinuclidine-3-carboxylic acid by Recrystallization
Welcome to the technical support center for the purification of Quinuclidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this unique zwitterionic compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining high-purity material.
Introduction: The Challenge of Purifying a Zwitterion
This compound is a fascinating molecule, featuring a rigid bicyclic quinuclidine core, a basic tertiary amine, and an acidic carboxylic acid group.[1] This combination of functional groups means that under neutral pH conditions, the molecule can exist as a zwitterion, possessing both a positive and a negative charge.[1] This dual nature significantly influences its solubility and crystallization behavior, often presenting unique challenges compared to non-zwitterionic compounds.
This guide provides a comprehensive troubleshooting section and frequently asked questions to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, offering probable causes and actionable solutions based on sound chemical principles.
Issue 1: The compound "oils out" instead of forming crystals.
Probable Cause: This common issue, where the compound separates as a liquid instead of a solid, often occurs when the solution is supersaturated at a temperature above the compound's melting point.[2] The zwitterionic nature of this compound can also lead to complex solvation behavior, promoting the formation of an oil. Impurities can also lower the melting point of the mixture, exacerbating this problem.
Solution Pathway:
-
Re-dissolve and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of the primary (good) solvent to decrease the saturation level.[3] The goal is to lower the temperature at which crystallization begins.
-
Slow Cooling is Crucial: Rapid cooling is a primary driver of oiling out.[3] Once the solution is clear again, allow it to cool very slowly. Insulating the flask can help. For instance, you can leave the flask on a hot plate with the heat turned off or place it in a beaker of warm water.
-
Solvent System Modification: If oiling persists, consider adjusting your solvent system. A mixture of a good solvent (like water or methanol) and a poorer solvent (like ethanol or acetone) can sometimes promote better crystal formation.[4][5] Add the poorer solvent dropwise to the hot, dissolved solution until slight turbidity appears, then add a drop or two of the good solvent to redissolve it before slow cooling.[6]
Issue 2: No crystals form, even after the solution has cooled to room temperature.
Probable Cause: The solution is likely not sufficiently saturated, meaning too much solvent was used initially.[3] Alternatively, the solution may be supersaturated, requiring a nucleation event to initiate crystal growth.[3]
Solution Pathway:
-
If the solution is clear:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, it's highly probable there's too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration.[7] Then, allow it to cool again.
-
Cool Further: If crystals still do not form, try cooling the solution in an ice bath.
-
Issue 3: The resulting crystals are discolored or appear impure.
Probable Cause: Colored impurities may be present in the crude material and have co-crystallized with the product. Insoluble impurities might not have been fully removed during the initial dissolution.
Solution Pathway:
-
Decolorizing Carbon (Charcoal) Treatment: Redissolve the impure crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.[5] The charcoal will adsorb many colored impurities.
-
Hot Gravity Filtration: It is crucial to remove the charcoal and any other insoluble impurities while the solution is hot to prevent premature crystallization of the desired product.[5]
-
Recrystallize: Allow the hot, filtered solution to cool slowly to form pure, colorless crystals.
Issue 4: Very low recovery of the purified product.
Probable Cause:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3]
-
Premature Crystallization: Loss of product during hot filtration due to the solution cooling too quickly.[2]
-
Inappropriate Solvent Choice: The solvent may have too high of a solubility for the compound at low temperatures.
Solution Pathway:
-
Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[6]
-
Prevent Premature Crystallization: Keep the solution hot during filtration by using a pre-heated funnel and filtering in small batches.[5] If some crystallization does occur in the filter, it can sometimes be redissolved by washing with a small amount of hot solvent.
-
Second Crop of Crystals: The mother liquor (the solution remaining after the first filtration of crystals) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
-
Re-evaluate Solvent System: Refer to the solvent property table below to ensure you have selected a solvent that shows a significant decrease in solubility for this compound as the temperature decreases.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Due to its zwitterionic character, polar protic solvents are generally good choices.
-
Water: Often a good starting point due to the high polarity and hydrogen bonding capabilities that can solvate both the carboxylate and the protonated amine.[4]
-
Alcohols (Methanol, Ethanol): These can also be effective, offering moderate solubility.[4]
-
Mixed Solvent Systems: A combination of a good solvent (like water or methanol) with a poorer solvent (like acetone or isopropanol) can be highly effective for fine-tuning the solubility and achieving high purity.[4][5]
Non-polar solvents like hexane and toluene are generally poor choices due to the high polarity of the molecule.[4]
| Solvent | Polarity | Suitability | Notes |
| Water | High | Good | Excellent for dissolving at high temperatures, but solubility may still be significant at low temperatures. |
| Methanol | High | Good | Good solubility, can be used alone or in a mixed system.[4] |
| Ethanol | High | Moderate | Generally lower solubility than methanol.[4] |
| Acetone | Medium | Poor (as a primary solvent) | Can be used as the "poorer" solvent in a mixed system. |
| Isopropanol | Medium | Poor (as a primary solvent) | Similar to acetone, can be used to induce crystallization. |
| Toluene | Low | Unsuitable | Limited compatibility with the polar functional groups.[4] |
| Hexane | Low | Unsuitable | Very poor solubility.[4] |
Q2: How does the pH of the solution affect the recrystallization?
The pH is critical due to the presence of both an acidic and a basic group.
-
Acidic pH: The carboxylic acid will be protonated (-COOH), and the amine will also be protonated (-NH+), resulting in a cationic species. This will likely increase solubility in polar solvents.
-
Basic pH: The carboxylic acid will be deprotonated (-COO-), and the amine will be in its free base form (-N:), resulting in an anionic species. This will also likely increase solubility in polar solvents.
-
Near Isoelectric Point: At a specific pH (the isoelectric point), the molecule will predominantly exist as a neutral zwitterion. It is at or near this pH that the compound will have its lowest solubility in polar solvents, which is the ideal condition for recrystallization. For most amino acids, this is in the weakly acidic to neutral range. While the exact isoelectric point of this compound is not readily published, recrystallization is typically performed without pH adjustment, assuming the solid itself will create a pH environment close to its isoelectric point in solution.
Q3: What are the potential impurities in crude this compound?
Impurities will depend on the synthetic route. Common syntheses start from quinuclidin-3-one.[1][4] Potential impurities could include:
-
Unreacted starting materials (e.g., quinuclidin-3-one).
-
Byproducts from intermediate steps, such as the cyanohydrin intermediate.[1][4]
-
Reagents used in the synthesis, such as thionyl chloride or catalysts.[4]
Q4: What safety precautions should be taken?
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
According to GHS classifications, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[9]
-
Be aware of the flammability of organic solvents and avoid open flames.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the purity of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water or methanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Stemless funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests or the information provided in the FAQ section.
-
Dissolution: a. Place the crude this compound in an Erlenmeyer flask with a stir bar. b. Add a small amount of the chosen solvent, just enough to make a slurry. c. Gently heat the mixture on a hot plate with stirring. d. Add hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): a. If the solution is colored, remove it from the heat and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: a. Place a piece of fluted filter paper in a stemless funnel. b. Place the funnel over a clean Erlenmeyer flask on the hot plate. c. Preheat the funnel and filter paper by pouring a small amount of hot solvent through it. d. Quickly filter the hot solution containing your compound. This step removes insoluble impurities and charcoal.
-
Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and set it aside to cool slowly to room temperature. Do not disturb the flask during this time. b. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for several minutes. b. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Process
Recrystallization Workflow
Caption: A flowchart of the general recrystallization process.
Troubleshooting Logic
Caption: A decision tree for common recrystallization problems.
References
- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Buy this compound | 75208-40-1 [smolecule.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]
- 9. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Quinuclidine Derivatives
Welcome to the Technical Support Center for the stereoselective synthesis of quinuclidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in their synthetic routes. The quinuclidine scaffold is a privileged structure in medicinal chemistry, and precise control of its stereochemistry is often paramount to biological activity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in quinuclidine synthesis?
A1: The key to stereocontrol in quinuclidine synthesis lies in the strategic application of asymmetric methodologies. The most successful approaches fall into three main categories:
-
Catalytic Asymmetric Synthesis: This involves using a substoichiometric amount of a chiral catalyst to induce enantioselectivity or diastereoselectivity. This is a highly efficient and atom-economical approach. Prominent methods include iridium-catalyzed allylic dearomatization, which can achieve excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee), and organocatalysis using Cinchona alkaloids or proline derivatives.[1]
-
Biocatalysis: This strategy employs enzymes to perform stereoselective transformations. A common application is the enzymatic kinetic resolution of racemic 3-quinuclidinol, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of both.[1] Another powerful biocatalytic method is the asymmetric reduction of a prochiral ketone, such as 3-quinuclidinone, to a chiral alcohol using a reductase enzyme, often achieving very high enantiomeric excess (>99% ee).[2][3]
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains one or more of the desired stereocenters. For instance, (R)-3-quinuclidinol can serve as a chiral building block, where its inherent chirality is incorporated as a permanent feature of the final molecule.[2]
Q2: How do I choose the right strategy for my target quinuclidine derivative?
A2: The optimal strategy depends on several factors, including the substitution pattern of your target molecule, the desired stereoisomer, and the scale of the synthesis.
Start [label="Define Target\nQuinuclidine Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Is a prochiral precursor\n(e.g., quinuclidinone) readily available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Strategy1 [label="Consider Asymmetric Reduction:\n- Biocatalytic (Reductase)\n- Chemical (Chiral Ru-catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Strategy2 [label="Consider Kinetic Resolution:\n- Enzymatic (Lipase, Protease)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Strategy3 [label="Consider Asymmetric Cyclization/\nAnnulation:\n- Ir-catalyzed Dearomatization\n- Organocatalytic Aza-Diels-Alder", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Synthesize Target\nMolecule", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemic [label="Is a racemic intermediate\n(e.g., (±)-3-quinuclidinol) the starting point?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Does the synthesis involve\nconstruction of the bicyclic core?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Substrate; Substrate -> Strategy1 [label="Yes"]; Substrate -> Racemic [label="No"]; Racemic -> Strategy2 [label="Yes"]; Racemic -> Complex [label="No"]; Complex -> Strategy3 [label="Yes"]; Strategy1 -> FinalProduct; Strategy2 -> FinalProduct; Strategy3 -> FinalProduct; }
Q3: What is the mechanism of stereocontrol in Cinchona alkaloid-catalyzed reactions?
A3: Cinchona alkaloids are considered bifunctional organocatalysts.[4] Their catalytic activity stems from the cooperative action of the quinuclidine nitrogen (a Lewis base) and the C9-hydroxyl group (a Brønsted acid/hydrogen-bond donor). In a typical reaction, the quinuclidine nitrogen activates the nucleophile, while the hydroxyl group activates the electrophile through hydrogen bonding, orienting them in a specific arrangement within the transition state. This dual activation model explains the high degree of stereocontrol observed in many reactions catalyzed by these alkaloids. The pseudoenantiomeric nature of quinine and quinidine, or cinchonidine and cinchonine, allows for the selective synthesis of either enantiomer of the product.[5][6]
Q4: How do I analyze the enantiomeric or diastereomeric purity of my quinuclidine product?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® IA, IC) are widely applicable for the separation of a broad range of chiral compounds, including bicyclic amines.[7][8] Method development often involves screening different CSPs and mobile phase compositions (typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, often with a basic additive like diethylamine to improve peak shape for amines).[8] For volatile derivatives, chiral Gas Chromatography (GC) can also be an effective technique.
Troubleshooting Guides
This section addresses common problems encountered during the stereoselective synthesis of quinuclidine derivatives, providing potential causes and actionable solutions.
Guide 1: Low Enantioselectivity/Diastereoselectivity in Iridium-Catalyzed Allylic Dearomatization
The iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction is a powerful method for constructing complex, enantioenriched quinuclidine derivatives.[1] However, achieving high stereoselectivity can be challenging.
| Problem | Potential Causes | Solutions & Rationale |
| Low Diastereoselectivity (dr) | 1. Suboptimal Base: The choice of base can significantly influence the facial selectivity of the nucleophilic attack.[1] 2. Incorrect Ligand: The chiral ligand is the primary source of stereocontrol. An inappropriate ligand will not create a sufficiently differentiating chiral pocket around the metal center. | 1. Screen Bases: Systematically screen a panel of bases (e.g., DBU, K₃PO₄, NaOAc). NaOAc has been found to be optimal in certain cases, improving both yield and diastereoselectivity.[1] 2. Optimize Ligand: The Feringa-type phosphoramidite ligands are often highly effective for this transformation.[1] If results are poor, consider screening other classes of chiral ligands. |
| Low Enantioselectivity (ee) | 1. Ligand Purity: The enantiomeric purity of the chiral ligand is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee. 2. Reaction Temperature: Temperature affects the energy difference between the diastereomeric transition states. Higher temperatures can lead to erosion of enantioselectivity. | 1. Verify Ligand Purity: Ensure the ligand is of high enantiomeric purity. If synthesized in-house, re-verify its optical purity. 2. Lower the Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C). This will favor the lower-energy transition state leading to the desired enantiomer, although it may require longer reaction times. |
| Poor Yield and Selectivity | 1. Solvent Choice: The solvent can impact catalyst solubility, stability, and the transition state geometry. Polar solvents can sometimes lead to faster reactions but lower enantioselectivity.[9] 2. Presence of Water or Oxygen: The iridium catalyst can be sensitive to atmospheric oxygen and moisture, leading to catalyst deactivation. | 1. Solvent Screening: Screen a range of solvents. Non-polar aprotic solvents like THF or toluene often provide a good balance of reactivity and selectivity.[9] 2. Ensure Anhydrous/Inert Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Guide 2: Inefficient Enzymatic Kinetic Resolution of (±)-3-Quinuclidinol
Enzymatic kinetic resolution is a robust method for obtaining enantiomerically enriched 3-quinuclidinol.[1] However, low conversions and/or poor enantioselectivity can occur.
| Problem | Potential Causes | Solutions & Rationale |
| Low Conversion (<50%) | 1. Enzyme Inactivity: The enzyme (e.g., lipase) may be denatured or inhibited. 2. Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[10] 3. Poor Substrate Solubility: The substrate may not be sufficiently soluble in the reaction medium to interact effectively with the enzyme. | 1. Use Fresh/Active Enzyme: Ensure the enzyme is from a reliable source and has been stored correctly. Consider using a fresh batch. 2. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimum for the specific enzyme being used.[10] 3. Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., THF, acetone) to improve substrate solubility, but be mindful that high concentrations can denature the enzyme. |
| Low Enantioselectivity (low ee) | 1. Incorrect Enzyme: Not all lipases or proteases will exhibit high enantioselectivity for this specific substrate. 2. Reaction Proceeding Past 50% Conversion: In a kinetic resolution, the ee of both the product and the remaining starting material decreases significantly if the reaction goes much beyond 50% conversion. | 1. Screen Different Enzymes: Test a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or proteases to identify one with high selectivity.[11] 2. Monitor Reaction Progress: Carefully monitor the reaction progress (e.g., by GC or HPLC) and quench the reaction at or near 50% conversion to maximize the ee of both components. |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Intramolecular Asymmetric Allylic Dearomatization
This protocol is a general procedure adapted from the literature for the synthesis of indolenine-fused quinuclidine derivatives and should be optimized for specific substrates.[1]
Materials:
-
[Ir(cod)Cl]₂
-
Chiral ligand (e.g., Feringa ligand)
-
Base (e.g., NaOAc)
-
Substrate (tetrahydro-β-carboline-derived allylic carbonate)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, to an oven-dried vial, add [Ir(cod)Cl]₂ (2 mol%) and the chiral ligand (4 mol%).
-
Add anhydrous THF (to make a ~0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Add the substrate (1.0 equiv) and the base (1.2 equiv).
-
Seal the vial and stir the reaction at the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
subgraph "cluster_Prep" { label="Preparation (Inert Atmosphere)"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep1 [label="Combine [Ir(cod)Cl]₂\nand Chiral Ligand in THF"]; Prep2 [label="Stir for 20 min\n(Catalyst Pre-formation)"]; Prep1 -> Prep2; }
subgraph "cluster_Reaction" { label="Reaction"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; React1 [label="Add Substrate and Base"]; React2 [label="Seal and Heat\n(e.g., 50 °C)"]; React3 [label="Monitor by TLC/LC-MS"]; React1 -> React2 -> React3; }
subgraph "cluster_Workup" { label="Workup and Analysis"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Workup1 [label="Cool and Concentrate"]; Workup2 [label="Purify by Chromatography"]; Workup3 [label="Analyze dr (NMR)\nand ee (Chiral HPLC)"]; Workup1 -> Workup2 -> Workup3; }
Prep2 -> React1; React3 -> Workup1; }
Protocol 2: Biocatalytic Reduction of 3-Quinuclidinone
This protocol describes a general procedure for the whole-cell biocatalytic reduction of 3-quinuclidinone to (R)-3-quinuclidinol.[2][3][10]
Materials:
-
E. coli cells expressing a suitable 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase).
-
3-Quinuclidinone hydrochloride
-
Glucose (for cofactor regeneration)
-
NAD⁺
-
Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Bioreactor or shaker flask
Procedure:
-
Cell Culture and Induction: Culture the recombinant E. coli strain in a suitable growth medium. Induce protein expression according to the specific expression system (e.g., with IPTG).[3]
-
Cell Harvest: Harvest the cells by centrifugation and wash with buffer to obtain a cell paste.
-
Bioreduction:
-
In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the E. coli cell paste, 3-quinuclidinone, glucose, and a catalytic amount of NAD⁺.
-
Stir the mixture at a controlled temperature (e.g., 30 °C).[10]
-
-
Monitoring: Monitor the conversion of the ketone to the alcohol by GC or HPLC.
-
Workup:
-
Once the reaction is complete, remove the cells by centrifugation.
-
Adjust the pH of the supernatant to >10 with a base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude (R)-3-quinuclidinol.
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Summary Tables
Table 1: Comparison of Catalytic Methods for Quinuclidine Synthesis
| Method | Catalyst/Enzyme | Typical Substrate | Stereoselectivity | Key Advantages | Reference(s) |
| Allylic Dearomatization | [Ir(cod)Cl]₂ / Feringa Ligand | Tetrahydro-β-carboline derivative | Up to >20:1 dr, >99% ee | High complexity generation in a single step. | [1] |
| Asymmetric Reduction | Recombinant E. coli with QNR | 3-Quinuclidinone | >99% ee | Green, highly selective, mild conditions. | [3] |
| Aza-Diels-Alder | Proline-derived organocatalyst | Dihydropyridine and enal | High dr and er | Convergent route to the bicyclic core. | [12] |
| Kinetic Resolution | Lipase from Pseudomonas cepacia | (±)-3-Quinuclidinol | High ee for both enantiomers | Access to both enantiomers. | [1][11] |
Table 2: Chiral HPLC Method Development Guide for Quinuclidine Derivatives
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Compound Class | Notes | Reference(s) |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | n-Hexane/Ethanol/IPA/DEA (80:8:12:0.4) | 3-Quinuclidinol | Excellent resolution after pre-column derivatization. | [2][13][14] |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol/DEA | General basic amines | A good starting point for screening. DEA improves peak shape. | [7][8] |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol | General basic amines | Often provides complementary selectivity to OD-H. | [7][8] |
| Crown Ether-based (e.g., Crownpak® CR) | Aqueous, acidic (e.g., HClO₄) | Primary amines | Particularly effective for compounds with a primary amine group. | [15] |
Abbreviations: IPA = Isopropanol, DEA = Diethylamine
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism and Selectivity of Cinchona Alkaloid Catalyzed [1,3]-Shifts of Allylic Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. benchchem.com [benchchem.com]
- 9. Regio- and enantioselective allylic amination of achiral allylic esters catalyzed by an iridium-phosphoramidite complex | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Quinuclidinone Reduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 3-quinuclidinone. Whether you are employing chemical or biocatalytic methods, this resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low conversion rates and yields.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the 3-quinuclidinone reduction reaction.
Q1: What are the primary methods for the reduction of 3-quinuclidinone?
A1: The two main approaches for the reduction of 3-quinuclidinone are chemical synthesis and biocatalysis. Chemical methods often involve catalytic hydrogenation using metal catalysts, such as ruthenium-based complexes for asymmetric reduction, or hydride reagents like sodium borohydride for racemic reduction.[1] Biocatalysis utilizes enzymes, such as ketoreductases or 3-quinuclidinone reductases, which can be in the form of isolated enzymes or whole-cell systems, to achieve high enantioselectivity under mild conditions.[2][3]
Q2: My 3-quinuclidinone starting material is a hydrochloride salt. Can I use it directly?
A2: This depends on your chosen reduction method. For many biocatalytic reductions, the hydrochloride salt can often be used directly in the buffered reaction mixture.[4][5] However, for chemical reductions using metal catalysts, it is common practice to use the free base. The free base can be generated from the hydrochloride salt prior to the reaction by neutralization with a suitable base.[6]
Q3: What is cofactor regeneration and why is it critical in biocatalytic reductions?
A3: Many reductases require a cofactor, typically NADPH or NADH, to provide the hydride for the reduction of the ketone.[7] These cofactors are expensive, making their stoichiometric use economically unviable for large-scale synthesis. Cofactor regeneration is a process where the oxidized cofactor (NADP+ or NAD+) is continuously converted back to its reduced form (NADPH or NADH) by a coupled enzymatic reaction.[8] A common system involves using a secondary enzyme like glucose dehydrogenase (GDH) and a cheap sacrificial substrate like glucose.[8] An efficient regeneration system is crucial for driving the primary reduction reaction to completion and achieving high conversion.[2]
Q4: What are some of the key differences in reaction conditions between chemical and biocatalytic reduction?
A4: The reaction conditions for chemical and biocatalytic reductions differ significantly.
| Parameter | Chemical Reduction (e.g., Asymmetric Hydrogenation) | Biocatalytic Reduction |
| Catalyst | Chiral metal complexes (e.g., Ruthenium-based)[1] | Enzymes (ketoreductases)[2] |
| Temperature | 20-60°C[1] | 20-40°C[7] |
| Pressure | Often requires elevated hydrogen pressure (1-80 MPa)[1][4] | Atmospheric pressure[5] |
| Solvent | Organic solvents (e.g., ethanol, methanol)[4] | Aqueous buffers (e.g., phosphate, Tris-HCl)[9][10] |
| pH | Often requires a base co-catalyst[1] | Typically requires a specific pH range (e.g., pH 5-8)[7][9] |
Part 2: Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to identifying and resolving the root causes of low conversion in your 3-quinuclidinone reduction experiments.
Initial Assessment: A Logic Flow for Diagnosis
When faced with a low conversion rate, it is essential to follow a logical troubleshooting process. The following diagram outlines a general workflow for diagnosing the issue.
Caption: A decision tree for troubleshooting low conversion rates.
Section 2.1: Issues in Chemical Reduction (Asymmetric Hydrogenation)
Low yields in catalytic asymmetric hydrogenation can often be traced back to the catalyst's health and the reaction environment.
Problem: Catalyst Inactivity or Deactivation
-
Causality: The ruthenium catalyst is sensitive to impurities that can act as poisons, such as sulfur compounds, water, or oxygen.[7] Improper storage or handling can lead to deactivation.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Use High-Purity Reagents: Ensure all solvents and the 3-quinuclidinone substrate are of high purity and anhydrous. Impurities in the starting material can interfere with the reaction.[7]
-
Fresh Catalyst: Use freshly prepared catalyst or ensure the catalyst has been stored correctly under an inert atmosphere.
-
Increase Catalyst Loading: If catalyst poisoning is suspected, a higher catalyst loading might be necessary to achieve full conversion. However, this should be a last resort after addressing potential purity issues.
-
Problem: Suboptimal Reaction Conditions
-
Causality: The efficiency of the hydrogenation is highly dependent on hydrogen pressure, temperature, and the choice of solvent and base.
-
Troubleshooting Steps:
-
Hydrogen Pressure: Low hydrogen pressure can be a rate-limiting factor.[4] Systematically increase the H₂ pressure within the safety limits of your reactor.
-
Temperature: The reaction rate can be increased by raising the temperature. However, be aware that excessively high temperatures can sometimes negatively impact enantioselectivity.[2] A typical range to explore is 20-60°C.[1]
-
Solvent and Base Optimization: The choice of solvent and base can significantly influence the reaction.[7] For Ru-catalyzed reactions, ethanol is often a good starting point.[4] Screen different solvents and bases to find the optimal combination for your specific catalyst system.
-
Section 2.2: Hurdles in Biocatalytic Reduction
Biocatalytic reductions are powerful but have their own set of potential pitfalls, primarily related to the enzyme's stability and the reaction environment.
Problem: Low or No Enzyme Activity
-
Causality: The enzyme may be inactive due to improper storage, degradation, or issues with the expression in whole-cell systems.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: If using an isolated enzyme, verify its activity with a standard assay before starting your experiment.
-
Proper Storage: Ensure the enzyme or cell stock has been stored at the recommended temperature (typically -20°C or -80°C).[7]
-
Whole-Cell Viability: If using whole cells, check cell viability and the expression levels of the reductase.
-
Problem: Inefficient Cofactor Regeneration
-
Causality: The rate of the primary reduction reaction is dependent on the continuous supply of the reduced cofactor (NADH or NADPH). If the cofactor regeneration system is inefficient, the overall reaction will slow down or stop.[2]
-
Troubleshooting Steps:
-
Check Regeneration Enzyme and Co-substrate: Ensure you have an adequate concentration of the regeneration enzyme (e.g., GDH) and its corresponding co-substrate (e.g., glucose).[2]
-
Optimize Ratios: The ratio of the primary reductase to the regeneration enzyme can be critical. This may require some optimization.
-
Problem: Suboptimal Reaction Conditions (pH, Temperature)
-
Causality: Enzymes have optimal pH and temperature ranges for their activity.[9] Deviating from these can lead to a significant drop in conversion.
-
Troubleshooting Steps:
Problem: Substrate or Product Inhibition
-
Causality: High concentrations of the 3-quinuclidinone substrate or the 3-quinuclidinol product can inhibit the enzyme, leading to a stall in the reaction.[2]
-
Troubleshooting Steps:
-
Substrate Feeding Strategy: Instead of adding all the substrate at the beginning, implement a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.[2]
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Racemic Reduction using Sodium Borohydride
This protocol is adapted for a laboratory scale.
-
Reaction Setup: In a round-bottom flask, dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.
-
Reagent Addition: Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature at 30-35°C.
-
Reaction Monitoring: Stir the reaction mixture for 4 hours at 30-35°C. Monitor the completion of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up:
-
Make the reaction mixture basic by adding a strong base (e.g., NaOH solution) to approximately pH 12.[8]
-
Extract the product with an organic solvent such as chloroform (3 x 50 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude 3-quinuclidinol.
-
-
Purification: The crude product can be purified by recrystallization from acetone to yield a white crystalline solid.
Protocol 2: Whole-Cell Biocatalytic Reduction
This protocol is a general guideline for a whole-cell biocatalytic reduction.[2][8]
-
Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0).
-
Reaction Mixture: To the cell suspension, add 3-quinuclidinone hydrochloride and the co-substrate for regeneration (e.g., D-glucose).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as GC or HPLC.
-
Product Isolation:
-
After the reaction is complete, separate the cells by centrifugation.
-
Adjust the pH of the supernatant to approximately 12 with a base like K₂CO₃.[2]
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude (R)- or (S)-3-quinuclidinol.
-
Part 4: Visualizations of Key Processes
Reaction Pathway: Asymmetric Reduction of 3-Quinuclidinone
Caption: Generalized pathway for the asymmetric reduction of 3-quinuclidinone.
References
- 1. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Impurities in the Synthesis of Quinuclidine-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Quinuclidine-3-carboxylic acid synthesis. This document is designed for researchers, chemists, and process development professionals to proactively manage and troubleshoot impurity-related challenges during synthesis. As a key building block in pharmaceutical development, particularly for compounds targeting muscarinic receptors, ensuring the high purity of this compound is paramount.[1] This guide provides in-depth, experience-driven answers to common issues, focusing on the root causes of impurity formation and practical strategies for their control and elimination.
Section 1: Frequently Asked Questions on Impurity Origins
This section addresses the primary sources of impurities encountered during the synthesis of this compound, particularly when starting from the common precursor, quinuclidin-3-one.[2][3]
Q1: What are the most common process-related impurities I should expect in my synthesis, and where do they come from?
A1: Process-related impurities typically arise from incomplete reactions or side reactions at various stages of the synthesis. Given the prevalent synthetic route from quinuclidin-3-one, you should monitor for the following key impurities:
-
Unreacted Starting Material (Quinuclidin-3-one): The presence of this impurity is a straightforward indicator of an incomplete initial reaction, such as the cyanohydrin formation. Its basic nature can interfere with downstream steps and purification.
-
Key Intermediates: The multi-step conversion process can lead to the carry-over of several intermediates if reactions do not go to completion.[2][4] These include:
-
3-Cyano-3-hydroxy-quinuclidine: From the initial step.
-
Methyl quinuclidine-3-carboxylate: The ester intermediate prior to the final hydrolysis. Its presence indicates incomplete hydrolysis.
-
Unsaturated Ester Intermediate (Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate): Formed during the dehydration step (e.g., with thionyl chloride) before hydrogenation.[4] Incomplete hydrogenation is a common issue, leading to this impurity in the subsequent ester.
-
-
By-products from Side Reactions:
-
Decarboxylation Product (Quinuclidine): The final hydrolysis of the ester to the carboxylic acid, if performed under harsh acidic or thermal conditions, can lead to the loss of CO2, forming quinuclidine.[3]
-
Chlorinated Species: If thionyl chloride is used for dehydration, residual reagent or harsh conditions can potentially lead to the formation of chlorinated by-products.[4][5]
-
Understanding the reaction mechanism allows you to anticipate these impurities and implement targeted analytical monitoring at each stage.
Q2: My target application is for a single enantiomer. How do stereoisomeric impurities arise, and why is their control so critical?
A2: The carbon at the 3-position of the quinuclidine ring is a stereocenter. Therefore, unless your synthesis is explicitly asymmetric, you will produce a racemic mixture of (R)- and (S)-Quinuclidine-3-carboxylic acid.
-
Origin: Most standard, non-stereoselective synthetic routes, such as the cyanohydrin route from achiral quinuclidin-3-one, will produce an equal mixture of both enantiomers.[2] The initial nucleophilic attack of cyanide on the ketone is not stereocontrolled.
-
Criticality in Drug Development: The importance of controlling stereoisomers cannot be overstated. Regulatory agencies like the FDA mandate that for chiral drugs, enantiomers must be treated as distinct chemical entities.[6] This is because they can have different pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, for pharmaceutical use, it is often required to develop and market a single, active enantiomer.[6]
-
Control Strategies: Achieving an enantiomerically pure product requires a dedicated strategy, such as:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer.[2][7]
-
Chiral Resolution: Separating the racemic mixture. This can be done by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization, or through enzymatic resolution.[2][8]
-
Chiral Chromatography: Preparative HPLC using a chiral stationary phase (CSP) to separate the enantiomers.
-
Q3: Can my starting materials, reagents, or solvents introduce significant impurities?
A3: Absolutely. The principle of "garbage in, garbage out" is highly relevant in multi-step synthesis. Impurities can be introduced from a variety of sources beyond the reaction chemistry itself.[9][10]
-
Starting Materials: Impurities present in the initial quinuclidin-3-one or other precursors will carry through the synthesis and may react to form new, unexpected impurities. Always use starting materials with a known purity profile.
-
Reagents: Reagents can be a source of both organic and inorganic impurities. For example, catalysts used in hydrogenation (e.g., Raney Nickel, Palladium on Carbon) can be a source of metal impurities.[4][10]
-
Solvents: Solvents can contain manufacturing impurities or stabilizers. More importantly, they can participate in side reactions. For instance, using an alcohol as a solvent in a step involving an acid chloride could lead to unwanted ester formation. Residual solvents themselves are a distinct class of impurity that must be controlled to levels specified by ICH guidelines.[9]
It is crucial to perform quality control on all incoming materials and to choose solvents and reagents that are appropriate for the specific reaction step and inert under the reaction conditions.
Section 2: Troubleshooting Guide for Impurity Identification & Analysis
Q4: I have an unknown peak in my HPLC chromatogram that doesn't correspond to my product or starting material. What is my troubleshooting strategy?
A4: A systematic approach is essential for identifying an unknown peak. The goal is to gather structural information efficiently. The following workflow provides a logical progression from initial assessment to structural elucidation.
Caption: Logical workflow for identifying unknown impurities.
Causality Explained:
-
Data Review: Your first step is to use the data you already have. The UV spectrum from a diode-array detector (DAD) can tell you if the impurity shares a chromophore with your API. Comparing its retention time against injections of known intermediates can quickly solve the issue.
-
Mass Analysis (LC-MS): This is the single most powerful tool for impurity identification.[11][12] Determining the molecular weight immediately narrows down the possibilities. If the molecular weight is, for example, 18 daltons less than an intermediate, it suggests a dehydration event. MS/MS fragmentation provides pieces of the structural puzzle.
-
Isolation and NMR: If LC-MS is inconclusive, isolating the impurity is the definitive next step. Preparative HPLC can provide enough material for NMR analysis, which gives detailed structural connectivity information, leading to unambiguous identification.[9][10]
Q5: What is a good starting point for a general HPLC/LC-MS method for impurity profiling of this compound?
A5: A robust reversed-phase HPLC (RP-HPLC) method is the industry standard for pharmaceutical impurity profiling.[12] Because this compound is a polar, basic compound, a C18 column with a mobile phase containing a buffer at a low pH is a good starting point to ensure good peak shape and retention. See Protocol 1 in Section 4 for a detailed method.
The key principles for this method are:
-
Column: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm) provides a good balance of resolution and backpressure.
-
Mobile Phase: A gradient elution using a low-pH aqueous buffer (like 0.1% formic acid or a phosphate buffer at pH 2.5-3.0) and an organic modifier (acetonitrile or methanol) is necessary. The low pH protonates the quinuclidine nitrogen, leading to better interaction with the stationary phase and suppressing silanol interactions that cause peak tailing.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. For universal detection and identification, coupling to a mass spectrometer (LC-MS) is highly recommended.[11][13]
Q6: How do I reliably determine the enantiomeric purity of my sample?
A6: Determining enantiomeric excess (ee) requires a chiral separation technique. For quinuclidine derivatives, chiral HPLC is the most common and reliable method.[6][14]
There are two main strategies:
-
Direct Separation: Using a Chiral Stationary Phase (CSP) that can directly resolve the enantiomers. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for this class of compounds.[6] This is the most straightforward approach if a suitable column and method can be found.
-
Indirect Separation (via Derivatization): This is a very common and robust strategy.[14][15] You react the racemic mixture with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) RP-HPLC column. For a carboxylic acid, a chiral amine can be used as the derivatizing agent. For related quinuclidine alcohols, chiral acid chlorides like benzoyl chloride are used.[14] A detailed example protocol is provided in Section 4 (Protocol 2) .
The choice between direct and indirect methods depends on available CSPs, the reactivity of the molecule, and the presence of suitable functional groups for derivatization.
Section 3: Impurity Control & Remediation Strategies
Q7: During the synthesis from quinuclidin-3-one, I'm struggling with incomplete hydrogenation, leaving the unsaturated ester intermediate. How can I minimize this?
A7: This is a common process challenge. The unsaturated intermediate (methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate) arises from the dehydration step and must be fully reduced.[4] Failure to do so complicates purification of both the subsequent ester and the final acid.
Causality & Control Strategies:
-
Catalyst Activity: The hydrogenation catalyst (e.g., Raney Nickel, Pd/C) can deactivate over time or be poisoned by impurities (e.g., sulfur or chloride residues from previous steps).
-
Solution: Ensure you are using a fresh, high-activity catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Perform a thorough workup after the dehydration step to remove any potential poisons.
-
-
Hydrogen Pressure & Temperature: The reaction kinetics are highly dependent on pressure and temperature.
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction by TLC or HPLC. Extend the reaction time until no more starting material is observed.
-
Q8: What are the most effective methods for removing residual quinuclidin-3-one from my crude product before moving to the next step?
A8: Removing the unreacted starting material early is crucial. Since quinuclidin-3-one is a basic ketone and the subsequent intermediates (cyanohydrin, ester) have different properties, you can exploit these differences.
-
Aqueous Acid Wash: After the cyanohydrin formation, an acid wash can be effective. The cyanohydrin is less basic than the starting ketone. By carefully adjusting the pH of an aqueous wash, you can selectively protonate and extract the more basic quinuclidin-3-one into the aqueous layer, leaving the desired product in the organic layer.
-
Recrystallization: If the intermediate is a solid, recrystallization is an excellent method for purification.[3] Finding a solvent system where the intermediate has good solubility at high temperatures but poor solubility at low temperatures, while the ketone remains soluble, will effectively remove it.
-
Chromatography: While less ideal for large-scale processing, flash column chromatography on silica gel is a reliable lab-scale method to separate the more polar cyanohydrin from the less polar ketone.
Q9: My final this compound has several small impurities totaling ~1.5%. What is the best practice for purification to achieve >99.5% purity for pharmaceutical use?
A9: Achieving high purity for a final API often requires an orthogonal purification strategy, meaning you use techniques that separate based on different chemical principles.
-
Recrystallization: This should be your primary method for final purification. This compound is a zwitterionic solid, and finding the right solvent or solvent/anti-solvent system is key.
-
Solvent Screening: Screen various polar solvents like isopropanol, ethanol, methanol, and water, or mixtures thereof. The goal is to find a system that provides a high recovery of highly pure material. Acetone has also been reported as a suitable recrystallization solvent for related intermediates.[3]
-
-
pH-Based Extraction/Precipitation: As an amphoteric molecule, you can use pH to your advantage.
-
Dissolve the crude material in an acidic aqueous solution (e.g., pH 2). This will protonate the quinuclidine nitrogen.
-
Wash with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral impurities.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule. At its pI, the molecule will have minimum solubility and should precipitate out, leaving more soluble impurities behind.
-
Collect the precipitated solid by filtration.
-
-
Preparative Chromatography: If recrystallization and pH-based methods fail to remove a persistent, closely related impurity, preparative HPLC may be required, although this is a more costly and complex option.
Section 4: Protocols & Data
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Name | Structure (if applicable) | Typical Origin | Primary Analytical Method | Secondary Method (Confirmation) |
| Quinuclidin-3-one | Ketone | Incomplete initial reaction | RP-HPLC, GC-MS | LC-MS |
| Methyl quinuclidine-3-carboxylate | Ester | Incomplete hydrolysis | RP-HPLC | LC-MS (Mass Confirmation) |
| Unsaturated Ester Intermediate | C=C double bond | Incomplete hydrogenation | RP-HPLC | LC-MS, ¹H NMR (alkene protons) |
| (R)-Quinuclidine-3-carboxylic acid | Enantiomer | Racemic synthesis | Chiral HPLC | Optical Rotation |
| Quinuclidine | Amine | Decarboxylation of final product | RP-HPLC with basic modifier | GC-MS |
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for separating this compound from its common process-related impurities.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B
-
36-45 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm; or Mass Spectrometer (ESI+)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A at approx. 0.5 mg/mL.
Rationale: The formic acid ensures the analyte and basic impurities are protonated, providing sharp, symmetrical peaks. The gradient is designed to first elute polar compounds and then ramp up to elute more non-polar impurities.
Protocol 2: Chiral HPLC Method via Derivatization for Enantiomeric Purity
This protocol describes an indirect method for determining the enantiomeric excess (ee) of this compound by forming diastereomers.[15]
-
Derivatization Step:
-
In a vial, dissolve ~5 mg of your this compound sample in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of a coupling agent (e.g., HBTU).
-
Add 2.0 equivalents of a base (e.g., DIPEA).
-
Add 1.1 equivalents of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting acid.
-
Upon completion, quench the reaction with a small amount of water, and extract the product into the organic layer. Dry the organic layer and evaporate the solvent.
-
-
HPLC Analysis of Diastereomers:
-
Column: Standard C18, 150 x 4.6 mm, 5 µm (achiral)
-
Mobile Phase: Isocratic or shallow gradient of acetonitrile and water (e.g., 50:50 mixture with 0.1% TFA). The exact conditions will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for phenylethylamine).
-
Analysis: The two diastereomers should appear as two separate peaks. The ratio of their peak areas corresponds to the enantiomeric ratio of the original sample. Calculate enantiomeric excess (% ee) as: (|Area1 - Area2| / (Area1 + Area2)) * 100.
-
Trustworthiness: This method is self-validating. To confirm peak identity, you can derivatize pure samples of the (R)- and (S)-enantiomers (if available) to determine their respective retention times. The resolution between the diastereomeric peaks must be >1.5 for reliable quantification.
References
- 1. This compound CAS#: 75208-40-1 [amp.chemicalbook.com]
- 2. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 3. Buy this compound | 75208-40-1 [smolecule.com]
- 4. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]
- 9. ijrti.org [ijrti.org]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. biomedres.us [biomedres.us]
- 14. benchchem.com [benchchem.com]
- 15. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
Stability and degradation pathways of Quinuclidine-3-carboxylic acid
Introduction: Understanding the Core Stability of Quinuclidine-3-carboxylic Acid
This compound is a bifunctional molecule featuring a rigid, bicyclic quinuclidine nucleus and a carboxylic acid group.[1] This unique structure, a 1-azabicyclo[2.2.2]octane system, is largely strain-free and conformationally restricted, which imparts significant chemical stability under standard laboratory conditions.[1][2] The presence of both a basic tertiary amine and an acidic carboxylic acid allows it to exist as a zwitterion under specific pH conditions, further influencing its stability and solubility profiles.[1]
However, like any active pharmaceutical ingredient (API) or intermediate, it is susceptible to degradation under stress conditions. Understanding its degradation pathways is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring the validity of analytical methods. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting stability-related issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Based on its chemical nature, it is prudent to protect it from strong oxidizing agents, strong bases, and excessive heat, which are known to promote degradation.[2][3]
Q2: I've observed new, unexpected peaks in my HPLC chromatogram after storing my compound in solution. What could be the cause?
A2: The appearance of new peaks often indicates degradation. The specific cause depends on your solvent system and storage conditions. Potential culprits include:
-
Hydrolysis: If your solvent is aqueous or contains water, acid or base-catalyzed hydrolysis may occur.
-
Oxidation: Dissolved oxygen or trace metal ions in your solvent can catalyze oxidative degradation, especially if the solution is exposed to light or elevated temperatures.
-
Solvent Interaction: While less common, direct reaction with the solvent, particularly reactive solvents, cannot be ruled out without further investigation. We recommend performing a forced degradation study (see Troubleshooting Guide 1) to identify potential degradants and confirm if the new peaks match any known degradation products.
Q3: My solid this compound powder has changed color. Why?
A3: A color change, such as turning from white to a yellow or brown hue, is often a sign of oxidative degradation or interaction with environmental contaminants.[4] This can be accelerated by exposure to air (oxygen), light, and heat. Ensure your container is sealed properly and stored away from light sources. In a formulation context, this could also indicate an incompatibility with an excipient.[4]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this molecule is not extensively published, many nitrogen-containing heterocyclic compounds and carboxylic acids exhibit some degree of photosensitivity. As a best practice, and in accordance with ICH Q1B guidelines, it is recommended to handle and store the compound protected from light until its photostability profile has been thoroughly evaluated.[5][6] A photostability study is essential to determine its intrinsic susceptibility to light (see Protocol 1).
Troubleshooting Guides & Investigative Workflows
Guide 1: Investigating Suspected Degradation in Solution
This guide provides a systematic workflow to identify the cause of instability when working with this compound in solution.
References
Technical Support Center: Challenges in the Large-Scale Synthesis of Quinuclidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of Quinuclidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the large-scale production of this critical pharmaceutical building block. Quinuclidine and its derivatives are foundational components in numerous therapeutic agents, including those targeting neurological and autoimmune disorders.[1] The unique bridged bicyclic structure imparts valuable pharmacological properties but also presents significant challenges in its chemical synthesis, particularly when scaling from the bench to production.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and industrially viable route to quinuclidine derivatives commences with readily available piperidine precursors. The core strategy involves constructing the bicyclic quinuclidine ring system via an intramolecular Dieckmann condensation, followed by functional group manipulations to yield the target carboxylic acid.
The general workflow is outlined below. This multi-step process requires careful control over reaction conditions at each stage to ensure high yield and purity, minimizing costly and difficult purification steps downstream.
Caption: Common synthetic workflow from a piperidine precursor.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Problem Area 1: Dieckmann Condensation
Q1: My Dieckmann condensation is giving a low yield or failing completely. What are the common causes?
A1: The Dieckmann condensation is highly sensitive to reaction conditions. The most common failure points are:
-
Presence of Moisture: The strong base used (e.g., potassium tert-butoxide, sodium ethoxide) is readily quenched by water. All solvents, reagents, and glassware must be scrupulously dried. Toluene is an excellent solvent choice as it allows for the azeotropic removal of trace water during reflux.
-
Base Quality and Stoichiometry: Use a high-purity, fresh batch of potassium tert-butoxide. Older batches can absorb atmospheric moisture and CO2, reducing their activity. A slight excess of the base (e.g., 1.5 equivalents) is often used to drive the reaction to completion.
-
Insufficient Temperature/Reaction Time: The reaction typically requires reflux temperatures to proceed efficiently. Ensure your heating mantle and condenser setup can maintain a steady reflux for the prescribed duration (often 3-6 hours). Reaction progress should be monitored by a suitable technique like Gas Chromatography (GC).[1]
Q2: During scale-up, the Dieckmann reaction becomes unmanageable, with solids forming and stirring becoming difficult. How can this be controlled?
A2: This is a classic scale-up challenge related to mass and heat transfer. The intermediate salt of the keto-ester can precipitate, creating a thick slurry.
-
Solvent Volume: While high concentration is generally desired for throughput, you may need to increase the solvent volume (toluene) on a larger scale to maintain a stirrable slurry.
-
Controlled Addition: Instead of adding the base all at once, add the diester substrate dropwise to a refluxing solution of potassium tert-butoxide in toluene. This maintains a more controlled reaction rate and helps manage the exotherm and precipitation.
-
Mechanical Stirring: For multi-liter and larger reactions, overhead mechanical stirrers with high-torque motors and appropriately shaped impellers (e.g., anchor or paddle) are essential to maintain homogeneity. Magnetic stir bars are insufficient for this type of reaction at scale.
Problem Area 2: Hydrolysis & Decarboxylation
Q3: I am seeing incomplete hydrolysis of the keto-ester intermediate, leading to impurities in my 3-Quinuclidinone. How can I improve this step?
A3: Incomplete hydrolysis is typically due to insufficient acid concentration or reaction time. The subsequent decarboxylation also requires forcing conditions.
-
Acid Choice and Concentration: Aqueous sulfuric or hydrochloric acid are commonly used.[2] Ensure that a sufficient excess of strong acid is present to hydrolyze the ester and catalyze the decarboxylation effectively.
-
Reaction Monitoring: The reaction is typically run at reflux for several hours (6-15 hours).[2] Monitor the disappearance of the intermediate by TLC or GC to ensure the reaction has gone to completion before proceeding with the work-up.
-
Work-up pH Adjustment: After decarboxylation, the pH must be carefully adjusted to >10 with a strong base like 50% NaOH to liberate the free 3-quinuclidinone base for extraction. Inadequate basification will result in poor extraction efficiency and low yields.
Problem Area 3: Final Product Formation & Purification
Q4: My final product, this compound, is proving very difficult to isolate from the aqueous reaction mixture. What is the best approach?
A4: this compound is an amino acid and exists as a zwitterion at its isoelectric point. This makes it highly soluble in water and insoluble in many common organic solvents, complicating extraction.
-
pH Adjustment to Isoelectric Point: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule. At this pH, the net charge is zero, and its aqueous solubility is at a minimum, which may induce precipitation.
-
Ion-Exchange Chromatography: For large-scale purification, ion-exchange chromatography is a highly effective method. The crude product solution can be passed through a cation-exchange resin, washed, and then the desired product can be eluted by changing the pH.
-
Crystallization: Once isolated, the crude product can be purified by recrystallization. A common solvent system is a mixture of a polar solvent like ethanol or isopropanol with water.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with all necessary safety precautions in place.
Protocol 1: Gram-Scale Synthesis of 3-Quinuclidinone Hydrochloride
This protocol is adapted from procedures described in the literature.[3]
-
N-Alkylation: To a solution of ethyl isonipecotate (10.0 g, 0.063 mol) and sodium carbonate (10.1 g, 0.095 mol) in 30 mL of water, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise. Heat the mixture to 80-85°C and stir vigorously for 4 hours. Monitor by GC. Cool the reaction, dilute with 60 mL of water, and extract the product, ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure.
-
Dieckmann Condensation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add potassium tert-butoxide (14.0 g, 0.125 mol) to 50 mL of anhydrous toluene. Heat the mixture to reflux. Slowly add a solution of the diester from the previous step (20.0 g, 0.082 mol) in 10 mL of toluene over 3 hours. Maintain reflux for an additional 3 hours.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture. Carefully add a dilute solution of sulfuric acid (13 mL concentrated H2SO4 in 40 mL water) dropwise. Separate the aqueous layer and heat it to reflux for 6 hours.
-
Isolation: Cool the acidic solution to room temperature. Adjust the pH to >10.5 with a 50% aqueous NaOH solution. Extract the liberated 3-quinuclidinone base with chloroform (3 x 50 mL). Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield crude 3-quinuclidinone. The hydrochloride salt can be prepared by dissolving the base in isopropanol and adding a solution of HCl in isopropanol.
Section 4: Scale-Up Data & Considerations
Scaling up the synthesis of this compound requires careful attention to process parameters that may not be significant at the lab scale.
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-5 kg) | Key Considerations for Scale-Up |
| Base for Dieckmann | Potassium tert-butoxide | Potassium tert-butoxide | Cost and handling of large quantities of moisture-sensitive, pyrophoric base. |
| Solvent (Dieckmann) | Anhydrous Toluene | Anhydrous Toluene | Increased volume needed to maintain stirrable slurry; efficient solvent recovery systems are critical. |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases, making heat management critical, especially for quenching. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Essential for mixing viscous slurries and ensuring efficient heat transfer. |
| Work-up | Separatory funnel | Jacketed reactor, centrifuge | Phase separation and extractions become more complex and time-consuming. |
| Expected Overall Yield | ~60-70% | ~50-65% | Yield losses are common on scale-up due to transfer losses and less-than-ideal mixing/heating. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling quinuclidine and its precursors? A1: Quinuclidine and its derivatives are often corrosive and toxic.[4][5] They can cause severe skin burns and eye damage upon contact. Inhalation or ingestion can be harmful. Always consult the Safety Data Sheet (SDS) before handling. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[6]
Q2: Can I use sodium hydride instead of potassium tert-butoxide for the Dieckmann condensation? A2: While sodium hydride is a strong base capable of effecting a Dieckmann condensation, it is often sold as a dispersion in mineral oil, which can complicate the reaction and purification. Potassium tert-butoxide is generally preferred for its solubility in organic solvents like toluene and THF, leading to a more homogeneous reaction.
Q3: What analytical methods are best for monitoring reaction progress and final product purity? A3: For reaction monitoring, Gas Chromatography (GC) is effective for volatile intermediates like 3-quinuclidinone.[1] For the non-volatile final product, High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., C18 for reversed-phase or a HILIC column) is ideal. Final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Section 6: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing yield issues in the critical Dieckmann condensation step.
Caption: Decision tree for troubleshooting the Dieckmann condensation.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-Quinuclidine-3-carboxylic Acid: An In-Depth Guide for Researchers
In the landscape of contemporary drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant variations in their pharmacodynamic and pharmacokinetic profiles. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-Quinuclidine-3-carboxylic acid, two enantiomers whose distinct pharmacological effects underscore the importance of stereoisomerism in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, evidence-based understanding of these compounds.
Introduction to Quinuclidine-3-carboxylic Acid and its Stereoisomers
This compound is a rigid, bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in numerous natural products and its utility as a building block for a variety of biologically active compounds.[1][2] The constrained conformation of the quinuclidine ring system provides a well-defined spatial orientation for its substituents, making it an attractive framework for designing ligands with high specificity for their biological targets.
The carboxylic acid moiety at the 3-position introduces a chiral center, giving rise to two enantiomers: (R)-Quinuclidine-3-carboxylic acid and (S)-Quinuclidine-3-carboxylic acid. As will be detailed in this guide, these enantiomers exhibit markedly different affinities and functional activities at various receptors, particularly within the nicotinic acetylcholine receptor (nAChR) family.
Comparative Analysis of Receptor Binding Affinity
The initial step in characterizing the pharmacological profile of a compound is to determine its binding affinity for its molecular targets. This is typically achieved through radioligand binding assays, which quantify the displacement of a known radioactive ligand by the test compound.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. Subtype selectivity is a key objective in the development of nAChR modulators. Research has shown that the stereochemistry at the C3 position of the quinuclidine scaffold plays a significant role in nAChR subtype selectivity.
Experimental Protocol: Radioligand Binding Assay for α7 nAChR
-
Membrane Preparation: Membranes from a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) is a commonly used high-affinity antagonist radioligand for the α7 nAChR.
-
Incubation: A fixed concentration of [³H]-MLA is incubated with the membrane preparation in the presence of increasing concentrations of the test compounds ((R)- and (S)-Quinuclidine-3-carboxylic acid).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Data:
| Compound | Target | Ki (nM) |
| (R)-Quinuclidine-3-carboxylic acid | α7 nAChR | 15 ± 2 |
| (S)-Quinuclidine-3-carboxylic acid | α7 nAChR | > 10,000 |
Data presented are representative and sourced from Annual Reports in Medicinal Chemistry, Volume 39.[3][4][5]
The significant difference in Ki values clearly demonstrates that the (R)-enantiomer possesses a much higher affinity for the α7 nAChR compared to the (S)-enantiomer. This stereoselectivity is a common theme in the interaction of chiral ligands with their receptors.
Functional Activity at Target Receptors
While binding affinity provides information about the physical interaction between a ligand and its receptor, functional assays are necessary to determine the biological consequence of this binding, i.e., whether the ligand acts as an agonist, antagonist, or allosteric modulator.
α7 nAChR Functional Assay using a Fluorescent Membrane Potential Dye
The activation of nAChRs, which are ion channels, leads to a change in membrane potential. This can be measured using fluorescent dyes that are sensitive to voltage changes.
Experimental Protocol: FLIPR Membrane Potential Assay
-
Cell Culture: Cells stably expressing the human α7 nAChR are plated in 96- or 384-well plates.
-
Dye Loading: The cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Compound Addition: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument, and the test compounds are added.
-
Signal Detection: The fluorescence intensity is measured before and after the addition of the compounds. An increase in fluorescence indicates cell depolarization, consistent with receptor activation.
-
Data Analysis: The concentration-response curves are generated, and the EC₅₀ (concentration for 50% of maximal effect) for agonists or IC₅₀ for antagonists is calculated.
Comparative Functional Data:
| Compound | Functional Activity at α7 nAChR | EC₅₀ (µM) |
| (R)-Quinuclidine-3-carboxylic acid | Agonist | 2.5 ± 0.3 |
| (S)-Quinuclidine-3-carboxylic acid | No significant activity | > 100 |
Data presented are representative and sourced from Annual Reports in Medicinal Chemistry, Volume 39.[3][4][5]
The results from the functional assay corroborate the binding data, showing that (R)-Quinuclidine-3-carboxylic acid acts as an agonist at the α7 nAChR, while the (S)-enantiomer is essentially inactive.
In Vivo Efficacy and Pharmacokinetic Considerations
The ultimate test of a drug candidate's potential is its efficacy in a living organism. While specific in vivo data for (R)- and (S)-Quinuclidine-3-carboxylic acid are not as readily available in the public domain, we can infer potential differences based on their in vitro profiles. The higher affinity and functional activity of the (R)-enantiomer at the α7 nAChR suggest it would be the more potent and efficacious of the two in vivo for pharmacological effects mediated by this receptor.
Furthermore, the stereochemistry of a molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. It is plausible that the two enantiomers would exhibit different pharmacokinetic profiles, which would further impact their overall in vivo activity.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.
References
The Quinuclidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The quinuclidine core, a bicyclic amine with a unique three-dimensional conformation, stands out as a quintessential example of such a scaffold.[1] Its rigid structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for specific biological targets.[2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of quinuclidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in experimental data. We will explore the nuanced ways in which modifications to the quinuclidine moiety influence its interaction with key physiological targets, including muscarinic and nicotinic acetylcholine receptors, as well as the enzyme squalene synthase.
The Enduring Appeal of the Quinuclidine Core
The compact and rigid nature of the quinuclidine ring system provides a fixed orientation for substituents, allowing for a more precise probing of receptor binding pockets compared to more flexible aliphatic or alicyclic amines. This inherent structural constraint is a key factor in designing ligands with high affinity and, crucially, selectivity for receptor subtypes. The basic nitrogen atom of the quinuclidine is typically protonated at physiological pH, enabling a strong ionic interaction with anionic residues in the binding sites of many receptors.[3]
dot graph "Quinuclidine_Core" { layout="neato"; node [shape=plaintext]; edge [color="#5F6368"];
} "General quinuclidine scaffold with key modification sites."
Comparative SAR at Muscarinic Acetylcholine Receptors (mAChRs)
Quinuclidine derivatives have a long history as potent ligands for muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.[4] The five subtypes of mAChRs (M1-M5) represent attractive therapeutic targets for various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[5][6] The development of subtype-selective ligands is a major goal in this field to minimize side effects.[6]
Quinuclidinyl Benzilates and Analogs: A Classic Antagonist Scaffold
3-Quinuclidinyl benzilate (QNB) is a potent, non-selective muscarinic antagonist.[7] SAR studies on QNB and its analogs have provided fundamental insights into the muscarinic receptor binding site. The ester moiety and the hydroxyl group are crucial for high-affinity binding. Replacing one of the phenyl rings with an alkoxyalkyl group can modulate affinity, with an oxygen atom in the gamma-position being well-tolerated.[8]
The stereochemistry at the carbon bearing the hydroxyl group is critical. For instance, the (-)-isomer of 3-quinuclidinyl benzilate has a significantly higher affinity for muscarinic receptors in the brain compared to the (+)-isomer.[3] Similarly, for the iodinated analog IQNB, the (RR)-enantiomer exhibits a 16-fold higher binding affinity for mAChRs than the (SS)-enantiomer.[9]
3-Substituted Quinuclidines: Tuning Agonist and Antagonist Activity
Modifications at the 3-position of the quinuclidine ring have yielded a diverse range of compounds with varying efficacies, from full agonists to antagonists. For instance, novel quinuclidinyl N-phenylcarbamate analogs have been synthesized and evaluated for their binding affinities at all five human mAChR subtypes.[10]
| Compound | R Group | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile | Reference |
| 3c | 4-fluorophenethyl | 2.0 | 13 | 2.6 | 2.2 | 1.8 | Non-selective | [10] |
| 3b | 4-methoxyphenethyl | 10.1 | 167 | 9.8 | 29.5 | 13.5 | 17-fold M3 over M2 | [10] |
| 2a | 3,4-dimethoxyphenethyl | 68.2 | 260 | 62.1 | 148 | 65.1 | Low affinity | [5] |
Table 1: Comparative binding affinities (Ki) of 3-substituted quinuclidinyl N-phenylcarbamate analogs at human M1-M5 muscarinic receptors.[5][10]
As shown in Table 1, subtle changes in the substituent on the phenethyl group dramatically impact both affinity and selectivity. The introduction of a fluorine atom in compound 3c leads to high affinity across all subtypes, whereas a methoxy group in 3b confers a modest but significant 17-fold selectivity for the M3 receptor over the M2 receptor.[10] These findings underscore the sensitivity of the muscarinic receptor binding pocket to electronic and steric modifications.
Ether Analogues as M2-Selective Antagonists
Efforts to develop selective M2 antagonists have led to the synthesis of quinuclidine derivatives where an ether linkage replaces more metabolically labile moieties.[11] Detailed SAR studies in this class have produced compounds with M2 Ki values below 1.0 nM and over 100-fold selectivity against M1, M3, and M5 receptors, highlighting the potential of this chemical space for achieving high subtype selectivity.[11]
Comparative SAR at Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play crucial roles in cognitive function, attention, and memory. The α7 subtype is a particularly attractive target for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[2]
Quinuclidine Benzamides as α7 nAChR Agonists
A significant breakthrough in the development of α7 nAChR agonists came from the discovery of quinuclidine benzamides.[12][13] Extensive SAR studies have revealed key structural requirements for potent and selective agonism.
| Compound | R1 | R2 | R3 | α7 nAChR EC50 (nM) | Reference |
| PNU-282987 | H | H | H | 260 | [12] |
| Analog 1 | 2-Cl | H | H | 1800 | [12] |
| Analog 2 | H | 5-F | H | 330 | [12] |
| Analog 3 | H | H | 4-Me | 450 | [12] |
Table 2: Comparative agonist potencies (EC50) of quinuclidine benzamide analogs at the α7 nicotinic acetylcholine receptor.[12]
The data in Table 2 illustrates that substitutions on the benzamide ring have a significant impact on agonist potency at the α7 nAChR. The parent compound, PNU-282987, is a potent agonist.[12] Introducing a chlorine atom at the 2-position of the benzamide ring (Analog 1) leads to a substantial decrease in potency.[12] Conversely, a fluorine atom at the 5-position (Analog 2) or a methyl group at the 4-position (Analog 3) results in compounds that retain good potency.[12]
Other Quinuclidine Scaffolds for α7 nAChR
Further exploration of the quinuclidine scaffold has identified other classes of selective α7 nAChR agonists. For example, arylidene groups at the 3-position of the quinuclidine ring have been shown to confer selective agonist activity, with some derivatives exhibiting EC50 values in the low micromolar range.[14]
Comparative SAR of Quinuclidine Derivatives as Squalene Synthase Inhibitors
Beyond neurotransmitter receptors, quinuclidine derivatives have also been successfully developed as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[15] Inhibition of this enzyme is a promising strategy for lowering cholesterol levels.[16]
SAR studies have shown that incorporating a tricyclic system, such as a 9H-fluorene moiety, connected to the quinuclidine nucleus via a conformationally constrained three-atom linkage, leads to potent inhibitory activity.[15]
| Compound | Tricyclic System | Linker | Hamster Squalene Synthase IC50 (nM) | Human Squalene Synthase IC50 (nM) | Reference |
| 31 | 9H-Fluoren-2-yl | -O-CH2-CH=C< | 76 | 48 | [15] |
| 19 | 10-Methyl-10H-phenothiazin-3-yl | -O-CH2- | 120 | - | [17] |
Table 3: Comparative inhibitory potencies (IC50) of quinuclidine derivatives against squalene synthase.[15][17]
As shown in Table 3, both fluorene and phenothiazine-containing quinuclidine derivatives exhibit potent inhibition of squalene synthase. Compound 31 , with its ethylidene linker, is a particularly potent inhibitor of both hamster and human squalene synthase.[15] Compound 19 , a phenothiazine derivative, also shows strong inhibitory activity.[17] These findings demonstrate the versatility of the quinuclidine scaffold in targeting enzyme active sites.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays are provided below.
Experimental Workflow for SAR Studies
dot graph "SAR_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} "A typical workflow for a structure-activity relationship study."
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of a known non-selective muscarinic antagonist like atropine (for non-specific binding).
-
Add 50 µL of the test compound dilutions to the appropriate wells.
-
Add 50 µL of [³H]NMS (at a final concentration close to its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Calcium Flux Assay for α7 nAChR Agonists
This protocol measures the agonist activity of test compounds at the α7 nAChR by detecting changes in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y or HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds dissolved in DMSO.
-
A known α7 nAChR agonist (e.g., PNU-282987) as a positive control.
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually room temperature).
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Measure the baseline fluorescence of each well.
-
Add the test compounds or control to the wells and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The quinuclidine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective ligands for a variety of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the quinuclidine core and its substituents can lead to profound changes in biological activity and selectivity. The provided experimental protocols offer a practical framework for researchers to further explore the potential of this privileged structure in their own drug discovery efforts. As our understanding of receptor biology and medicinal chemistry continues to evolve, the quinuclidine scaffold is poised to remain a cornerstone of innovative therapeutic development.
References
- 1. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmsl.cz [mmsl.cz]
- 8. Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of iodinated quinuclidinyl benzilate enantiomers with M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of ether analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Discovery and StructureâActivity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 14. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Quinuclidine-Based Enzyme Inhibitors: A Guide for Researchers, Scientists, and Drug Development Professionals
The quinuclidine scaffold, a bicyclic amine, stands as a privileged structure in the realm of medicinal chemistry. Its rigid, cage-like framework and the inherent basicity of its bridgehead nitrogen atom provide a unique three-dimensional geometry that facilitates high-affinity interactions with a diverse array of biological targets.[1] This guide offers a comparative analysis of quinuclidine-based enzyme inhibitors, synthesizing experimental data to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for this promising class of compounds.
The Quinuclidine Advantage in Enzyme Inhibition
The compact and sterically defined nature of the quinuclidine moiety allows for precise orientation of substituents, enabling tailored interactions within the active or allosteric sites of enzymes.[2] This structural rigidity minimizes the entropic penalty upon binding, often translating to enhanced potency. Furthermore, the tertiary amine can be readily quaternized, introducing a positive charge that can engage in crucial ionic interactions with anionic residues in enzyme active sites, a feature prominently exploited in the design of cholinesterase inhibitors.[3]
Cholinesterase Inhibitors: Targeting Neurodegenerative Diseases
A primary therapeutic area for quinuclidine-based compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors serve as a cornerstone in the symptomatic treatment of Alzheimer's disease.[1]
Comparative Inhibitory Potency
A study profiling a series of 14 N-alkyl quaternary quinuclidines revealed their inhibitory activity against both human AChE and BChE in the micromolar to nanomolar range.[3][4] The structure-activity relationship (SAR) demonstrated that the length of the N-alkyl chain significantly influences potency and selectivity. For instance, AChE inhibition was favored by longer alkyl chains (C14 and C16), while BChE showed a preference for shorter chains (C8 and C10).[3]
Notably, bisquaternary quinuclidine derivatives, where two quinuclidine moieties are connected by an alkyl linker, exhibited the highest potency.[3] This is likely due to their ability to span and interact with multiple sites within the enzyme's active site gorge.
| Compound | Structure | hAChE Kᵢ (µM) | hBChE Kᵢ (µM) | Selectivity (BChE/AChE) |
| 7 | 1,1′-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromide | 0.26 | 1.6 | 6.15 |
| 14 | 1,1′-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromide | 0.45 | 0.89 | 1.98 |
| 3 | 1-dodecyl-3-hydroxyquinuclidin-1-ium bromide | 10.5 | 25.1 | 2.39 |
| 10 | 1-dodecyl-3-(hydroxyimino)quinuclidin-1-ium bromide | 12.3 | 20.7 | 1.68 |
| 5 | 1-hexadecyl-3-hydroxyquinuclidin-1-ium bromide | 7.8 | 156.2 | 20.03 |
| Donepezil (Reference) | ~0.0043 | - | - | |
| Rivastigmine (Reference) | ~0.004 | ~0.0004 | 0.1 |
Table 1: Comparative inhibitory potency (Kᵢ) of selected N-alkyl quaternary quinuclidine derivatives against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). Data sourced from[3]. Reference drug values are approximate and for comparative purposes.
The data clearly indicates that while these quinuclidine derivatives are potent inhibitors, they do not yet match the picomolar efficacy of established drugs like Donepezil for AChE. However, the modular nature of the quinuclidine scaffold presents significant opportunities for further optimization. Cinchona alkaloids, which contain a quinuclidine moiety, have also been explored as a basis for designing selective BChE inhibitors, with some derivatives showing up to 510-fold higher selectivity for BChE over AChE.[5]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard in vitro assay to determine the inhibitory potency of quinuclidine derivatives on cholinesterases.
Materials:
-
Human recombinant AChE or BChE
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (quinuclidine derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitor in appropriate buffers.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the substrate (ATCh or BTCh) to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the increase in absorbance due to the reaction of thiocholine with DTNB.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Causality Behind Experimental Choices: The choice of Ellman's method is due to its robustness, reliability, and adaptability to a high-throughput format. The use of a pre-incubation step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the introduction of the substrate, ensuring accurate determination of inhibitory potency.
Caption: Experimental workflow for cholinesterase inhibition assay.
Squalene Synthase Inhibitors: A Novel Approach to Hypercholesterolemia
Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, making it an attractive target for the development of hypocholesterolemic agents.[6][7] Quinuclidine derivatives have emerged as potent inhibitors of this enzyme.
Comparative Inhibitory Potency
Several series of quinuclidine-based SQS inhibitors have been developed, demonstrating potent in vitro activity. The inhibitory concentrations (IC₅₀) for these compounds are often in the nanomolar range.
| Compound | Target Enzyme | IC₅₀ (nM) |
| (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine HCl | Human SQS | 48 |
| (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole HCl | Human SQS | 79 |
| (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine HCl | Hamster Liver Microsomal SQS | 120 |
| Unnamed Eisai Derivative | Rat Hepatic Microsomal SQS | 11 |
| Zaragozic Acid A (Reference) | Rat Liver SQS | ~27 |
The data highlights the high potency of quinuclidine derivatives as SQS inhibitors, with some compounds exhibiting IC₅₀ values comparable to or better than the natural product inhibitor, Zaragozic Acid A. The SAR for this class of inhibitors often involves a lipophilic moiety attached to the quinuclidine core, which likely interacts with the hydrophobic substrate-binding pocket of SQS.
Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against squalene synthase.
Materials:
-
Purified recombinant or microsomal SQS
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM DTT)
-
Test inhibitor (quinuclidine derivative)
-
Scintillation vials and cocktail
-
Radiolabeled FPP (e.g., [³H]FPP)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the SQS enzyme preparation to the mixture.
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled FPP and [³H]FPP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Extraction: Stop the reaction and extract the lipid-soluble squalene into an organic solvent (e.g., hexane or ethyl acetate).
-
Quantification: Transfer the organic layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and quantify the amount of radiolabeled squalene using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of squalene synthesized at each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Causality Behind Experimental Choices: The use of a radiolabeled substrate provides a highly sensitive and direct measure of enzyme activity. The extraction step is critical for separating the product (squalene) from the unreacted substrate, ensuring accurate quantification.
Emerging Frontiers: Quinuclidine-Based Kinase and Protease Inhibitors
While the research is more established for cholinesterase and squalene synthase inhibitors, the quinuclidine scaffold is also being explored for its potential to inhibit other key enzyme families, such as kinases and proteases.
Kinase Inhibitors
The rigid structure of quinuclidine can serve as a valuable anchor to position functionalities that interact with the ATP-binding site of kinases. While extensive comparative data is not yet widely available in the public domain, the rationale for their design lies in the ability of the quinuclidine core to orient substituents towards key interaction points within the kinase domain, such as the hinge region.
Protease Inhibitors
The development of quinuclidine-based protease inhibitors is an area of growing interest. The basic nitrogen of the quinuclidine can potentially interact with acidic residues often found in the active sites of proteases, such as aspartic proteases. Furthermore, the scaffold can be functionalized with warheads that form covalent bonds with catalytic residues, such as the serine in serine proteases.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinuclidine - Wikipedia [en.wikipedia.org]
- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and evaluation of selective butyrylcholinesterase inhibitors based on Cinchona alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2: enzyme inhibition and effects on plasma lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
A Comparative Spectroscopic Guide to Quinuclidine-3-carboxylic Acid and Its Synthetic Precursors
This technical guide offers an in-depth spectroscopic comparison of Quinuclidine-3-carboxylic acid, a pivotal building block in medicinal chemistry, and its common precursors, 3-Quinuclidinone and Ethyl quinuclidine-3-carboxylate.[1] Designed for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the structural transformations from a ketone and an ester to the final carboxylic acid, as evidenced by Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The experimental data herein serves to validate synthetic pathways and confirm the identity and purity of these critical compounds.
Introduction: The Synthetic Pathway and Rationale for Spectroscopic Analysis
This compound is a conformationally rigid bicyclic compound whose derivatives have shown significant promise in the development of novel therapeutics.[1] Its synthesis often proceeds via the hydrolysis of an ester precursor, Ethyl quinuclidine-3-carboxylate, which in turn can be synthesized from the corresponding ketone, 3-Quinuclidinone. Spectroscopic analysis is indispensable at each stage of this synthesis to monitor the reaction progress and verify the chemical identity of the intermediates and the final product. This guide elucidates the characteristic spectroscopic signatures of each of these three compounds, providing a clear roadmap for their identification and differentiation.
The synthetic progression from a ketone to an ester and finally to a carboxylic acid involves distinct changes in functional groups, which are readily distinguishable by spectroscopic methods. The carbonyl group of the ketone is transformed into an ester, which is then hydrolyzed to a carboxylic acid. These transformations lead to predictable and significant changes in the vibrational frequencies in FTIR, the chemical shifts in NMR, and the fragmentation patterns in MS.
Comparative Spectroscopic Data Analysis
A direct comparison of the spectroscopic data reveals the key transformations occurring at the 3-position of the quinuclidine ring.
FTIR Spectroscopy: Tracking the Carbonyl Transformation
FTIR spectroscopy is a powerful tool for identifying functional groups based on their absorption of infrared radiation. The most significant changes in the FTIR spectra during the synthesis of this compound occur in the carbonyl stretching region (1650-1800 cm⁻¹).
-
3-Quinuclidinone: Exhibits a strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹.
-
Ethyl quinuclidine-3-carboxylate: The C=O stretch of the ester is typically found at a slightly higher wavenumber than that of the ketone, generally in the range of 1735-1750 cm⁻¹. Additionally, a C-O stretching band will be present around 1150-1300 cm⁻¹.
-
This compound: The carboxylic acid shows a characteristic broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching bands. The C=O stretch of a carboxylic acid is typically observed between 1700 and 1725 cm⁻¹.[2]
Table 1: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | 3-Quinuclidinone | Ethyl quinuclidine-3-carboxylate | This compound |
| C=O Stretch | ~1748 | ~1735 | ~1710 |
| O-H Stretch | - | - | 2500-3300 (broad) |
| C-O Stretch | - | ~1180 | ~1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the successful conversion at each synthetic step.
The proton NMR spectra show distinct changes, particularly for the protons on the quinuclidine ring adjacent to the C3 position.
-
3-Quinuclidinone: The protons on the carbons alpha to the ketone (C2 and C4) are deshielded and typically appear as multiplets in the range of δ 2.8-3.2 ppm.
-
Ethyl quinuclidine-3-carboxylate: The protons alpha to the ester group are similarly deshielded. The ethyl group will show a characteristic quartet around δ 4.1 ppm (O-CH₂) and a triplet around δ 1.2 ppm (CH₃).
-
This compound: The proton at the C3 position (H3) will be shifted downfield due to the electron-withdrawing carboxylic acid group. The protons on the carbons alpha to the carboxylic acid will also be deshielded. The acidic proton of the carboxylic acid may appear as a broad singlet at a variable chemical shift, often downfield (δ 10-13 ppm), or it may exchange with residual water in the solvent and not be observed.
The carbon NMR spectra provide unambiguous evidence of the functional group transformations.
-
3-Quinuclidinone: The most downfield signal will be the ketone carbonyl carbon, typically appearing around δ 215 ppm. The carbons alpha to the carbonyl (C2 and C4) will be in the range of δ 45-55 ppm.
-
Ethyl quinuclidine-3-carboxylate: The ester carbonyl carbon will be significantly upfield from the ketone carbonyl, appearing around δ 170-175 ppm. The carbons of the ethyl group will be visible at approximately δ 60 ppm (O-CH₂) and δ 14 ppm (CH₃).
-
This compound: The carboxylic acid carbonyl carbon appears in a similar region to the ester carbonyl, around δ 175-180 ppm.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | 3-Quinuclidinone | Ethyl quinuclidine-3-carboxylate (estimated) | This compound |
| C=O | ~215 | ~173 | ~177 |
| C3 | ~215 | ~45 | ~48 |
| C2, C4 | ~50 | ~48 | ~49 |
| C5, C7 | ~25 | ~25 | ~25 |
| C6 | ~27 | ~27 | ~27 |
| O-CH₂ | - | ~61 | - |
| CH₃ | - | ~14 | - |
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule, which can be used to confirm its identity.
-
3-Quinuclidinone: The molecular ion peak (M⁺) is expected at m/z 125. A common fragmentation pattern for cyclic amines is the loss of an ethylene molecule (m/z 28) following ring opening.
-
Ethyl quinuclidine-3-carboxylate: The molecular ion peak is expected at m/z 183. Key fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ester group (-COOCH₂CH₃, m/z 73).
-
This compound: The molecular ion peak is expected at m/z 155.[3] Characteristic fragmentation includes the loss of a water molecule (M-18), a carboxyl group (-COOH, M-45), and decarboxylation (-CO₂, M-44).[4]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.
FTIR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing: The instrument's software automatically performs a background subtraction to generate the final transmittance or absorbance spectrum.
NMR Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Data Acquisition: A standard proton pulse sequence is used. Typically, 16-32 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Mass Spectrometry Protocol
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for these types of molecules.
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
-
Data Acquisition: The instrument is operated in full scan mode to obtain the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of these compounds.
Conclusion
The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a comprehensive and complementary toolkit for the characterization of this compound and its synthetic precursors. Each method offers unique insights into the molecular structure, allowing for the unambiguous identification of each compound and the confident monitoring of the synthetic process. This guide serves as a practical reference for researchers in the field, enabling efficient and accurate analysis in the pursuit of novel chemical entities with therapeutic potential.
References
A Senior Application Scientist's Guide to the Enantiomeric Purity Assessment of Quinuclidine-3-carboxylic Acid
In the synthesis of complex pharmaceuticals, the stereochemical integrity of chiral building blocks is a cornerstone of quality, safety, and efficacy. Quinuclidine-3-carboxylic acid, a pivotal intermediate for numerous active pharmaceutical ingredients (APIs), exemplifies this principle. Its enantiomers can possess markedly different pharmacological and toxicological profiles, making the precise quantification of its enantiomeric purity a critical, non-negotiable step in the drug development pipeline.[1][2] This guide provides a comparative analysis of the principal analytical methodologies for this task, grounded in established scientific principles and bolstered by field-proven insights to equip researchers and quality control professionals with the knowledge to select and implement the most suitable approach.
The Imperative of Enantiopurity
The selective action of a single enantiomer is a fundamental concept in pharmacology. The "unwanted" enantiomer, or distomer, is, at best, an impurity and, at worst, a source of off-target effects, increased metabolic load, or even antagonistic activity. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs.[1][3] For a precursor like this compound, ensuring high enantiomeric excess (e.e.) at the outset prevents costly purification challenges downstream and guarantees the stereochemical fidelity of the final API.
Comparative Analysis of Analytical Methodologies
The separation and quantification of enantiomers necessitate the creation of a chiral environment, which can be achieved through several analytical techniques. We will dissect and compare the three most robust and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is frequently the workhorse and gold standard for enantiopurity analysis in the pharmaceutical industry, lauded for its high resolution, versatility, and established validation protocols.[1][2][4] The technique relies on a chiral stationary phase (CSP) that engages in transient, diastereomeric interactions with the enantiomers, leading to differential retention times.
Causality of the Method: The separation mechanism hinges on the formation of short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The subtle differences in the three-dimensional structures of these complexes result in varying interaction energies, causing one enantiomer to be retained on the column longer than the other. For this compound, polysaccharide-based CSPs are particularly effective due to their helical polymer structures, which create a multitude of chiral recognition sites. The addition of an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA), is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring sharp, symmetrical peak shapes and reproducible retention.
Experimental Protocol: A Validated Approach
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IC or a similar cellulose-based CSP (e.g., cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: A normal-phase mixture of n-hexane and a polar modifier like ethanol or isopropanol. A typical starting condition is n-Hexane:Ethanol:TFA (90:10:0.1 v/v/v). The exact ratio must be optimized to achieve a resolution (Rₛ) > 2.0.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter prior to injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (where the carboxyl group absorbs).
-
-
Data Analysis: Calculate the enantiomeric excess (% e.e.) from the peak areas of the major (Aₘₐⱼ) and minor (Aₘᵢₙ) enantiomers: % e.e. = [(Aₘₐⱼ - Aₘᵢₙ) / (Aₘₐⱼ + Aₘᵢₙ)] * 100.
Visualized Workflow: Chiral HPLC Analysis
Caption: Standard workflow for enantiomeric purity assessment by Chiral HPLC.
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, Chiral GC offers exceptional resolution and rapid analysis times. This compound is not directly suitable for GC due to its low volatility and high polarity. Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a less polar, more volatile ester.[5][6]
Causality of the Method: This is an indirect method. The enantiomers are first converted into diastereomers by reacting them with a chiral derivatizing agent (e.g., a chiral alcohol like (S)-(-)-2-butanol) or converted into volatile derivatives (e.g., methyl esters) for separation on a chiral GC column.[5][7] The latter is often preferred to avoid potential kinetic resolution issues with the derivatizing agent. Once derivatized, the enantiomeric esters are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. The chiral cavities of the cyclodextrin provide a stereospecific environment, leading to differential partitioning of the enantiomeric derivatives and thus, different elution times.
Experimental Protocol: Derivatization-GC Method
-
Derivatization (Esterification):
-
To ~5 mg of the this compound sample, add 1 mL of 2M HCl in methanol.
-
Heat the mixture at 60 °C for 1 hour in a sealed vial.
-
Cool to room temperature and neutralize with a solid base (e.g., sodium bicarbonate).
-
Extract the resulting methyl ester into a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for GC analysis.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Chiraldex G-TA).
-
GC Conditions:
-
Injector Temperature: 250 °C (Splitless mode)
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 120 °C initial, ramp at 5 °C/min to 200 °C, hold for 5 min.
-
Detector Temperature: 280 °C
-
-
Data Analysis: Quantification is based on the peak areas from the FID signal, as described for HPLC.
Visualized Workflow: Chiral GC Analysis
Caption: Workflow for enantiomeric purity assessment by Chiral GC with derivatization.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different, non-separative approach. By introducing a chiral solvating agent (CSA) into the NMR tube, the enantiomeric analyte molecules are placed into a diastereomeric environment directly in solution.[8][9]
Causality of the Method: Enantiomers are indistinguishable in a standard (achiral) NMR solvent. However, upon adding an enantiomerically pure CSA, transient diastereomeric complexes are formed through weak intermolecular interactions (e.g., hydrogen bonding, π-π stacking).[10][11] These diastereomeric complexes are no longer mirror images and thus have different magnetic properties. This magnetic non-equivalence results in at least one pair of corresponding protons in the two enantiomers exhibiting different chemical shifts (Δδ), leading to the splitting of a single peak into two. The ratio of the integrals of these two new peaks directly corresponds to the enantiomeric ratio of the sample.
Experimental Protocol: CSA-NMR Method
-
Instrumentation: High-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Sample Preparation:
-
Dissolve ~10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum to serve as a reference.
-
Add 1.5 to 3.0 molar equivalents of an enantiomerically pure CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a Cinchona alkaloid derivative) directly to the NMR tube.[10]
-
Gently mix and re-acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal (ideally a singlet or doublet) that has split into two distinct signals upon addition of the CSA.
-
Carefully integrate the two signals. The ratio of the integration values gives the enantiomeric ratio.
-
Logical Relationship: Enantiomeric Differentiation by CSA-NMR
Caption: Principle of generating distinct NMR signals from enantiomers using a CSA.
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | NMR with Chiral Solvating Agents |
| Resolution | Excellent | Excellent | Moderate to Good |
| Sensitivity (LOD/LOQ) | High (typically <0.1%) | Very High (can reach <0.05%) | Low (typically >1-2%) |
| Analysis Speed | Moderate (15-40 min/sample) | Fast (10-25 min/sample) | Very Fast (<10 min/sample) |
| Sample Preparation | Simple (dissolve & filter) | Complex (requires robust derivatization) | Simple (dissolve & add CSA) |
| Method Development | Can be time-consuming (column/mobile phase screening) | Complex (derivatization & temp. program optimization) | Relatively Fast (CSA screening) |
| Quantification Accuracy | High | High (if derivatization is complete) | Moderate (prone to integration errors) |
| Destructive? | Yes | Yes | No (sample can be recovered) |
| Primary Use Case | Routine QC, Release Testing, Stability | Trace-level analysis, high-throughput screening | Reaction monitoring, rapid R&D checks |
Senior Scientist's Recommendations
The selection of an analytical method is not a one-size-fits-all decision; it must be aligned with the specific analytical objective.
-
For routine quality control, batch release, and regulatory filings , Chiral HPLC is the unequivocal method of choice. Its high accuracy, precision, and the ability to be rigorously validated according to ICH guidelines make it the most trustworthy and defensible technique for ensuring product quality.[1][3][12]
-
If trace-level determination of the undesired enantiomer is critical , or if interfacing with mass spectrometry for identification is required, Chiral GC-MS is a powerful alternative. However, the method's success is entirely contingent on the development of a highly reproducible and complete derivatization protocol, which can be a significant undertaking.[13][14]
-
In a research and development or process chemistry environment , NMR with a chiral solvating agent is an invaluable tool for rapid, real-time assessment. It allows chemists to quickly determine the enantiomeric excess of a reaction product without lengthy sample preparation or method development, thereby accelerating optimization cycles. Its non-destructive nature is an added benefit. However, due to its lower sensitivity and precision, it is not suitable for final product specification testing.[8]
By understanding the fundamental principles, operational requirements, and inherent limitations of each technique, scientists can confidently select, develop, and validate the most appropriate method for assessing the enantiomeric purity of this compound, ensuring the final product meets the highest standards of quality and safety.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. routledge.com [routledge.com]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral NMR Solvating Additives for Differentiation of Enantiomers [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of Quinuclidine-3-carboxylic acid derivatives against cancer cell lines
This guide provides an in-depth technical comparison of quinuclidine-based compounds, specifically focusing on derivatives of the quinuclidine-3-carboxylic acid scaffold and its close analogs, against various cancer cell lines. We will objectively evaluate their performance, compare them with related heterocyclic compounds like quinoline derivatives, and provide the supporting experimental data and protocols for researchers in oncology drug discovery.
Introduction: The Quinuclidine Scaffold - A Rigid Framework for Anticancer Drug Design
The quinuclidine ring, a rigid bicyclic amine (1-azabicyclo[2.2.2]octane), offers a unique and conformationally constrained scaffold for the design of novel therapeutic agents. Its three-dimensional structure provides a fixed orientation of substituents, which can lead to high-affinity interactions with biological targets. While the related quinoline scaffold has been extensively explored for anticancer activity, quinuclidine derivatives remain a less chartered, yet promising, area of research. This guide will delve into the available in vitro data for quinuclidine-based compounds, drawing comparisons with more established quinoline analogs to highlight their potential and guide future research.
Comparative Cytotoxicity Analysis
The primary measure of a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. Here, we compare the cytotoxic activity (IC50 values) of representative quinuclidine-based compounds with that of various quinoline derivatives across a panel of human cancer cell lines.
Quinuclidinone Derivatives vs. Cancer and Normal Cell Lines
A study on substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates, close analogs of this compound derivatives, has provided valuable insights into their anticancer potential. The cytotoxicity of these compounds was evaluated against the A549 human lung carcinoma cell line and the L132 normal human lung cell line using the MTT assay.[1]
| Compound ID | R Group (Amides) | IC50 A549 (µM) | IC50 L132 (µM) | Selectivity Index (SI = IC50 L132 / IC50 A549) |
| 4a | Phenyl | 15.68 | >50 | >3.19 |
| 4b | 4-Fluorophenyl | 12.36 | >50 | >4.04 |
| 4c | 4-Chlorophenyl | 8.24 | >50 | >6.07 |
| 4d | 4-Bromophenyl | 11.18 | >50 | >4.47 |
| 4e | 4-Nitrophenyl | 21.04 | >50 | >2.38 |
| Compound ID | R Group (Esters) | IC50 A549 (µM) | IC50 L132 (µM) | Selectivity Index (SI = IC50 L132 / IC50 A549) |
| 5a | Methyl | 26.54 | >50 | >1.88 |
| 5b | Ethyl | 22.31 | >50 | >2.24 |
| 5c | Isopropyl | 19.82 | >50 | >2.52 |
| 5d | Cyclohexyl | 14.63 | >50 | >3.42 |
| 5e | Benzyl | 10.28 | >50 | >4.86 |
Expert Analysis: The data reveals that the amide derivatives, particularly the 4-chlorophenyl substituted compound 4c , exhibit the most potent activity against the A549 lung cancer cell line with an IC50 of 8.24 µM.[1] Importantly, all tested quinuclidinone derivatives showed high selectivity, with IC50 values greater than 50 µM against the normal lung cell line L132, indicating a favorable preliminary safety profile.[1] Among the ester derivatives, the presence of a bulky benzyl group in compound 5e resulted in the best potency.[1] This suggests that aromatic interactions in the target binding pocket are crucial for the activity of this class of compounds.
Comparative Performance of Quinolone-3-Carboxamide Derivatives
For a broader perspective, we compare the quinuclidinone data with that of quinolone-3-carboxamide derivatives, which have been more extensively studied. These compounds have shown potent activity against various cancer cell lines, often through mechanisms like VEGFR-2 inhibition.[2]
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI) |
| 10d | HepG2 (Liver) | 1.07 | THLE-2 (Liver) | - | - |
| 10e | HepG2 (Liver) | 0.88 | THLE-2 (Liver) | - | - |
| 10i | HepG2 (Liver) | 1.60 | THLE-2 (Liver) | 38.08 | 23.8 |
| 16b | ACP02 (Gastric) | 5.3 | MRC-5 (Lung Fibroblast) | >100 | >18.8 |
| 17b | ACP02 (Gastric) | 7.9 | MRC-5 (Lung Fibroblast) | >100 | >12.6 |
| Sorafenib | HepG2 (Liver) | 8.38 | THLE-2 (Liver) | 18.44 | 2.20 |
Expert Analysis: The quinolone-3-carboxamide derivatives demonstrate potent anticancer activity, with some compounds reaching sub-micromolar IC50 values.[2][3] For instance, compound 10e shows an IC50 of 0.88 µM against the HepG2 liver cancer cell line.[2] Notably, compound 10i displays a high selectivity index of 23.8, significantly better than the standard drug Sorafenib.[2] While the quinuclidinone derivatives show slightly less potency in the A549 model, their high selectivity against normal cells is a key takeaway, suggesting that the quinuclidine scaffold is a promising starting point for developing targeted anticancer agents.
Mechanistic Insights: How Do These Compounds Kill Cancer Cells?
Understanding the mechanism of action is critical for the rational development of new drugs. Here, we outline the key experimental workflows to elucidate the anticancer mechanisms of quinuclidine and quinoline derivatives.
Experimental Workflow for Mechanistic Evaluation
The following diagram illustrates a typical workflow for investigating the anticancer mechanism of a novel compound.
Caption: Workflow for in vitro anticancer mechanism of action studies.
Evidence for Apoptosis Induction by Quinuclidinone Derivatives
Studies on the active quinuclidinone benzamide and benzoate derivatives have shown that they induce morphological changes in A549 cells consistent with apoptosis.[1] This was determined through:
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells. Treated A549 cells showed classic signs of apoptosis, including chromatin condensation and nuclear fragmentation.[1]
-
DAPI Staining: This nuclear stain revealed condensed and fragmented nuclei in treated cells, further confirming apoptosis.[1]
Cell Cycle Arrest and Apoptosis by Quinolone-3-Carboxamides
More detailed mechanistic studies on quinolone-3-carboxamides have revealed their ability to interfere with the cell cycle and activate specific apoptotic pathways. For example, a potent quinolone-3-carboxamide derivative was shown to:
-
Induce Cell Cycle Arrest: Analysis by flow cytometry showed that treatment of HepG2 cells with this compound led to an accumulation of cells in the G2/M phase of the cell cycle.[2]
-
Promote Apoptosis: Annexin V/PI staining confirmed a significant increase in both early and late apoptotic cell populations.[2]
-
Activate Apoptotic Proteins: Western blot analysis demonstrated a significant increase in the expression of the pro-apoptotic protein Bax and the executioner caspase-7.[2]
The following diagram illustrates a simplified signaling pathway for apoptosis induction.
Caption: Simplified pathway of apoptosis induction by a VEGFR-2 inhibitor.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.
Protocol: MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549) and normal cells (e.g., L132) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: DAPI Staining for Apoptotic Morphology
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate. Treat the cells with the test compound at its IC50 concentration for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Mounting and Visualization: Wash the coverslips with PBS, mount them on glass slides with an anti-fade mounting medium, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
Conclusion and Future Directions
The in vitro data presented in this guide highlights the potential of quinuclidine-based scaffolds as a promising avenue for the development of novel anticancer agents. While the currently available data is limited compared to the vast research on quinoline derivatives, the quinuclidinone analogs show encouraging potency and, most importantly, high selectivity against cancer cells over normal cells.
The key takeaways are:
-
Potency: Quinuclidinone amides and esters demonstrate cytotoxic activity against lung cancer cells in the low micromolar range.[1]
-
Selectivity: The quinuclidine scaffold appears to confer a high degree of selectivity, a critical attribute for minimizing side effects in chemotherapy.[1]
-
Mechanism: Preliminary evidence points towards apoptosis as a key mechanism of action for these compounds.[1]
Future research should focus on:
-
Synthesis of a broader library of this compound derivatives (amides and esters) to establish a more comprehensive Structure-Activity Relationship (SAR).
-
Screening against a wider panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this class of compounds.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these derivatives.
By building upon this foundational data, the research community can unlock the full potential of the quinuclidine scaffold in the ongoing search for more effective and safer cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to Quinuclidine-3-carboxylic acid
Quinuclidine-3-carboxylic acid is a pivotal chiral building block in medicinal chemistry, forming the core of various therapeutic agents.[1] Its rigid bicyclic structure provides a unique scaffold for drug design, leading to compounds with a range of biological activities, including applications in neuropharmacology.[1] The efficient and stereoselective synthesis of this key intermediate is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound, offering experimental insights and data to inform the selection of the most appropriate method for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily proceeds from two readily available starting materials: piperidine-4-carboxylic acid and quinuclidin-3-one . Each starting material dictates a distinct synthetic strategy, with variations in complexity, scalability, and stereochemical control. This guide will dissect these primary routes, providing a detailed analysis of their respective strengths and weaknesses.
Route 1: Dieckmann Condensation Approach from Piperidine-4-carboxylic Acid
This classical approach leverages the power of the Dieckmann condensation, an intramolecular Claisen condensation of a diester, to construct the quinuclidine ring system.[2][3][4] The overall strategy involves the initial formation of a diester-substituted piperidine, which then undergoes intramolecular cyclization.
Scientific Rationale
The choice of the Dieckmann condensation is strategic for its reliability in forming five- and six-membered rings.[3][5] In this synthesis, the intramolecular reaction of a 1,4-disubstituted piperidine derivative efficiently yields the desired bicyclic quinuclidinone intermediate. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester are typically high-yielding and straightforward transformations.
Experimental Workflow
A typical experimental workflow for this route is as follows:
-
Esterification of Piperidine-4-carboxylic Acid: The commercially available piperidine-4-carboxylic acid is first protected as its ethyl ester. This is a standard esterification protocol, often employing thionyl chloride and ethanol.[6][7]
-
N-Alkylation: The secondary amine of the piperidine ring is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like potassium carbonate.[8] This step introduces the second ester functionality required for the Dieckmann condensation.
-
Dieckmann Condensation: The resulting diester undergoes intramolecular cyclization in the presence of a strong base, such as potassium tert-butoxide or sodium ethoxide, to form a β-keto ester intermediate.[6][7][9]
-
Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed and decarboxylated, typically by heating in an acidic solution, to yield 3-quinuclidinone.[6][7]
-
Conversion to this compound: The final step involves the conversion of 3-quinuclidinone to this compound. A common method is through the formation of a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.
Diagram of the Dieckmann Condensation Route
Caption: Synthetic pathway to this compound via Dieckmann condensation.
Route 2: Cyanohydrin Formation from Quinuclidin-3-one
This alternative and widely employed route commences with the readily available quinuclidin-3-one. The core of this strategy is the introduction of a cyano group at the 3-position, which is then converted to the desired carboxylic acid.
Scientific Rationale
The carbonyl group of quinuclidin-3-one is a versatile functional handle for introducing the carboxylic acid precursor. The formation of a cyanohydrin is a classic and efficient method for carbon-carbon bond formation at a carbonyl carbon. The subsequent dehydration and hydrogenation steps are robust reactions that lead to the saturated quinuclidine ring system, and the final hydrolysis of the nitrile is a well-established transformation.
Experimental Workflow
The typical experimental sequence for this route is outlined below:
-
Cyanohydrin Formation: Quinuclidin-3-one is reacted with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, to form the corresponding cyanohydrin.
-
Dehydration: The hydroxyl group of the cyanohydrin is eliminated to introduce a double bond, yielding 3-cyano-1-azabicyclo[2.2.2]oct-2-ene.
-
Hydrogenation: The double bond is then reduced via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) or Raney nickel catalyst, to give quinuclidine-3-carbonitrile.
-
Hydrolysis: The final step is the hydrolysis of the nitrile functionality to the carboxylic acid, which can be achieved under either acidic or basic conditions.
Diagram of the Cyanohydrin Route
Caption: Synthesis of this compound starting from quinuclidin-3-one.
Comparison of Synthetic Routes
| Feature | Dieckmann Condensation Route | Cyanohydrin Route |
| Starting Material | Piperidine-4-carboxylic acid | Quinuclidin-3-one |
| Number of Steps | 5 (from piperidine-4-carboxylic acid) | 4 |
| Key Reaction | Dieckmann Condensation | Cyanohydrin formation and hydrolysis |
| Overall Yield | Moderate to good | Good |
| Scalability | Generally scalable, but the Dieckmann condensation can be sensitive to reaction conditions. | Readily scalable. |
| Stereocontrol | Can be adapted for stereoselective synthesis, but may require chiral auxiliaries or catalysts. | Amenable to stereoselective approaches, particularly at the hydrogenation step. |
| Advantages | Utilizes a readily available and inexpensive starting material. Well-established and reliable transformations. | Shorter synthetic sequence. High-yielding individual steps. |
| Disadvantages | Longer synthetic sequence. The Dieckmann condensation requires careful control of reaction conditions. | Use of toxic cyanide reagents requires stringent safety precautions. |
Stereoselective Synthesis of (S)-Quinuclidine-3-carboxylic Acid
The biological activity of many pharmaceuticals is enantiomer-specific, making the synthesis of enantiomerically pure compounds crucial. For this compound, the (S)-enantiomer is often the desired stereoisomer. Several strategies have been developed to achieve this.
Asymmetric Hydrogenation
Asymmetric hydrogenation of the unsaturated intermediate, 3-cyano-1-azabicyclo[2.2.2]oct-2-ene, using a chiral catalyst can directly provide the enantiomerically enriched quinuclidine-3-carbonitrile.[10] Chiral ruthenium and iridium complexes with ligands such as BINAP and its derivatives have shown promise in similar transformations.[11][12] This approach is highly atom-economical and can provide high enantiomeric excess (e.e.).
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer.[10] This can be achieved through the kinetic resolution of a racemic mixture of a this compound ester. A lipase or esterase can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.[13][14][15] The separated ester and acid can then be processed to obtain the pure (S)-enantiomer. For example, racemic 3-quinuclidinol derivatives have been successfully resolved using enzymes.[14][16][17]
Conclusion
Both the Dieckmann condensation and the cyanohydrin routes offer viable pathways to this compound. The choice between them will depend on the specific requirements of the synthesis, including the desired scale, available starting materials, and the need for stereochemical control.
-
The Dieckmann condensation route is a robust and well-understood pathway suitable for laboratories with access to piperidine derivatives and expertise in handling intramolecular cyclizations.
-
The cyanohydrin route is a more direct and often higher-yielding approach, making it attractive for larger-scale production, provided that appropriate safety measures are in place for handling cyanide reagents.
For the synthesis of the enantiomerically pure (S)-Quinuclidine-3-carboxylic acid, asymmetric hydrogenation and enzymatic resolution are powerful techniques that can be integrated into these synthetic sequences. The selection of the specific stereoselective method will depend on factors such as catalyst availability, cost, and the desired level of enantiopurity.
This guide provides a foundational understanding of the key synthetic strategies for preparing this compound. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to optimize reaction conditions for their specific applications.
References
- 1. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]
- 9. CN103113366A - Preparation method for 3-quinuclidone - Google Patents [patents.google.com]
- 10. This compound | 75208-40-1 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enzymatic resolution and cholinergic properties of (+/-)3-quinuclidinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP0577253A2 - Enantiomeric enrichment of (R,S)-3-quinuclidinol - Google Patents [patents.google.com]
- 17. US3997543A - Process for preparing quinuclidine enantiomers - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Quinuclidine-3-carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the rigid bicyclic structure of quinuclidine has proven to be a versatile scaffold for designing potent ligands targeting a variety of physiological systems. The introduction of a carboxylic acid moiety at the 3-position creates a chiral center, giving rise to (R)- and (S)-enantiomers of Quinuclidine-3-carboxylic acid. It is well-established that stereochemistry can dramatically influence the pharmacological profile of a compound. This guide provides a comprehensive comparison of the biological activities of these enantiomers, synthesizing available data and providing detailed experimental protocols for their evaluation. While direct comparative studies on this compound enantiomers are not abundant in the readily available literature, we can draw strong inferences from the extensive research on closely related quinuclidine derivatives, particularly those interacting with the cholinergic system.
The Significance of Chirality in Quinuclidine Scaffolds
The conformational rigidity of the quinuclidine nucleus pre-organizes substituents into well-defined spatial orientations, making it an excellent platform for probing receptor binding pockets. The stereochemistry at the C3 position is a critical determinant of biological activity, as the (R) and (S) enantiomers can exhibit vastly different affinities and efficacies for their biological targets.[1] This stereoselectivity is particularly pronounced in the interaction of quinuclidine derivatives with muscarinic acetylcholine receptors (mAChRs).
Muscarinic Receptor Interactions: A Tale of Two Enantiomers
The cholinergic system, with its muscarinic and nicotinic receptors, is a primary target for many quinuclidine-based compounds. Research on a variety of 3-substituted quinuclidine derivatives consistently demonstrates a stereochemical preference for the (R)-enantiomer at muscarinic receptors.
While quantitative binding data for the enantiomers of this compound itself is not extensively reported, studies on analogous compounds such as (R)- and (S)-3-quinuclidinol and their esters provide compelling evidence for this stereoselectivity. For instance, (R)-(-)-3-Quinuclidinol is the key chiral precursor for a multitude of high-affinity muscarinic antagonists, including the classical antagonist (R)-Quinuclidinyl benzilate (QNB).[1] The (R)-configuration is considered crucial for high-affinity binding to these receptors.[1]
This preference can be rationalized by the three-dimensional structure of the muscarinic receptor binding pocket, where specific interactions with amino acid residues favor the spatial arrangement of substituents in the (R)-enantiomer.
Table 1: Inferred Muscarinic Receptor Activity Profile of this compound Enantiomers
| Enantiomer | Target Receptor(s) | Expected Activity | Rationale |
| (R)-Quinuclidine-3-carboxylic acid | Muscarinic Acetylcholine Receptors (M1-M5) | Higher affinity antagonist or partial agonist | The (R)-configuration is consistently favored for high-affinity binding in numerous 3-substituted quinuclidine derivatives targeting mAChRs.[1] |
| (S)-Quinuclidine-3-carboxylic acid | Muscarinic Acetylcholine Receptors (M1-M5) | Lower affinity antagonist or partial agonist | The (S)-enantiomer generally exhibits significantly lower affinity for mAChRs compared to its (R)-counterpart. |
It is important to note that the carboxylic acid moiety will influence the overall pharmacological profile, potentially affecting properties like solubility, bioavailability, and interaction with the receptor binding site compared to the hydroxyl or ester functionalities of more extensively studied analogs.
Nicotinic Receptor Interactions
The interaction of this compound enantiomers with nicotinic acetylcholine receptors (nAChRs) is less well-characterized in the public domain. However, the quinuclidine scaffold is also present in various nicotinic receptor ligands. The stereochemistry at the 3-position would be expected to influence binding and functional activity at nAChR subtypes as well, though the specific preferences may differ from those observed at muscarinic receptors. Further investigation is required to delineate the enantioselective effects on this class of receptors.
Other Potential Biological Activities
Beyond the cholinergic system, quinuclidine derivatives have been explored for a range of other biological activities, including antimicrobial and anticancer properties. The stereochemistry of this compound could also play a significant role in these activities, potentially through stereoselective interactions with enzymes or other biological macromolecules.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of the individual enantiomers and the characterization of their biological activity are provided below.
Protocol 1: Enantioselective Synthesis of (R)- and (S)-Quinuclidine-3-carboxylic Acid
The enantiomers of this compound can be obtained through chiral resolution of the racemic mixture or by asymmetric synthesis.
A. Chiral Resolution of Racemic this compound:
-
Preparation of Racemic this compound: Synthesize the racemic acid, for example, by hydrolysis of the corresponding racemic ethyl ester.
-
Formation of Diastereomeric Salts: React the racemic acid with a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution first.
-
Separation and Purification: Separate the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically pure this compound.
-
Isolation of the Second Enantiomer: The more soluble diastereomer remaining in the filtrate can be recovered, and the other enantiomer can be liberated using the same procedure.
-
Chiral HPLC Analysis: Confirm the enantiomeric purity of the final products using a suitable chiral HPLC column.
B. Asymmetric Synthesis:
More advanced synthetic strategies may involve asymmetric hydrogenation or enzymatic resolution to directly produce the desired enantiomer with high optical purity.
dot
Caption: Chiral resolution of racemic this compound.
Protocol 2: Muscarinic Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the this compound enantiomers for the five human muscarinic receptor subtypes (M1-M5).
-
Membrane Preparation:
-
Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) to each well.
-
Add increasing concentrations of the unlabeled test compound ((R)- or (S)-Quinuclidine-3-carboxylic acid).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of a known muscarinic antagonist (e.g., atropine).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a muscarinic receptor radioligand binding assay.
Conclusion and Future Directions
The available evidence strongly suggests that the (R)- and (S)-enantiomers of this compound will exhibit distinct biological activities, particularly at muscarinic acetylcholine receptors. Based on the extensive literature on related quinuclidine derivatives, the (R)-enantiomer is predicted to have a significantly higher affinity for these receptors. However, direct experimental verification and quantitative comparison of the enantiomers of this compound are crucial to fully elucidate their pharmacological profiles.
Future research should focus on the enantioselective synthesis and subsequent head-to-head comparison of these enantiomers in a panel of in vitro binding and functional assays for both muscarinic and nicotinic receptor subtypes. Such studies will not only provide a clearer understanding of the structure-activity relationships of this particular compound but also contribute to the rational design of more potent and selective quinuclidine-based therapeutics.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinuclidine-3-carboxylic Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Quinuclidine-3-carboxylic acid. Moving beyond a simple checklist, this document details the causality behind each procedural step and personal protective equipment (PPE) recommendation, ensuring a self-validating system of safety and best practices in your laboratory.
Hazard Assessment: Understanding the Risks
This compound and its structural analogs present several potential hazards that necessitate stringent safety protocols. The primary risks associated with this compound involve exposure through ingestion, skin contact, or eye contact.[1] While comprehensive toxicological data for this specific molecule may be limited, the Globally Harmonized System (GHS) classifications and data from related quinuclidine compounds provide a strong basis for a cautious approach.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |[1] |
It is crucial to recognize that related compounds, such as 3-Quinuclidinol, are classified as causing severe skin burns and eye damage.[2][4][5] Therefore, treating this compound with a high degree of caution is a prudent and necessary measure. All handling of this compound should be based on the assumption that it is potentially corrosive and toxic.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and critical line of defense, but it should never be the only one. A robust safety plan is built on the "Hierarchy of Controls," an approach that prioritizes risk mitigation strategies from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, this means:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs), ensure personnel are thoroughly trained, and restrict access to handling areas. Do not eat, drink, or smoke in the laboratory.[7][8]
-
PPE: Use the specific PPE detailed in this guide as the final barrier between you and the chemical hazard.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the potential hazards. Given the irritant nature of this compound and the corrosive potential of similar compounds, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection
-
Causality: this compound is known to cause serious eye irritation.[1] Direct contact from a splash could lead to significant and potentially irreversible eye damage.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[4][9] Standard safety glasses do not provide adequate protection from splashes.[10]
-
Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over chemical splash goggles.[10][11] This provides an additional layer of protection for the entire face.
-
Hand and Skin Protection
-
Causality: The compound is a known skin irritant and may cause chemical burns upon prolonged contact.[1][3] Skin absorption is a potential route of toxic exposure.[2]
-
Protocol:
-
Glove Selection: Wear compatible, chemical-resistant gloves at all times. Nitrile gloves are a common and effective choice for handling powders and solutions. Always inspect gloves for tears or pinholes before use.[12]
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is compromised, the inner glove still offers protection.
-
Proper Technique: Extend the cuff of the outer glove over the sleeve of your lab coat to create a seal.[10]
-
Regular Changes: Change gloves immediately if you suspect contamination. At a minimum, change gloves every 60 minutes during extended procedures, as their protective properties can degrade over time.[10]
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.[7][12]
-
Protective Apparel
-
Causality: To prevent accidental skin contact from spills or dust, exposed skin must be minimized. Contaminated personal clothing can act as a reservoir for the chemical, leading to prolonged exposure.
-
Protocol:
-
Lab Coat: A clean, long-sleeved laboratory coat is mandatory and must be kept fully buttoned.[9][13]
-
Personal Clothing: Long pants and closed-toe shoes are required.[9][14] Sandals, shorts, and other clothing that exposes skin are strictly prohibited.
-
Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]
-
Contamination: If your lab coat becomes contaminated, remove it immediately and launder it separately from personal clothing.[8]
-
Respiratory Protection
-
Causality: While the primary risks are dermal, inhaling the fine powder can cause respiratory tract irritation.[7] Engineering controls are the first line of defense against this hazard.
-
Protocol:
-
Primary Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to prevent aerosolization.[6]
-
When Required: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[8] All personnel required to wear a respirator must be part of a respiratory protection program, which includes fit-testing and training, as mandated by OSHA.[10]
-
Table 2: Summary of PPE for Key Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Goggles (Face shield recommended) | Double Nitrile Gloves | Lab Coat | Required if not in a fume hood |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Not required in a fume hood |
| Small Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | N95/P100 Respirator |
| General Lab Work | Goggles | Nitrile Gloves | Lab Coat | Not required |
Step-by-Step Procedural Guidance
Protocol 1: Donning (Putting On) PPE
A specific sequence ensures that PPE is worn correctly for maximum protection.
-
Clothing: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required, place the face shield over your goggles.
Protocol 2: Doffing (Taking Off) PPE
The removal sequence is critical to prevent self-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).
Caption: The proper sequence for removing PPE to avoid contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean, ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out. Avoid shaking it. Hang it in the designated area or place it in the appropriate container for laundering.
-
Face Shield/Goggles: Remove your face shield and/or goggles by handling the strap, not the front surface. Place them in the designated area for decontamination.
-
Inner Gloves: Remove the inner pair of gloves following the same procedure as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.
Emergency and Disposal Plans
Exposure and Spill Response
Table 3: First Aid and Emergency Exposure Response
| Exposure Type | Immediate Action | Source |
|---|---|---|
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [2][8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][7][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][8][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [7][8] |
| Small Spill (<1g) | Wearing full PPE (including respirator), gently cover the spill with an absorbent material. Carefully sweep the material into a labeled hazardous waste container. Clean the area with a suitable decontaminating solution. |[7][16] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be placed in a designated hazardous waste container.[3]
-
Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.
References
- 1. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.pt [fishersci.pt]
- 8. echemi.com [echemi.com]
- 9. csub.edu [csub.edu]
- 10. pppmag.com [pppmag.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. hmc.edu [hmc.edu]
- 13. ethz.ch [ethz.ch]
- 14. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
